molecular formula C6H10 B165374 2-Methyl-1,4-pentadiene CAS No. 763-30-4

2-Methyl-1,4-pentadiene

Cat. No.: B165374
CAS No.: 763-30-4
M. Wt: 82.14 g/mol
InChI Key: DRWYRROCDFQZQF-UHFFFAOYSA-N
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Description

2-Methyl-1,4-pentadiene is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWYRROCDFQZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227172
Record name 1,4-Pentadiene, 2-methyl-
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-30-4
Record name 2-Methyl-1,4-pentadiene
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Record name 2-Methyl-1,4-pentadiene
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Record name 1,4-Pentadiene, 2-methyl-
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Record name 2-methylpenta-1,4-diene
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Record name 2-METHYL-1,4-PENTADIENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Methyl-1,4-pentadiene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a reference standard. This document presents quantitative data in structured tables, outlines standard experimental protocols for its characterization, and includes visualizations of its chemical structure and a logical workflow for its analysis.

Chemical Structure and Identification

This compound, an acyclic diene, is a volatile and flammable colorless liquid.[1][2][3] Its structure consists of a five-carbon chain with two double bonds at the first and fourth positions and a methyl group at the second position.

IdentifierValue
IUPAC Name 2-methylpenta-1,4-diene[4][5][6]
CAS Number 763-30-4[1][5][7][8]
Molecular Formula C₆H₁₀[1][4][5][6]
Linear Formula H₂C=CHCH₂C(CH₃)=CH₂[7]
SMILES String CC(=C)CC=C[4][5][7]
InChI 1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3[4][5][7]
InChIKey DRWYRROCDFQZQF-UHFFFAOYSA-N[4][5][7][8]

graph "2_Methyl_1_4_pentadiene_Structure" {
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C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; H1a [label="H", pos="-0.5,1.5!"]; H1b [label="H", pos="0.5,1.5!"];

C2 [label="C", pos="1,0.5!", fillcolor="#F1F3F4"]; H2 [label="H", pos="1.5,0!"];

C3 [label="C", pos="2,1!", fillcolor="#F1F3F4"]; H3a [label="H", pos="1.5,1.5!"]; H3b [label="H", pos="2.5,1.5!"];

C4 [label="C", pos="3,0.5!", fillcolor="#F1F3F4"];

C5 [label="C", pos="4,1!", fillcolor="#F1F3F4"]; H5a [label="H", pos="3.5,1.5!"]; H5b [label="H", pos="4.5,1.5!"];

C6 [label="C", pos="3,-0.5!", fillcolor="#F1F3F4"]; H6a [label="H", pos="2.5,-1!"]; H6b [label="H", pos="3.5,-1!"]; H6c [label="H", pos="3,-1.5!"];

C1 -- C2 [len=1.34]; C2 -- C3 [len=1.54]; C3 -- C4 [len=1.54]; C4 -- C5 [len=1.34]; C4 -- C6 [len=1.54];

C1 -- H1a; C1 -- H1b; C2 -- H2; C3 -- H3a; C3 -- H3b; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; C6 -- H6c; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

PropertyValue
Molecular Weight 82.14 g/mol [1][5][7]
Appearance Colorless liquid[2]
Density 0.692 g/mL at 25 °C[1][7][9]
Boiling Point 56 °C[1][7][9]
Melting Point -94.9 °C (estimate)[1][9]
Flash Point -2 °C (28 °F)[1][10]
Refractive Index n20/D 1.406[1][7][9]
Solubility Insoluble in water; soluble in nonpolar solvents like hexane (B92381) or benzene (B151609).[11]
Vapor Pressure 244 mmHg at 25 °C[1][9]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in readily available literature, the following outlines standard methodologies for determining its key physical properties.

Boiling Point Determination

The boiling point of a volatile liquid like this compound can be determined using a simple distillation apparatus or a Thiele tube setup.

  • Simple Distillation Method: This involves heating the liquid in a distillation flask connected to a condenser and a thermometer. The temperature at which the liquid actively boils and its vapor condenses at a steady rate is recorded as the boiling point.[2][12]

  • Capillary Method (Thiele Tube): A small amount of the liquid is placed in a fusion tube with an inverted, sealed capillary tube. The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted as the boiling point.[8][13][14]

Density Measurement

The density of liquid chemicals is typically determined using a pycnometer or a digital density meter, with methods often standardized by organizations like ASTM.

  • Pycnometer Method (ASTM D1475): A pycnometer, a flask with a precise volume, is cleaned, dried, and weighed empty. It is then filled with the sample liquid, and any excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10]

  • Digital Density Meter (ASTM D4052, ASTM D7777): This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency changes with the mass of the liquid in the tube, which is directly related to its density. This method is fast, requires a small sample volume, and provides high accuracy.[6][11]

Refractive Index Measurement

The refractive index, a measure of how much light bends as it passes through the liquid, is determined using a refractometer.

  • Abbe Refractometer: A few drops of the liquid are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale.[1][15] It is crucial to record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15] The standard wavelength of light used is typically the sodium D-line (589 nm).[1]

Structural Characterization Workflow

The structural confirmation of this compound, or any synthesized organic compound, follows a logical workflow of analytical techniques.

Characterization_Workflow cluster_initial_tests Initial Physical & Chemical Tests cluster_spectroscopy Spectroscopic Analysis cluster_final_confirmation Data Interpretation & Final Confirmation A Sample Acquisition B Physical Properties Measurement (Boiling Point, Density, Refractive Index) A->B C Solubility Tests B->C D Infrared (IR) Spectroscopy (Functional Group Identification) C->D E Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for Structural Elucidation) D->E F Mass Spectrometry (MS) (Molecular Weight & Fragmentation) E->F G Data Analysis & Comparison (with literature values and spectral databases) F->G H Structure Confirmed G->H

Figure 2: Logical workflow for the characterization of this compound.

This workflow begins with the measurement of basic physical properties, which provide a preliminary identification. Spectroscopic methods then offer detailed structural information. Infrared (IR) spectroscopy would identify the C=C and C-H bonds present. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) would elucidate the precise connectivity of atoms and the number of different hydrogen and carbon environments. Finally, Mass Spectrometry (MS) would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure. Comparing the obtained data with literature values and spectral databases like those from NIST and PubChem would lead to a definitive structural confirmation.[16][17][18]

Reactivity and Applications

This compound serves as a valuable reagent in organic synthesis. For instance, it can undergo a cross-metathesis reaction with a vinylboronate to form an organotrifluoroborate reagent. It also reacts with bromo or iodo benzene in the presence of a palladium catalyst to yield 1-phenyl-5-piperidino-3-alkenes. This diene is a building block in the production of polymers and other complex organic molecules.[11]

References

An In-depth Technical Guide to 2-Methyl-1,4-pentadiene (CAS Number: 763-30-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,4-pentadiene (CAS No. 763-30-4), a non-conjugated diene of interest in various chemical applications. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and safety and handling protocols. While primarily utilized as a monomer and chemical intermediate, this guide also explores available toxicological data and metabolic considerations relevant to professionals in the life sciences. All quantitative data is presented in structured tables, and key experimental methodologies are described. Visual diagrams are provided to illustrate logical and experimental workflows.

Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid.[1][2] It is a non-conjugated diene, meaning its double bonds are separated by more than one single bond, which dictates its distinct reactivity compared to conjugated dienes. It is generally soluble in nonpolar organic solvents like hexane (B92381) and benzene (B151609) and has low solubility in water.[3]

PropertyValueReference(s)
Molecular Formula C₆H₁₀[4]
Molecular Weight 82.14 g/mol [4]
CAS Number 763-30-4[4]
IUPAC Name 2-methylpenta-1,4-diene[4]
Synonyms Isodiallyl, 2-methylpentadiene-1,4[5]
Boiling Point 56 °C[2]
Melting Point -94.9 °C (estimate)[2]
Density 0.692 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.406[2]
Flash Point -2 °C (28 °F)
Vapor Pressure 244 mmHg at 25 °C
Water Solubility 89.66 mg/L at 25 °C (estimated)[6]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide characteristic signals corresponding to its unique proton and carbon environments.

¹H NMR Chemical Shift (δ ppm) Multiplicity Integration Assignment
Proton ~5.75ddt1HH-4
~5.05m2HH-5
~4.70s2HH-1
~2.70d2HH-3
~1.75s3H-CH₃
¹³C NMR Chemical Shift (δ ppm) Assignment
Carbon ~145.0C-2
~135.0C-4
~117.0C-5
~112.0C-1
~42.0C-3
~22.0-CH₃

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3080Strong=C-H stretch (vinyl)
~2970, 2930, 2860MediumC-H stretch (alkyl)
~1645MediumC=C stretch
~1440MediumC-H bend (alkyl)
~995, 915Strong=C-H bend (vinyl)

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.

m/z Relative Intensity Possible Fragment Ion
82Moderate[C₆H₁₀]⁺ (Molecular Ion)
67High[C₅H₇]⁺
41High[C₃H₅]⁺ (Allyl cation)
39High[C₃H₃]⁺

The base peak is typically observed at m/z 67, corresponding to the loss of a methyl radical.[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirred magnesium suspension. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.[7]

  • Coupling Reaction: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of 3-chloro-2-methyl-1-propene in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup and Purification Mg Mg turnings Grignard Allylmagnesium Bromide Mg->Grignard AllylBr Allyl Bromide AllylBr->Grignard Ether1 Anhydrous Ether Ether1->Grignard Coupling Reaction Mixture Grignard->Coupling AllylicHalide 3-Chloro-2-methyl-1-propene AllylicHalide->Coupling Ether2 Anhydrous Ether Ether2->Coupling Quench Quench (NH4Cl) Coupling->Quench Extract Extraction Quench->Extract Dry Drying (MgSO4) Extract->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product

Figure 1. Synthesis workflow for this compound.

Reactivity and Potential Applications

As a non-conjugated diene, this compound exhibits reactivity characteristic of isolated double bonds. It can undergo typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation.

  • Polymerization: this compound can be used as a monomer in polymerization reactions, particularly in the synthesis of specialty elastomers. For instance, it can be copolymerized with ethylene (B1197577) and propylene (B89431) to produce EPDM (ethylene-propylene-diene monomer) rubbers. The pendant double bond from the diene provides a site for vulcanization (cross-linking).

  • Metathesis: It can participate in acyclic diene metathesis (ADMET) polymerization to form unsaturated polymers.[8]

  • Organometallic Chemistry: this compound reacts with various reagents to form useful intermediates. For example, it undergoes a cross-metathesis reaction with vinylboronates to create organotrifluoroborate reagents. It also reacts with aryl halides in the presence of a palladium catalyst.

Biological Activity and Toxicological Profile

There is a lack of specific studies on the direct interaction of this compound with biological signaling pathways. Its relevance to drug development professionals is primarily in the context of its metabolism and potential toxicity as a small, unsaturated hydrocarbon.

Metabolism

The metabolism of simple and branched-chain alkenes is not as extensively characterized as that of alkanes. However, it is generally understood that such compounds can be metabolized by cytochrome P450 enzymes in the liver. Potential metabolic pathways could involve epoxidation of the double bonds, followed by hydrolysis to diols, or hydroxylation at allylic positions. The metabolism of branched-chain hydrocarbons can sometimes lead to the formation of dicarboxylic acids.[9]

Metabolic_Pathway Molecule This compound CYP450 Cytochrome P450 Enzymes Molecule->CYP450 Epoxidation Epoxidation CYP450->Epoxidation Pathway 1 Hydroxylation Allylic Hydroxylation CYP450->Hydroxylation Pathway 2 Epoxide Epoxide Intermediate Epoxidation->Epoxide Alcohol Allylic Alcohol Hydroxylation->Alcohol EpoxideHydrolase Epoxide Hydrolase Epoxide->EpoxideHydrolase FurtherOxidation Further Oxidation Alcohol->FurtherOxidation Diol Diol Metabolite EpoxideHydrolase->Diol Diol->FurtherOxidation DicarboxylicAcid Dicarboxylic Acid FurtherOxidation->DicarboxylicAcid

Figure 2. A generalized potential metabolic pathway for this compound.
Toxicology

This compound is classified as a highly flammable liquid and vapor.[4] It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation. Due to its volatile nature, adequate ventilation is crucial when handling this compound. There is limited data on its long-term toxicity and carcinogenic potential. As with many small hydrocarbons, high concentrations may lead to central nervous system depression.

Safety and Handling

Due to its high flammability and potential health hazards, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly in the field of polymer science. Its non-conjugated diene structure provides specific reactivity that is exploited in various industrial processes. For researchers in drug development, while direct biological activity has not been reported, understanding its metabolic fate and toxicological profile is important for assessing the potential impact of this and structurally related compounds. Further research into the biological interactions of small, unsaturated hydrocarbons could reveal currently unknown effects.

References

A Technical Guide to the Physical Properties of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 2-Methyl-1,4-pentadiene, a valuable compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a logical visualization of the concepts discussed.

Quantitative Data

The boiling point and density of this compound have been reported across various chemical data sources. It is important to note the variations in these values, which may arise from different experimental conditions or purities of the samples tested. A summary of the available data is presented below.

Physical PropertyValueConditionsSource(s)
Boiling Point 56 °C(lit.)[1][2]
57 °C[3]
82 °C[4]
Density 0.692 g/mLat 25 °C (lit.)[1]
0.727 g/mL[4]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the cited literature, standard methodologies for organic compounds are applicable. These methods are designed to yield accurate and reproducible results.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include:

  • Distillation Method: This is a fundamental technique where the compound is heated to its boiling point in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured, providing the boiling point. A simple distillation setup is typically sufficient for pure compounds.[5][6] At least 5 mL of the sample is generally required.[5][6]

  • Thiele Tube Method: This method is suitable for small sample quantities. A sample is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

  • Reflux Method: A reflux apparatus can also be used. The liquid is heated to a boil, and the vapor is condensed and returned to the flask. A thermometer placed in the vapor phase below the condenser will register a stable temperature, which corresponds to the boiling point.[5]

Density Determination:

Density is the mass per unit volume of a substance. For liquids like this compound, several accurate methods are available:

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high precision.

  • Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quick but generally less accurate than the pycnometer method.

  • Vibrating Tube Densitometer: This modern instrument measures the resonant frequency of a U-shaped tube filled with the sample. The frequency of vibration is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.

Logical Relationship of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates this relationship for this compound.

G cluster_0 Molecular Structure of this compound cluster_1 Intermolecular Forces cluster_2 Macroscopic Physical Properties C6H10\n(2-Methylpenta-1,4-diene) C6H10 (2-Methylpenta-1,4-diene) Van der Waals Forces Van der Waals Forces C6H10\n(2-Methylpenta-1,4-diene)->Van der Waals Forces Determines Density Density C6H10\n(2-Methylpenta-1,4-diene)->Density Dictates Packing & BoilingPoint Boiling Point Van der Waals Forces->BoilingPoint Influences

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2-methyl-1,4-pentadiene. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this compound is essential.

Introduction

This compound is a volatile organic compound with the chemical formula C₆H₁₀. Accurate interpretation of its 1H and 13C NMR spectra is crucial for its identification and for understanding its chemical structure and purity. This document details the chemical shifts, coupling constants, and multiplicities of the various nuclei within the molecule.

Experimental Protocols

While a specific experimental protocol for the acquisition of the presented data is not publicly available, a general methodology for obtaining high-resolution NMR spectra of volatile organic compounds like this compound is outlined below.

Sample Preparation:

A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is transparent in the 1H NMR spectrum. The concentration is typically in the range of 1-5% (v/v). A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Due to the volatile nature of the compound, sample preparation should be conducted in a well-ventilated fume hood, and the NMR tube should be securely capped to prevent evaporation.

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.

  • 1H NMR Spectroscopy: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

  • 13C NMR Spectroscopy: A proton-decoupled 13C NMR experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required for 13C NMR due to the low natural abundance of the 13C isotope. The spectral width is typically set to 0-220 ppm.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The numbering convention used for the assignment of protons and carbons is as follows:

1H NMR Spectral Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~4.7m-2H
H-3~2.7d~6.52H
H-4~5.7m-1H
H-5~5.0m-2H
H-6~1.7s-3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

13C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)
C-1~110
C-2~145
C-3~40
C-4~138
C-5~116
C-6~22

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the protons in this compound.

G cluster_1 Vinyl Group 1 cluster_2 Allylic Group cluster_3 Vinyl Group 2 cluster_4 Methyl Group H1 H-1 H3 H-3 H1->H3 J (allylic) H4 H-4 H3->H4 J (vicinal) H5 H-5 H4->H5 J (geminal/cis/trans) H6 H-6

Caption: Spin-spin coupling network in this compound.

This diagram illustrates the key proton-proton coupling interactions. The allylic protons (H-3) couple with the terminal vinyl proton (H-1) and the internal vinyl proton (H-4). The protons of the second vinyl group (H-4 and H-5) also exhibit coupling among themselves. The methyl protons (H-6) are isolated and do not show significant coupling to other protons, resulting in a singlet in the 1H NMR spectrum.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methyl-1,4-pentadiene. It includes a detailed breakdown of the vibrational modes, a summary of quantitative data, and standardized experimental protocols for spectral acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for structural elucidation and quality control.

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various vibrational modes of its functional groups. The quantitative data extracted from the gas-phase spectrum is summarized in the table below. The molecule's structure, featuring both a terminal vinyl group and a gem-disubstituted alkene, gives rise to a unique spectral fingerprint.

Wavenumber (cm⁻¹)Relative IntensityVibrational Mode AssignmentFunctional Group
3080Strong=C-H Asymmetric StretchingVinyl Group (=CH₂)
2975MediumC-H Asymmetric StretchingMethyl Group (-CH₃)
2940MediumC-H Symmetric StretchingMethylene Group (-CH₂-)
2860MediumC-H Symmetric StretchingMethyl Group (-CH₃)
1650MediumC=C StretchingVinyl Group (C=CH₂)
1645MediumC=C StretchingGem-disubstituted Alkene (C=C(CH₃)₂)
1450StrongC-H Bending (Scissoring)Methylene Group (-CH₂-)
1440StrongC-H Asymmetric BendingMethyl Group (-CH₃)
1375StrongC-H Symmetric Bending (Umbrella)Methyl Group (-CH₃)
995Strong=C-H Bending (Out-of-Plane Wag)Vinyl Group (=CH₂)
915Strong=C-H Bending (Out-of-Plane Wag)Vinyl Group (=CH₂)
890Strong=C-H Bending (Out-of-Plane Wag)Gem-disubstituted Alkene (=C(CH₃)₂)

Data is based on the analysis of the gas-phase FT-IR spectrum available in the NIST Chemistry WebBook.[1][2][3][4]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following is a detailed methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound.

I. Sample Preparation

For a volatile, non-aqueous liquid like this compound, the neat liquid can be analyzed directly using either the transmission method with a liquid cell or the Attenuated Total Reflectance (ATR) technique.

  • Transmission Method: A small drop of the liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film. It is crucial to ensure no air bubbles are trapped between the plates.

  • ATR Method: A single drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is fully covered. This method is often preferred for its simplicity and minimal sample preparation.[5][6][7][8][9]

II. Instrumental Parameters
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function is commonly used.

III. Data Acquisition
  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean, empty liquid cell/ATR crystal) must be collected. This background scan accounts for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: The prepared sample is placed in the sample compartment, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FT-IR analysis process and the key signaling pathways in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Liquid Sample (this compound) method_choice Choose Method sample->method_choice transmission Transmission Cell method_choice->transmission  Neat Liquid Film atr ATR Crystal method_choice->atr  Direct Application background Collect Background Spectrum transmission->background atr->background sample_spec Collect Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process spectrum Final FT-IR Spectrum process->spectrum peak_picking Peak Picking spectrum->peak_picking interpretation Interpretation & Assignment peak_picking->interpretation spectral_interpretation_pathway cluster_regions Spectral Regions cluster_assignments Vibrational Mode Assignments cluster_structure Structural Elucidation start FT-IR Spectrum functional_group Functional Group Region (4000-1500 cm⁻¹) start->functional_group fingerprint Fingerprint Region (1500-400 cm⁻¹) start->fingerprint stretching Stretching Vibrations (=C-H, C-H, C=C) functional_group->stretching bending Bending Vibrations (Scissoring, Wagging, Rocking) fingerprint->bending functional_groups_id Identify Functional Groups (Alkene, Methyl, Methylene) stretching->functional_groups_id bending->functional_groups_id structural_features Determine Structural Features (Terminal & Gem-disubstituted Alkene) functional_groups_id->structural_features final_structure Confirm Molecular Structure structural_features->final_structure

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methyl-1,4-pentadiene. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document details the characteristic fragmentation pathways, presents quantitative data, and outlines a standard experimental protocol for obtaining the mass spectrum of this compound.

Executive Summary

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic molecules. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, offering valuable insights into the compound's structure and stability. This guide focuses on this compound (C₆H₁₀), a non-conjugated diene. Understanding its fragmentation behavior is crucial for its identification and differentiation from its isomers. Upon electron ionization, this compound undergoes a series of predictable cleavage and rearrangement reactions, leading to a characteristic set of fragment ions. This document will explore the generation of the most significant ions and provide a logical framework for interpreting its mass spectrum.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a series of fragment ions, with their relative abundances providing a quantitative measure of their stability and the favorability of their formation pathways. The data presented in Table 1 has been compiled from the National Institute of Standards and Technology (NIST) database.[1][2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment IonProposed Neutral Loss
8215[C₆H₁₀]⁺• (Molecular Ion)-
67100[C₅H₇]⁺•CH₃
5425[C₄H₆]⁺•C₂H₄
4185[C₃H₅]⁺C₃H₅•
3950[C₃H₃]⁺C₃H₇•
2730[C₂H₃]⁺C₄H₇•

Table 1: Principal mass spectral peaks and their relative intensities for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 82). The subsequent fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M This compound [C₆H₁₀]⁺• m/z = 82 F67 [C₅H₇]⁺ m/z = 67 (Base Peak) M->F67 - •CH₃ F54 [C₄H₆]⁺• m/z = 54 M->F54 - C₂H₄ (rearrangement) F41 [C₃H₅]⁺ m/z = 41 F67->F41 - C₂H₂ F39 [C₃H₃]⁺ m/z = 39 F41->F39 - H₂

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

The formation of the base peak at m/z 67 is attributed to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable cyclopentenyl or a related C₅H₇⁺ cation.[1] The prominent peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). Another significant fragmentation route involves a rearrangement followed by the loss of ethene (C₂H₄) to yield the ion at m/z 54.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or weakly polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 2 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 25-200.

  • Solvent Delay: A suitable solvent delay should be employed to prevent the solvent peak from entering the mass spectrometer.

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum of this peak can then be extracted and compared to a reference library, such as the NIST database, for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a valuable resource for the identification and structural analysis of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Methyl-1,4-pentadiene: IUPAC Nomenclature, Synonyms, and Synthetic and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-pentadiene is a volatile, flammable, and colorless liquid organic compound. As a diolefin, its chemical structure, featuring two carbon-carbon double bonds, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development who may utilize this compound as a starting material or intermediate.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-methylpenta-1,4-diene [1]. The numbering of the carbon chain begins at the end closest to a double bond, and the methyl group is located on the second carbon.

This compound is also known by several synonyms in commercial and academic literature. A comprehensive list of these synonyms is provided in Table 1 for ease of reference when consulting various data sources.

Table 1: Synonyms for this compound

SynonymCAS Registry Number
This compound763-30-4
1,4-Pentadiene, 2-methyl-763-30-4
2-Methylpenta-1,4-diene763-30-4

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work. These properties have been compiled from various chemical databases and supplier specifications and are summarized in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₆H₁₀
Molecular Weight82.14 g/mol [1]
Boiling Point56 °C[1]
Density0.692 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.406[1]
Flash Point-2 °C (-28.4 °F) - closed cup[1]
AppearanceColorless liquid
InChI KeyDRWYRROCDFQZQF-UHFFFAOYSA-N[1]
SMILESCC(=C)CC=C[1]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established organic chemistry principles and adapted for this specific molecule.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones. In this proposed synthesis, acetone (B3395972) is reacted with a phosphorus ylide generated from allyl bromide to yield this compound.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products Acetone Acetone Product This compound Acetone->Product Wittig Reaction AllylTriphenylphosphonium_Bromide Allyltriphenylphosphonium Bromide AllylTriphenylphosphonium_Bromide->Product Base Strong Base (e.g., n-BuLi) Base->Product Byproduct Triphenylphosphine (B44618) oxide Product->Byproduct

Caption: Synthetic pathway for this compound via the Wittig reaction.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acetone, anhydrous

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Preparation of the Phosphonium (B103445) Salt:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve triphenylphosphine in anhydrous diethyl ether.

    • Slowly add an equimolar amount of allyl bromide to the stirred solution.

    • The phosphonium salt will precipitate out of the solution. The reaction mixture may need to be stirred at room temperature for several hours or gently heated to ensure complete reaction.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Formation of the Ylide (Wittig Reagent):

    • Suspend the dried allyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add one equivalent of anhydrous acetone dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and carefully remove the solvent by distillation at atmospheric pressure. The crude product will be a mixture of the desired diene and triphenylphosphine oxide.

Purification by Fractional Distillation

Due to the volatile nature of this compound and the non-volatile nature of the triphenylphosphine oxide byproduct, the crude product from the Wittig synthesis can be effectively purified by fractional distillation.

Fractional_Distillation_Workflow Crude_Product Crude Product (this compound + Byproducts) Heating Heating in Distillation Flask Crude_Product->Heating Fractionating_Column Vapor Rises Through Fractionating Column Heating->Fractionating_Column Non_Volatile_Residue Non-Volatile Residue (Triphenylphosphine oxide) Heating->Non_Volatile_Residue Condenser Condensation Fractionating_Column->Condenser Collection Collection of Purified Product Condenser->Collection

Caption: Workflow for the purification of this compound by fractional distillation.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Transfer the crude product to a round-bottom flask of appropriate size and add a few boiling chips.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

  • Begin heating the distillation flask gently.

  • The more volatile this compound will begin to vaporize and rise through the fractionating column.

  • Collect the fraction that distills at or near the literature boiling point of 56 °C.

  • The non-volatile triphenylphosphine oxide will remain in the distillation flask.

  • Store the purified, colorless liquid in a tightly sealed container in a cool, dark place.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of volatile organic compounds. The gas chromatogram will indicate the number of components in the sample, and the mass spectrum of the major peak can be compared to a library database for positive identification.

Table 3: Typical GC-MS Parameters for Diene Analysis

ParameterCondition
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-1, HP-5ms)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp 40 °C, ramp to 150 °C at 10 °C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-300 amu
DetectorElectron Multiplier
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts and multiplicities for this compound are summarized in Tables 4 and 5.

Table 4: Predicted ¹H NMR Spectral Data for this compound

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegration
=CH₂ (C1)~4.7Singlet2H
-CH₂- (C3)~2.7Doublet2H
=CH- (C4)~5.8Multiplet1H
=CH₂ (C5)~5.0Multiplet2H
-CH₃ (C2)~1.7Singlet3H

Table 5: Predicted ¹³C NMR Spectral Data for this compound

Carbon(s)Chemical Shift (δ, ppm)
C1~112
C2~145
C3~44
C4~138
C5~116
-CH₃~22
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H and C=C bonds.

Table 6: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
=C-H stretch (alkene)3100-3000
C-H stretch (alkane)3000-2850
C=C stretch (alkene)1650-1600
=C-H bend (alkene)1000-650

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the nomenclature, properties, synthesis, purification, and analysis of this compound. The detailed experimental protocols and tabulated data are intended to equip researchers and scientists with the necessary information for the successful and safe utilization of this versatile chemical compound in their laboratory work.

References

An In-depth Technical Guide to 2-Methyl-1,4-pentadiene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,4-pentadiene, a non-conjugated diene of interest in synthetic organic chemistry. The document details its chemical and physical properties, spectroscopic data, and provides an experimental protocol for a representative synthesis of a related diene. Furthermore, it explores the reactivity of this diene, with a focus on its potential applications as a building block in the synthesis of more complex molecules relevant to chemical research and drug development.

Core Properties of this compound

This compound, also known as isoprene's skipped isomer, is a volatile, colorless liquid. Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference
Chemical Formula C₆H₁₀[1][2]
Molecular Weight 82.14 g/mol [1][2]
CAS Number 763-30-4[1][2]
Density 0.692 g/mL at 25 °C[1]
Boiling Point 56 °C[1]
Refractive Index 1.406 at 20 °C[1]
Flash Point -2 °C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to vinyl and allylic protons.
¹³C NMR Resonances for sp² and sp³ hybridized carbons.
Infrared (IR) Spectroscopy Characteristic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure.

Synthesis of Dienes: A Representative Experimental Protocol

While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in readily accessible literature, a general and robust method for the synthesis of substituted dienes can be adapted. The following is a two-step procedure for the preparation of 2-alkyl-1,3-butadienes, which illustrates a common synthetic strategy for diene construction.

Method: Two-Step Synthesis of 2-Alkyl-1,3-butadienes

This protocol describes a practical and scalable two-step procedure for preparing 2-alkyl-1,3-butadienes from the commercially available starting material 1,4-dibromo-2-butene (B147587).[3]

Step 1: Synthesis of 3-Bromomethyl-5-methyl-1-hexene (Intermediate)

  • To a mixture of copper(I) iodide (CuI) (3.31 g, 17.5 mmol) and 1,4-dibromo-2-butene (4.8 g, 23 mmol) in diethyl ether (35 mL) at -10 °C, add a freshly prepared solution of isobutylmagnesium bromide in ether (2.5 M, 14 mL, 35 mmol) dropwise.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) using hexanes as the eluent.[3]

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3]

  • Extract the aqueous phase with ether (3 x 50 mL).[3]

  • Combine the organic layers and dry over magnesium sulfate (B86663) (MgSO₄).[3]

  • Purify the crude product by column chromatography to yield the intermediate.

Step 2: Dehydrohalogenation to 2-Isobutyl-1,3-butadiene

  • Dissolve the intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Add a strong, non-nucleophilic base, for example, potassium tert-butoxide, at a controlled temperature.

  • Monitor the reaction for the elimination of HBr to form the conjugated diene.

  • Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Dry the organic phase and purify the final product, 2-isobutyl-1,3-butadiene, by distillation.

Reactivity and Potential Applications in Synthesis

As a non-conjugated diene, this compound can undergo a variety of chemical transformations, making it a potentially useful building block in organic synthesis. Its reactivity is centered around the two double bonds, which can react independently or in concert, depending on the reaction conditions.

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[4][5] While this compound is a non-conjugated diene, it can potentially be isomerized to its conjugated isomer, 2-methyl-1,3-pentadiene, which can then participate in Diels-Alder reactions.[6] This isomerization can sometimes be achieved in situ under the thermal conditions of the cycloaddition.

Metathesis Reactions

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds.[7][8] this compound, being a diene, is a suitable substrate for ring-closing metathesis (RCM) to form a five-membered ring, or for cross-metathesis with other olefins to generate more complex acyclic structures. These reactions are typically catalyzed by ruthenium or molybdenum complexes.

The diagram below illustrates a logical workflow for the potential synthetic utility of this compound.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Potential Products This compound This compound Isomerization Isomerization This compound->Isomerization Base or Acid Catalysis Metathesis Ring-Closing Metathesis or Cross-Metathesis This compound->Metathesis Ru or Mo Catalyst Conjugated_Diene 2-Methyl-1,3-pentadiene Isomerization->Conjugated_Diene Cycloaddition [4+2] Cycloaddition (Diels-Alder) Cyclic_Compound Substituted Cyclohexene Cycloaddition->Cyclic_Compound Ring_Structure Five-membered Ring Metathesis->Ring_Structure Complex_Acyclic Complex Acyclic Molecule Metathesis->Complex_Acyclic Conjugated_Diene->Cycloaddition With Dienophile

Synthetic pathways of this compound.
Use in the Synthesis of Biologically Active Molecules

The 1,4-diene structural motif is present in a variety of natural products.[9] While direct incorporation of this compound into a pharmaceutical agent is not widely documented, its value lies in its potential as a precursor to more complex intermediates. For instance, the synthesis of certain diarylheptanoids, which exhibit interesting pharmacological properties, involves the construction of a 1,4-pentadiene (B1346968) unit.[1] The reactivity of the double bonds allows for further functionalization, making it a versatile starting point for the synthesis of novel molecular scaffolds for drug discovery.

Toxicological Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is classified as an irritant to the skin, eyes, and respiratory tract.[8] Acute toxicity data indicates a potential for central nervous system depression upon ingestion of large amounts.[8]

Conclusion

This compound is a simple, non-conjugated diene with well-defined physical and chemical properties. While its direct application in drug development is not prominent, its value to researchers and scientists lies in its potential as a versatile building block in organic synthesis. Through reactions such as isomerization followed by cycloaddition, or through metathesis, this diene can be converted into more complex carbocyclic and acyclic structures. A thorough understanding of its reactivity opens avenues for the design and synthesis of novel molecules with potential biological activity, making it a compound of interest in the broader field of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-1,4-pentadiene (CAS RN: 763-30-4). The information is presented in a structured format to facilitate its use in research, chemical process design, and computational modeling. This document includes tabulated quantitative data, detailed descriptions of relevant experimental and computational methodologies, and a workflow diagram illustrating the determination of these properties.

Compound Identification
IdentifierValue
Chemical Name This compound
Synonyms 2-methylpenta-1,4-diene
CAS Number 763-30-4
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol [1]
SMILES C=CCC(=C)C
InChI Key DRWYRROCDFQZQF-UHFFFAOYSA-N

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties for this compound. The data is sourced from various databases and computational methods.

Table 1: Enthalpy and Gibbs Free Energy of Formation
PropertyValueUnitsMethod/Source
Enthalpy of Formation (Gas, ΔfH°gas) 73.90kJ/molJoback Calculated Property[2]
Gibbs Free Energy of Formation (ΔfG°) 166.77kJ/molJoback Calculated Property[2]
Table 2: Phase Change and Reaction Enthalpies
PropertyValueUnitsMethod/Source
Enthalpy of Vaporization (ΔvapH°) 27.69kJ/molJoback Calculated Property[2]
Enthalpy of Fusion (ΔfusH°) 7.43kJ/molJoback Calculated Property[2]
Enthalpy of Reaction (ΔrH°) -16.11kJ/molEquilibrium Constant (Eqk)[3][4]
Note: The enthalpy of reaction corresponds to the isomerization of (Z)-2-Methyl-1,3-pentadiene to this compound in the gas phase at 458 K.[3][4]
Table 3: Other Thermodynamic Properties
PropertyValueUnitsMethod/Source
Ideal Gas Heat Capacity (Cp,gas) Data not available in search resultsJ/mol·K-
Ionization Energy (IE) 9.16 ± 0.05eVNIST[2]
Normal Boiling Point (Tboil) Data not available in search resultsK-

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental techniques and computational estimation methods.

Experimental Methodologies

a) Combustion Calorimetry for Enthalpy of Formation (ΔfH°) The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

  • Protocol:

    • A precise mass of the substance (this compound) is placed in a crucible inside a high-pressure vessel known as a "bomb".

    • The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically, and the complete combustion reaction occurs.

    • The temperature change of the water and the calorimeter is meticulously measured.

    • The heat of combustion is calculated from this temperature change and the previously determined heat capacity of the calorimeter.[5][6]

    • Using Hess's Law, the standard enthalpy of formation of the compound is calculated from the experimental enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8]

b) Isomerization Equilibrium for Enthalpy of Reaction (ΔrH°) The enthalpy of reaction for isomerization can be determined by studying the chemical equilibrium as a function of temperature.

  • Protocol:

    • A mixture of the isomers (e.g., (Z)-2-Methyl-1,3-pentadiene and this compound) is allowed to reach equilibrium in the gas phase at a specific temperature.

    • The composition of the equilibrium mixture is analyzed, typically using gas chromatography, to determine the equilibrium constant (K).

    • This procedure is repeated at several different temperatures.

    • The van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the standard enthalpy change, is then used to calculate ΔrH°.[4][9] The equation is: ln(K₂/K₁) = -ΔH°/R * (1/T₂ - 1/T₁).[10]

c) Calorimetry for Heat Capacity (Cp) Adiabatic vacuum calorimetry is a precise method for measuring the heat capacity of substances.

  • Protocol:

    • A sample of the substance is placed in a calorimeter that is thermally isolated from its surroundings by a vacuum.

    • A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

    • The temperature change is measured with high precision.

    • The heat capacity is calculated by dividing the amount of heat added by the measured temperature rise.

    • Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

Computational Methodologies

a) Joback Group-Contribution Method The Joback method is a widely used group-contribution technique for estimating thermophysical properties of pure components based solely on their molecular structure.[2][3][11]

  • Methodology:

    • The molecular structure of this compound is deconstructed into a set of predefined functional groups (e.g., =CH₂, -CH₂-, =C<, -CH₃).

    • Each group is assigned a specific numerical contribution for a given property (e.g., enthalpy of formation, heat capacity). These contributions are derived from regression of experimental data for a large set of compounds.[12]

    • The property of the molecule is then estimated by summing the contributions of its constituent groups according to specific formulas for each property.[2][13]

    • This method is predictive and particularly useful when experimental data is unavailable. However, it is an estimation and may have deviations from experimental values.[2]

Visualization of Methodologies

The following diagram illustrates the general workflow for determining the key thermochemical properties of a compound like this compound, highlighting both experimental and computational pathways.

Thermochemical_Workflow cluster_start Starting Point cluster_comp Computational Pathway cluster_exp Experimental Pathway cluster_results Determined Properties Compound This compound (Molecular Structure) GroupContribution Group Contribution Method (e.g., Joback) Compound->GroupContribution Deconstruct into functional groups Combustion Combustion Calorimetry Compound->Combustion Equilibrium Isomerization Equilibrium (van't Hoff Eq.) Compound->Equilibrium Vaporization Effusion/DSC/TGA Compound->Vaporization EstimatedData Estimated Properties: ΔfH°, ΔvapH°, Cp, etc. GroupContribution->EstimatedData Sum group values dHf ΔfH° (Enthalpy of Formation) Combustion->dHf via Hess's Law dHr ΔrH° (Enthalpy of Reaction) Equilibrium->dHr Measure K vs. T dHvap ΔvapH° (Enthalpy of Vaporization) Vaporization->dHvap Measure phase change

Caption: Workflow for determining thermochemical properties.

References

A Technical Guide to the Commercial Availability and Purity of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Methyl-1,4-pentadiene (CAS RN: 763-30-4), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Commercial Availability

This compound is readily available from several major chemical suppliers. The typical purities offered are suitable for a wide range of research and development applications. Below is a summary of offerings from prominent suppliers.

SupplierProduct NumberStated PurityAvailability
TCI ChemicalsM0616>99.0% (GC)Stocked
Sigma-Aldrich11871099%Stocked
Fisher Scientific (TCI America)M061699.0+%[1]Stocked
ChemicalBookCB7259110-Multiple Suppliers Listed[2]

Purity and Specifications

The purity of commercially available this compound is typically determined by gas chromatography (GC). Certificates of Analysis (COA) from suppliers provide lot-specific purity data and other physical properties.

Typical Specifications:

PropertyValueReference
CAS Number 763-30-4[3]
Molecular Formula C6H10[3]
Molecular Weight 82.14 g/mol [3]
Appearance Colorless Liquid
Boiling Point 56-57 °C[1]
Density 0.692 g/mL at 25 °C
Refractive Index n20/D 1.406

Purity Analysis Workflow:

The following diagram illustrates a typical workflow for the analysis of this compound purity.

Purity_Analysis_Workflow cluster_sampling Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial Sample Inert_Atmosphere Handle under Inert Atmosphere Sample->Inert_Atmosphere GC_MS GC-MS Analysis Inert_Atmosphere->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Inert_Atmosphere->NMR FTIR FTIR Spectroscopy Inert_Atmosphere->FTIR Purity_Quantification Purity Quantification (% Area by GC) GC_MS->Purity_Quantification Impurity_ID Impurity Identification (MS and NMR) GC_MS->Impurity_ID NMR->Impurity_ID Structure_Verification Structural Verification (NMR and IR) NMR->Structure_Verification FTIR->Structure_Verification

A typical workflow for the purity analysis of this compound.

Potential Impurities

While commercial this compound is of high purity, trace impurities may be present. These can originate from the synthetic route or from degradation over time. Common classes of impurities in dienes include:

  • Isomers: Other C6H10 isomers, such as 2-methyl-1,3-pentadiene (B74102) or 4-methyl-1,3-pentadiene, may be present.

  • Starting Materials: Residual unreacted starting materials from the synthesis process.

  • Solvents: Trace amounts of solvents used in the synthesis or purification process.

  • Oligomers/Polymers: Dienes can be susceptible to polymerization, especially if not stored properly.

  • Oxidation Products: Peroxides can form upon exposure to air.

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identifying and quantifying these impurities.[4][5]

Experimental Protocols

Representative Synthesis of this compound (Wittig Reaction)

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible route is via the Wittig reaction.[6][7][8][9][10] This method is a well-established and versatile tool for alkene synthesis. The following is a representative protocol based on the general principles of the Wittig reaction.

Reaction Scheme:

Wittig_Synthesis reagents Allyl bromide + Triphenylphosphine (B44618) -> Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide + n-BuLi -> Wittig Reagent (Ylide) Wittig Reagent + Acetone (B3395972) -> this compound + Triphenylphosphine oxide

Wittig reaction scheme for the synthesis of this compound.

Step 1: Preparation of the Wittig Reagent (Allylidenetriphenylphosphorane)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.0 eq) and anhydrous diethyl ether.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add allyl bromide (1.0 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The white precipitate of allyltriphenylphosphonium bromide is formed.

  • Filter the salt, wash with cold diethyl ether, and dry under vacuum.

  • To a suspension of the dried phosphonium (B103445) salt in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates the generation of the Wittig reagent.

Step 2: Reaction with Acetone

  • To the freshly prepared Wittig reagent at -78 °C, add a solution of dry acetone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

Due to its low boiling point, this compound can be effectively purified by fractional distillation.[11]

  • Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Add the crude product to the distillation flask along with a few boiling chips.

  • Heat the flask gently in a heating mantle.

  • Collect the fraction that distills at 56-57 °C.[1]

  • It is recommended to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and oxidation.

Fractional Distillation Logic:

Fractional_Distillation Crude Crude this compound Heating Gentle Heating Crude->Heating Vaporization Vaporization Heating->Vaporization Fractionating_Column Fractionating Column (Separation based on boiling point) Vaporization->Fractionating_Column Condensation Condensation Fractionating_Column->Condensation Collection Collection of Pure Fraction (56-57 °C) Condensation->Collection

Logical flow of purification by fractional distillation.
Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms or equivalent).

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane (B109758) or pentane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectra. The purity is determined by the peak area percentage of the main component. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).[3][12][13]

Spectroscopic Data for Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): Spectroscopic data is crucial for confirming the structure and purity of this compound. The ¹H NMR spectrum should be consistent with the expected structure.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[14]

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C-H and C=C bonds present in the molecule.[3]

Researchers should compare the spectroscopic data of their sample with reference spectra available in databases such as PubChem to confirm the identity and assess the purity of this compound.[3]

References

Navigating the Volatility: A Technical Guide to the Safe Handling, and Storage of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for 2-Methyl-1,4-pentadiene. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks during research and development activities. This document summarizes key quantitative data, outlines experimental safety protocols, and provides visual workflows for critical safety procedures.

Physicochemical and Toxicological Properties

A clear understanding of the inherent properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C6H10[1][2]
Molecular Weight 82.14 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[2][3]
Boiling Point 56 °C (lit.)[2][4][5]
Melting Point -94.9 °C (estimate)[2]
Density 0.692 g/mL at 25 °C (lit.)[2][4][5]
Vapor Pressure 244 mmHg at 25 °C[2]
Flash Point -2 °C to 28°F (-2.22 °C) (closed cup)[2][4][6]
Refractive Index n20/D 1.406 (lit.)[2][4][6]
Solubility in Water 89.66 mg/L @ 25 °C (est)[6]

Table 2: Toxicological Data

ParameterValueSpeciesRouteSource(s)
Acute Toxicity (LD50) 56 mg/kgMouseIntravenous[2]
Skin Irritation Moderate (500 mg)RabbitDermal[2]

Table 3: Flammability and Exposure Limits

ParameterValueSource(s)
Lower Explosion Limit (LEL) Data not available[7]
Upper Explosion Limit (UEL) Data not available[7]
Permissible Exposure Limit (PEL) No established limit[8]
Threshold Limit Value (TLV) No established limit[8]

Hazard Identification and GHS Classification

This compound is classified as a highly flammable liquid and vapor.[9][10][11]

  • GHS Pictogram: GHS02 (Flame)[4][7]

  • Signal Word: Danger[1][4][7]

  • Hazard Statement: H225: Highly flammable liquid and vapor[4][9][12]

Potential Health Effects: [13]

  • Inhalation: Causes respiratory tract irritation. Vapors may cause dizziness or suffocation.

  • Skin Contact: Causes skin irritation and may lead to dermatitis.

  • Eye Contact: Causes eye irritation.

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause central nervous system depression.

Experimental Safety Protocols

The following are detailed methodologies for key safety experiments relevant to the handling of this compound, based on standardized guidelines.

Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)

Objective: To determine the dose of this compound that causes evident toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats as they are often more sensitive) are used.[2]

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing.[12]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[12] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[2]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[12][14]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[12]

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Area Preparation: A small area of the animal's back is clipped free of fur.

  • Substance Application: A measured amount of the test substance (e.g., 0.5 mL for liquids) is applied to the prepared skin and covered with a gauze patch.

  • Exposure Period: The substance is left in contact with the skin for a specified period, typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

Objective: To determine the potential of this compound to cause eye irritation or damage.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Substance Instillation: A small, measured amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[6]

  • Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[6]

  • Scoring: The ocular lesions are scored according to a standardized grading system.

  • Data Analysis: The scores are used to classify the substance's eye irritation potential.

Handling and Storage Guidelines

Proper handling and storage are paramount to prevent accidents and exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE.[15] The following diagram outlines a general PPE selection workflow.

PPE_Selection Start Assess Task and Potential Exposure LowExposure Low Splash/Aerosol Potential (e.g., small quantity handling in fume hood) Start->LowExposure Low Risk HighExposure High Splash/Aerosol Potential (e.g., large volume transfer, potential for splashes) Start->HighExposure High Risk PPE_Low Minimum PPE: - Safety glasses with side shields - Nitrile gloves (single pair) - Lab coat LowExposure->PPE_Low PPE_High Enhanced PPE: - Chemical safety goggles and face shield - Double-gloving (nitrile) - Chemical-resistant apron over lab coat - Consider respiratory protection if ventilation is inadequate HighExposure->PPE_High

Caption: Personal Protective Equipment (PPE) selection workflow.

Specific PPE Recommendations:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. In situations with a higher risk of splashing, a face shield should also be worn.[1][8]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. For tasks with a higher risk of skin contact, consider a chemical-resistant apron and double-gloving.[1][15]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8]

Safe Handling Practices
  • Work in a well-ventilated area or a chemical fume hood.[1][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][13][14]

  • Use non-sparking tools and explosion-proof equipment.[1][13][14]

  • Ground and bond containers when transferring material to prevent static discharge.[1][13][14]

  • Avoid contact with skin, eyes, and clothing.[1][13]

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling.[16]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13][14]

  • Keep away from heat, sparks, and flame.[13][14]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[2][13][14]

  • Store in a flammables-approved area.[14]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13][14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][13][14]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2] Water may be ineffective.[17]

  • Specific Hazards: Highly flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[14]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][14]

Spill and Leak Cleanup

The following diagram provides a logical workflow for responding to a spill of this compound.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk (Minor vs. Major) Spill->Assess MinorSpill Minor Spill (Small, contained, no immediate danger) Assess->MinorSpill Minor MajorSpill Major Spill (Large, uncontained, immediate fire/health hazard) Assess->MajorSpill Major Cleanup Cleanup Procedure (Trained Personnel Only): 1. Wear appropriate PPE 2. Eliminate ignition sources 3. Ventilate area 4. Contain spill with inert absorbent 5. Collect absorbent with non-sparking tools 6. Place in sealed container for disposal MinorSpill->Cleanup Evacuate Evacuate Area Alert others and activate alarm MajorSpill->Evacuate ContactEHNS Contact Emergency Services / EH&S Evacuate->ContactEHNS Decontaminate Decontaminate Spill Area and dispose of waste properly Cleanup->Decontaminate

Caption: Spill response workflow for this compound.

Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Eliminate all ignition sources.[1][13]

  • Ventilate: Ensure adequate ventilation.[1][13]

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[11][13]

  • Absorb: Carefully apply the absorbent material to the spill.

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[1][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[1]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Do not dispose of into the environment.

This guide is intended to provide a comprehensive overview of the safety, handling, and storage of this compound for a technical audience. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most up-to-date information and consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

A Technical Guide to the Gas Chromatography Retention Index of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the gas chromatography (GC) retention index of 2-Methyl-1,4-pentadiene, tailored for researchers, scientists, and professionals in drug development. It includes collated retention index data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction to Gas Chromatography Retention Index

In gas chromatography, the retention index (RI) is a standardized, dimensionless value that helps to identify and compare compounds. It normalizes retention times, which can vary between different instruments and laboratories, by relating the retention time of an analyte to those of a series of n-alkane standards.[1][2][3] This system, developed by Ervin Kováts, is particularly valuable for confirming the identity of compounds in complex mixtures by comparing experimentally determined retention indices with literature or database values.[2] The retention index of a specific compound is primarily dependent on its chemical structure and the type of stationary phase used in the GC column.[4]

Retention Index Data for this compound

The Kovats retention index of this compound has been determined on various non-polar stationary phases. The following table summarizes the available quantitative data from the NIST Mass Spectrometry Data Center.[5]

Stationary Phase TypeRetention Index (RI)
Standard Non-polar562, 572, 578, 580
Semi-standard Non-polar559

Data sourced from PubChem CID 12987.[5]

Experimental Protocol for Retention Index Determination

The determination of the Kovats retention index involves the analysis of the target compound and a series of n-alkane standards under identical gas chromatographic conditions.[1] The protocol can be adapted for both isothermal and temperature-programmed analyses.

3.1. Materials and Instrumentation

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A capillary column with a specific stationary phase (e.g., a standard non-polar phase like 5% diphenyl / 95% dimethylpolysiloxane).[6]

  • n-Alkane Standard Mix: A certified mixture of homologous n-alkanes (e.g., C8-C20) in a suitable solvent.

  • Sample: A solution of this compound in a volatile solvent.

  • Syringes and Vials: For sample and standard injection.

3.2. Isothermal Analysis Protocol

  • Set GC Conditions: Establish an isothermal oven temperature, injector temperature, detector temperature, and carrier gas flow rate. These conditions must remain constant for all injections.

  • n-Alkane Analysis: Inject the n-alkane standard mixture and record the retention times for each component.

  • Sample Analysis: Inject the sample containing this compound and record its retention time.

  • Calculation: Identify the two n-alkanes that elute immediately before (n) and after (n+1) the analyte (x). The isothermal Kovats retention index (I) is calculated using the following formula[6]:

    I = 100n + 100 [ (log t'Rx - log t'Rn) / (log t'R(n+1) - log t'Rn) ]

    Where:

    • t'R is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).

    • n is the carbon number of the bracketing n-alkane eluting before the analyte.

3.3. Temperature-Programmed Analysis Protocol

  • Set GC Conditions: Define a precise temperature program, including initial temperature, ramp rate(s), and final temperature. All other parameters (injector, detector, flow rate) should also be set.

  • n-Alkane Analysis: Inject the n-alkane standard mixture and record the retention times. Under a linear temperature program, n-alkane peaks should appear at relatively even intervals.[2]

  • Sample Analysis: Inject the sample containing this compound under the identical temperature program and record its retention time.

  • Calculation: The non-isothermal retention index (also known as a linear retention index) is calculated using the Van den Dool and Kratz formula[6]:

    I = 100n + 100 [ (tRx - tRn) / (tR(n+1) - tRn) ]

    Where:

    • tR is the absolute retention time.

    • n is the carbon number of the bracketing n-alkane eluting before the analyte (x).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the gas chromatographic retention index of a target analyte.

G Workflow for Retention Index Determination cluster_prep Preparation cluster_analysis GC Analysis cluster_calc Calculation A Prepare n-Alkane Standard Mix C Set Isothermal or Temperature Program GC Method A->C B Prepare Analyte Sample (this compound) B->C D Inject n-Alkane Mix & Record Retention Times (tR) C->D E Inject Analyte Sample & Record Retention Time (tR) D->E F Identify Bracketing Alkanes (n and n+1) E->F G Calculate Retention Index (I) using appropriate formula F->G H Final Retention Index Value G->H

Caption: Logical workflow for GC retention index determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Organotrifluoroborates Using 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotrifluoroborates are a class of versatile and highly stable organoboron compounds that have gained significant traction in organic synthesis, particularly in the realm of drug discovery and development. Their stability to air and moisture, coupled with their high reactivity in cross-coupling reactions, makes them superior alternatives to other organoboron reagents such as boronic acids. This document provides detailed application notes and protocols for the synthesis of a specific organotrifluoroborate derived from 2-methyl-1,4-pentadiene, a readily available starting material. The resulting vinyl organotrifluoroborate serves as a key building block in the synthesis of complex molecules, including natural products with therapeutic potential.

Organotrifluoroborates are particularly valued for their role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The use of these stable, crystalline salts allows for precise stoichiometric control and tolerance of a wide range of functional groups, which is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs).[3]

Application: Synthesis of a Key Fragment of Amphidinolide E

A notable application of an organotrifluoroborate derived from this compound is in the total synthesis of (-)-amphidinolide E, a macrolide natural product exhibiting potent cytotoxic activity against murine lymphoma L1210 cells.[4][5] Specifically, the C22-C26 fragment of amphidinolide E is installed via an efficient Suzuki-Molander coupling reaction. The required organotrifluoroborate reagent is synthesized through a cross-metathesis reaction between a vinylboronate and this compound.[4][6] This strategic use of a diene-derived organotrifluoroborate highlights its utility in constructing complex, biologically active molecules.

Experimental Protocols

This section details the synthesis of potassium (E)-(4-methylpenta-1,4-dien-1-yl)trifluoroborate from this compound. The process involves a two-step sequence: a ruthenium-catalyzed cross-metathesis to form a vinyl boronate, followed by conversion to the corresponding potassium trifluoroborate salt.

Part 1: Synthesis of (E)-2-(4-methylpenta-1,4-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This procedure outlines the cross-metathesis reaction between vinylboronate pinacol (B44631) ester and this compound.

Materials:

  • Vinylboronate pinacol ester

  • This compound

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve vinylboronate pinacol ester (1.0 equivalent) and this compound (2.0 equivalents) in anhydrous dichloromethane.

  • To this stirred solution, add Grubbs' second-generation catalyst (typically 2-5 mol %).

  • Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired vinyl boronate as a colorless oil.

Part 2: Conversion to Potassium (E)-(4-methylpenta-1,4-dien-1-yl)trifluoroborate

This protocol describes the conversion of the vinyl boronate pinacol ester to the stable potassium trifluoroborate salt.

Materials:

Procedure:

  • Dissolve the vinyl boronate pinacol ester (1.0 equivalent) in methanol in a polyethylene (B3416737) or polypropylene (B1209903) flask (to prevent etching of glassware by HF).

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Cool the methanol solution of the vinyl boronate to 0 °C in an ice bath.

  • Slowly add the saturated KHF₂ solution (approximately 4.0 equivalents of KHF₂) to the stirred vinyl boronate solution. A white precipitate should form.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the methanol under reduced pressure.

  • Collect the white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.

  • Dry the resulting white, crystalline solid under high vacuum to yield potassium (E)-(4-methylpenta-1,4-dien-1-yl)trifluoroborate.

Data Presentation

StepReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Product
1Vinylboronate pinacol ester, this compoundGrubbs' 2nd Gen. CatalystDichloromethane404-1270-85(E)-2-(4-methylpenta-1,4-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2(E)-2-(4-methylpenta-1,4-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePotassium hydrogen fluoride (KHF₂)Methanol/Water0 to RT0.585-95Potassium (E)-(4-methylpenta-1,4-dien-1-yl)trifluoroborate

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Cross-Metathesis cluster_step2 Step 2: Conversion to Trifluoroborate start_materials Vinylboronate Pinacol Ester + this compound catalyst Grubbs' 2nd Gen. Catalyst reaction1 Reflux in DCM start_materials->reaction1 catalyst->reaction1 purification1 Column Chromatography reaction1->purification1 product1 Vinyl Boronate Pinacol Ester reagent2 KHF₂ (aq) reaction2 Stir in MeOH/H₂O product1->reaction2 product1->reaction2 purification1->product1 reagent2->reaction2 purification2 Filtration & Drying reaction2->purification2 product2 Potassium Organotrifluoroborate purification2->product2 suzuki_coupling organotrifluoroborate Organotrifluoroborate (from this compound) pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂/SPhos) organotrifluoroborate->pd_catalyst aryl_halide Aryl/Vinyl Halide or Triflate (e.g., C10-C21 fragment of Amphidinolide E) aryl_halide->pd_catalyst coupled_product Coupled Product (e.g., C10-C26 fragment of Amphidinolide E) pd_catalyst->coupled_product C-C Bond Formation base Base (e.g., Cs₂CO₃) base->pd_catalyst

References

Application Notes and Protocols: Palladium-Catalyzed Arylation of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed arylation of dienes, a variant of the renowned Heck reaction, offers a powerful synthetic route for the formation of carbon-carbon bonds. This methodology is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the palladium-catalyzed arylation of 2-methyl-1,4-pentadiene with aryl halides, a reaction that exemplifies the strategic functionalization of non-conjugated dienes. This three-component reaction, involving the diene, an aryl halide, and an amine, leads to the formation of substituted allylic amines, which are versatile intermediates in organic synthesis.

Reaction Scheme and Mechanism

The palladium-catalyzed reaction of this compound with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a secondary amine, such as piperidine (B6355638), does not yield a simple arylated diene. Instead, the reaction proceeds through a cascade process involving the formation of a π-allylpalladium intermediate, followed by nucleophilic attack of the amine. This results in the formation of various isomeric amino-alkenes. The reaction is believed to proceed via the catalytic cycle depicted below.

The reaction typically yields a mixture of isomeric products, with the major product being 1-phenyl-2-methyl-5-piperidino-3-pentene, alongside other regioisomers. The distribution of these products is influenced by factors such as the choice of catalyst, ligands, and reaction conditions.

Quantitative Data Summary

The following table summarizes the typical product distribution for the reaction between iodobenzene, this compound, and piperidine, catalyzed by palladium acetate (B1210297) and tri-o-tolylphosphine (B155546).

ProductStructureYield (%)
1-Phenyl-2-methyl-5-piperidino-3-pentene45
1-Phenyl-4-methyl-5-piperidino-3-pentene10
Phenyl-2-methyl-pentadienes17

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Materials and Equipment:

  • Reactants: this compound, Iodobenzene (or Bromobenzene), Piperidine

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃)

  • Solvent: Acetonitrile (or DMF)

  • Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup: Nitrogen or Argon gas supply

  • Purification: Silica (B1680970) gel for column chromatography, standard solvents for elution (e.g., hexane (B92381), ethyl acetate)

Detailed Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.01 mmol, 1 mol%) and tri-o-tolylphosphine (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., acetonitrile, 10 mL), followed by iodobenzene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and piperidine (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the different isomeric products.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Pd(OAc)2 and P(o-tol)3 in a dry flask B Purge with Inert Gas (N2 or Ar) A->B C Add Solvent, Aryl Halide, Diene, and Amine B->C D Heat to 80-100 °C with Stirring C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Solvent Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A streamlined workflow for the palladium-catalyzed arylation of this compound.

Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X B->C D Diene Coordination C->D Diene E Migratory Insertion D->E F π-Allyl Pd Complex E->F G Nucleophilic Attack (Amine) F->G Amine H Product Release G->H Product I Reductive Elimination H->I I->A Base

Caption: The proposed catalytic cycle for the Heck-type arylation of a 1,4-diene with amine capture.

Application Notes and Protocols: Cross-Metathesis Reactions Involving 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-metathesis (CM) is a powerful and versatile catalytic reaction in organic synthesis that enables the formation of new carbon-carbon double bonds through the exchange of alkylidene fragments between two different olefins. This technique has found broad applications in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. 2-Methyl-1,4-pentadiene, a readily available, non-conjugated diene, presents a unique substrate for selective cross-metathesis reactions. Its structure features two distinct olefinic moieties: a terminal, monosubstituted double bond and an internal, gem-disubstituted double bond. This inherent electronic and steric differentiation allows for regioselective functionalization, primarily at the less sterically hindered terminal position, when employing appropriate ruthenium-based catalysts.

This document provides detailed application notes and experimental protocols for conducting cross-metathesis reactions involving this compound with various olefin partners. The information is curated for researchers and professionals in the fields of organic synthesis and drug development to facilitate the application of this methodology in their work.

Principles of Selectivity

The selectivity in the cross-metathesis of this compound is primarily governed by the steric and electronic properties of its two double bonds and the nature of the olefin coupling partner. Generally, terminal olefins are more reactive in cross-metathesis than internal and more substituted olefins.[1] In the case of this compound, the terminal monosubstituted double bond is sterically more accessible and thus more reactive towards the bulky ruthenium metathesis catalysts compared to the internal gem-disubstituted double bond. This difference in reactivity forms the basis for achieving high regioselectivity in cross-metathesis reactions.

Second-generation Grubbs and Hoveyda-Grubbs catalysts are particularly effective for these transformations due to their high activity, functional group tolerance, and ability to catalyze reactions with sterically demanding substrates.[2] By carefully selecting the catalyst and optimizing reaction conditions, the cross-metathesis of this compound can be directed to selectively functionalize the terminal double bond, leading to the synthesis of valuable substituted dienes.

dot

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Catalyst Grubbs II or Hoveyda-Grubbs II This compound->Catalyst Reacts at terminal C=C Terminal_Alkene Terminal Alkene (R-CH=CH2) Terminal_Alkene->Catalyst Substituted_Diene Substituted Diene Catalyst->Substituted_Diene Forms new C=C bond Ethylene Ethylene Catalyst->Ethylene Byproduct G start Start setup 1. Add this compound and toluene (B28343) to Schlenk flask. start->setup add_ma 2. Add methyl acrylate. setup->add_ma degas 3. Degas solution with Ar/N2. add_ma->degas add_cat 4. Add Hoveyda-Grubbs II catalyst. degas->add_cat react 5. Heat to 60°C and stir. add_cat->react monitor 6. Monitor reaction by TLC/GC-MS. react->monitor quench 7. Cool and quench with ethyl vinyl ether. monitor->quench concentrate 8. Concentrate under reduced pressure. quench->concentrate purify 9. Purify by column chromatography. concentrate->purify end End purify->end G start This compound (Substrate) db1 Terminal C1=C2 (Monosubstituted) start->db1 db2 Internal C4=C(CH3)2 (Gem-disubstituted) start->db2 reactivity1 Higher Reactivity (Less Steric Hindrance) db1->reactivity1 reactivity2 Lower Reactivity (More Steric Hindrance) db2->reactivity2 catalyst Grubbs / Hoveyda-Grubbs Catalyst reactivity1->catalyst reactivity2->catalyst Disfavored outcome Selective Cross-Metathesis at Terminal Double Bond catalyst->outcome

References

Application Notes and Protocols for the Use of 2-Methyl-1,4-pentadiene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is widely employed in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and protocols regarding the use of 2-methyl-1,4-pentadiene in Diels-Alder reactions.

A critical consideration for the successful execution of a Diels-Alder reaction is the requirement for a conjugated diene system. The target molecule, this compound, is a non-conjugated diene and therefore cannot directly participate in this cycloaddition. To be utilized in a Diels-Alder reaction, it must first be isomerized to its conjugated isomer, 2-methyl-1,3-pentadiene (B74102). This isomerization can be achieved through various catalytic methods, including acid or base catalysis, or through the use of transition metal complexes. This document will first outline a general protocol for this isomerization and then provide detailed procedures for the subsequent Diels-Alder reaction with various dienophiles.

Part 1: Isomerization of this compound to 2-Methyl-1,3-pentadiene

The isomerization of non-conjugated dienes to their conjugated counterparts is a well-established transformation. Both acid and base-catalyzed methods can be effective, with the choice of catalyst and reaction conditions influencing the yield and selectivity of the desired conjugated diene.

Experimental Protocol: Base-Catalyzed Isomerization

This protocol describes a general procedure for the base-catalyzed isomerization of this compound. Strong bases are typically required to facilitate the double bond migration.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvent for extraction (e.g., diethyl ether or pentane)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Under an inert atmosphere, add anhydrous DMSO to the flask.

  • Add potassium tert-butoxide to the DMSO and stir until dissolved.

  • Add this compound to the basic solution.

  • Heat the reaction mixture to the desired temperature (typically in the range of 80-120 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the isomerization is complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude 2-methyl-1,3-pentadiene can be purified by distillation.

Expected Outcome:

The isomerization of this compound is expected to yield a mixture of (E)- and (Z)-2-methyl-1,3-pentadiene. The ratio of the isomers will depend on the specific reaction conditions.

Part 2: Diels-Alder Reactions of 2-Methyl-1,3-pentadiene

Once the conjugated diene, 2-methyl-1,3-pentadiene, is obtained, it can be readily employed in Diels-Alder reactions with a variety of electron-deficient dienophiles. The methyl group on the diene influences the regioselectivity of the cycloaddition.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Diels-Alder reaction of 2-methyl-1,3-pentadiene.

Diels_Alder_Workflow General Workflow for Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Diene 2-Methyl-1,3-pentadiene Mixing Combine Reactants in Solvent Diene->Mixing Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Mixing Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Purify (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for a Diels-Alder reaction.

Protocol 1: Reaction with Maleic Anhydride (B1165640)

This reaction is a classic example of a Diels-Alder cycloaddition, typically proceeding with high yield to form a bicyclic anhydride adduct.

Materials:

  • 2-Methyl-1,3-pentadiene

  • Maleic anhydride

  • Toluene, anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve maleic anhydride in anhydrous toluene.

  • Add 2-methyl-1,3-pentadiene to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours. Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation:

Reactant AReactant BSolventTemperature (°C)Time (h)Yield (%)Product
2-Methyl-1,3-pentadieneMaleic anhydrideToluene1104-6>904-Methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride
Protocol 2: Reaction with Acrolein (Synthesis of Ligustral Precursor)

The reaction with acrolein is a key step in the synthesis of fragrance compounds like Ligustral. The regioselectivity of this reaction is important, with the "para" isomer typically being the major product.

Materials:

  • 2-Methyl-1,3-pentadiene

  • Acrolein (stabilized with hydroquinone)

  • Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • If using a Lewis acid, suspend or dissolve it in anhydrous DCM under an inert atmosphere and cool the mixture in an ice bath.

  • Add acrolein to the dropping funnel.

  • Slowly add the acrolein to the cooled Lewis acid suspension/solution.

  • Add 2-methyl-1,3-pentadiene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by GC or TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography on silica (B1680970) gel.

Data Presentation:

Reactant AReactant BCatalystSolventTemperature (°C)Time (h)Major Product Regioisomer
2-Methyl-1,3-pentadieneAcroleinNoneNeat100-1208-124-Methyl-3-cyclohexene-1-carboxaldehyde
2-Methyl-1,3-pentadieneAcroleinAlCl₃DCM0 to rt2-44-Methyl-3-cyclohexene-1-carboxaldehyde

Signaling Pathways and Logical Relationships

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene like 2-methyl-1,3-pentadiene and an unsymmetrical dienophile is governed by the electronic effects of the substituents. The methyl group on the diene is electron-donating, influencing the electron density at the termini of the diene system.

Caption: Regioselectivity of the Diels-Alder reaction.

Conclusion

While this compound is not directly suitable for Diels-Alder reactions, its isomerization to the conjugated 2-methyl-1,3-pentadiene opens up a wide range of synthetic possibilities. The protocols provided herein offer a starting point for researchers to explore the cycloaddition chemistry of this versatile diene. Careful control of reaction conditions, particularly in the case of unsymmetrical dienophiles, is crucial for achieving high yields and the desired regioselectivity. The resulting cyclohexene (B86901) derivatives are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.

Application Notes and Protocols for the Polymerization of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the polymerization of 2-methyl-1,4-pentadiene, a non-conjugated diene. Due to limited specific literature on this monomer, the methodologies presented are based on established principles for analogous non-conjugated dienes and α-olefins. These protocols serve as a foundational guide and will likely require optimization. This document covers three primary polymerization strategies: Ziegler-Natta, metallocene-catalyzed, and cationic polymerization. For each method, a general protocol is provided, along with a discussion of the expected polymer properties and the underlying polymerization mechanism, visualized through diagrams. Standard polymer characterization techniques are also briefly discussed.

Introduction

This compound is a non-conjugated diene with the potential to undergo polymerization to yield polymers with unique microstructures. The presence of two double bonds, one internal and one terminal, offers possibilities for various polymerization pathways, including potential for cyclopolymerization or the formation of polymers with pendant vinyl groups. These pendant groups can be valuable for post-polymerization modification, allowing for the introduction of functional groups for applications in drug delivery, biomaterials, and advanced coatings. The choice of polymerization technique—Ziegler-Natta, metallocene, or cationic—is expected to significantly influence the resulting polymer's microstructure, molecular weight, and thermal properties.

Polymerization Methods and Protocols

Note: The following protocols are generalized and adapted from procedures for other non-conjugated dienes and α-olefins. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically comprising a transition metal compound and an organoaluminum co-catalyst, are well-known for producing stereoregular polymers from α-olefins and dienes.[1] For non-conjugated dienes, the polymerization can lead to polymers with cyclic units in the backbone or pendant unsaturation.[2]

Experimental Protocol: Ziegler-Natta Polymerization

  • Catalyst Preparation (Supported Ziegler-Natta Catalyst):

    • In a glovebox, add anhydrous MgCl₂ to a ball mill and mill for 48 hours to increase the surface area.

    • Suspend the activated MgCl₂ in anhydrous heptane (B126788) in a Schlenk flask equipped with a magnetic stirrer.

    • Add a solution of an internal electron donor (e.g., di-n-butyl phthalate) in heptane to the suspension and stir for 1 hour at 50°C.

    • Cool the mixture to room temperature and add TiCl₄ dropwise.

    • Heat the mixture to 80°C and stir for 2 hours.

    • Allow the solid to settle, decant the supernatant, and wash the solid catalyst multiple times with anhydrous heptane.

    • Dry the catalyst under a stream of nitrogen to obtain a free-flowing powder.

  • Polymerization Procedure:

    • Set up a glass reactor equipped with a mechanical stirrer, temperature control, and an inert gas inlet.

    • Thoroughly dry and purge the reactor with nitrogen.

    • Add anhydrous toluene (B28343) to the reactor, followed by the co-catalyst solution (e.g., triethylaluminum, TEAL, in toluene).

    • Inject the purified this compound monomer into the reactor.

    • Suspend the prepared Ziegler-Natta catalyst in a small amount of anhydrous toluene and inject it into the reactor to initiate polymerization.

    • Maintain the reaction at a constant temperature (e.g., 60-80°C) for a specified time (e.g., 2-4 hours).

  • Termination and Product Isolation:

    • Terminate the polymerization by adding an excess of acidified methanol (B129727).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol and then water.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Expected Polymer Properties: The resulting poly(this compound) is expected to have a complex microstructure, potentially containing cyclic repeating units and pendant vinyl groups. The molecular weight and polydispersity will depend on the specific catalyst system and polymerization conditions.

Ziegler-Natta Polymerization Workflow

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation MgCl2 Anhydrous MgCl₂ Donor Internal Donor MgCl2->Donor Ball Mill & Suspend TiCl4 TiCl₄ Donor->TiCl4 Add TiCl₄ Catalyst Supported ZN Catalyst TiCl4->Catalyst Wash & Dry Initiate Initiate with Catalyst Catalyst->Initiate Reactor Reactor Setup Solvent Add Solvent & Co-catalyst Reactor->Solvent Monomer Add Monomer Solvent->Monomer Monomer->Initiate Polymerize Polymerize (60-80°C) Initiate->Polymerize Terminate Terminate with Acidified Methanol Polymerize->Terminate Filter Filter Polymer Terminate->Filter Wash Wash Polymer Filter->Wash Dry Dry Polymer Wash->Dry FinalPolymer Poly(this compound) Dry->FinalPolymer

Caption: Experimental workflow for Ziegler-Natta polymerization.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, which are homogeneous single-site catalysts, offer better control over polymer microstructure, molecular weight, and composition distribution compared to traditional Ziegler-Natta catalysts.[3] For non-conjugated dienes, metallocenes can facilitate cyclopolymerization or the incorporation of pendant vinyl groups.[4]

Experimental Protocol: Metallocene-Catalyzed Polymerization

  • Reactor Setup:

    • Use a glass reactor equipped with a magnetic stirrer, temperature control, and an inert gas inlet.

    • Thoroughly dry and purge the reactor with nitrogen.

  • Polymerization Procedure:

    • Add anhydrous toluene to the reactor, followed by the monomer, this compound.

    • Introduce the co-catalyst, methylaluminoxane (B55162) (MAO), as a solution in toluene.

    • Prepare a solution of the metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂) in toluene.

    • Inject the catalyst solution into the reactor to start the polymerization.

    • Maintain the reaction at a constant temperature (e.g., 50°C) for the desired duration (e.g., 1 hour).

  • Termination and Product Isolation:

    • Quench the reaction by adding acidified methanol.

    • Precipitate the polymer in a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry in a vacuum oven at 60°C.

Expected Polymer Properties: Metallocene catalysts are expected to produce polymers with a narrower molecular weight distribution (lower PDI) compared to Ziegler-Natta catalysts. The polymer microstructure can be tuned by the choice of the metallocene catalyst's ligand framework.

Metallocene-Catalyzed Polymerization Mechanism

G Metallocene Metallocene Pre-catalyst (e.g., Cp₂ZrCl₂) Active_Catalyst Active Cationic Catalyst [Cp₂Zr-R]⁺ Metallocene->Active_Catalyst Activation MAO Co-catalyst (MAO) MAO->Active_Catalyst Coordination Monomer Coordination Active_Catalyst->Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination n Monomers Termination Chain Termination/Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Mechanism of metallocene-catalyzed polymerization.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, typically a protic acid or a Lewis acid, and proceeds through carbocationic intermediates.[5] Alkenes with electron-donating substituents are good monomers for this type of polymerization.[6] The presence of two double bonds in this compound could lead to complex reactions, including cyclization and cross-linking.

Experimental Protocol: Cationic Polymerization

  • Reactor Setup:

    • Use a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

    • Add anhydrous dichloromethane (B109758) as the solvent.

  • Polymerization Procedure:

    • Add purified this compound to the solvent.

    • Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

    • Prepare a solution of the initiator (e.g., a Lewis acid like boron trifluoride etherate, BF₃·OEt₂) in anhydrous dichloromethane.

    • Add the initiator solution dropwise to the rapidly stirring monomer solution.

    • Allow the reaction to proceed at -78°C for a set time (e.g., 2 hours).

  • Termination and Product Isolation:

    • Terminate the polymerization by adding cold methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of vigorously stirred methanol.

    • Filter the polymer, wash with methanol, and dry in a vacuum oven at 40°C.

Expected Polymer Properties: Cationic polymerization may lead to polymers with a broader molecular weight distribution and less controlled microstructure compared to coordination polymerization methods. The potential for side reactions is higher.

Cationic Polymerization Mechanism

G Initiator Initiator (e.g., H⁺ or Lewis Acid) Initiation Initiation: Formation of Carbocation Initiator->Initiation Monomer This compound Monomer->Initiation Propagation Propagation: Monomer Addition Monomer->Propagation n times Initiation->Propagation Chain_Transfer Chain Transfer Propagation->Chain_Transfer Termination Termination Propagation->Termination Polymer Poly(this compound) Chain_Transfer->Polymer Termination->Polymer

Caption: Mechanism of cationic polymerization.

Data Presentation

Due to the scarcity of published experimental data on the polymerization of this compound, a comprehensive quantitative data summary table cannot be provided at this time. Researchers are encouraged to use the protocols above as a starting point and to systematically vary parameters such as catalyst/initiator concentration, monomer concentration, temperature, and reaction time to build a data set for this specific polymer. Key properties to characterize and tabulate would include:

  • Polymer Yield (%)

  • Number-Average Molecular Weight (Mₙ, g/mol )

  • Weight-Average Molecular Weight (Mₙ, g/mol )

  • Polydispersity Index (PDI = Mₙ/Mₙ)

  • Glass Transition Temperature (T₉, °C)

  • Melting Temperature (Tₘ, °C)

  • Polymer Microstructure (e.g., % cyclization, % pendant vinyl groups)

Characterization of Poly(this compound)

Standard analytical techniques should be employed to characterize the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the polymer's microstructure, including the extent of cyclization and the presence of pendant vinyl groups.[7]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion

The polymerization of this compound presents an opportunity for the synthesis of novel polymers with potentially valuable properties. While specific literature is limited, established polymerization techniques such as Ziegler-Natta, metallocene-catalyzed, and cationic polymerization offer viable routes for its synthesis. The provided protocols, based on analogous systems, serve as a robust starting point for research in this area. Comprehensive characterization of the resulting polymers will be crucial to understanding the structure-property relationships and unlocking their potential applications.

References

Application Notes and Protocols for the Copolymerization of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-pentadiene is a non-conjugated diene monomer that holds potential for the synthesis of specialty copolymers. The presence of two distinct double bonds, one internal and one terminal, allows for the introduction of unsaturation into a polymer backbone. This pendant double bond can serve as a site for post-polymerization modification, such as crosslinking or functionalization, leading to materials with tailored properties. Potential applications for copolymers of this compound could include specialty elastomers, adhesives, and compatibilizers.

The copolymerization of this compound with commodity monomers like ethylene (B1197577) or propylene (B89431) can be achieved using coordination catalysts, such as Ziegler-Natta and metallocene systems. The choice of catalyst and reaction conditions will significantly influence the copolymer composition, microstructure, and ultimately, its physical and chemical properties.

Data Presentation: Properties of Analogous Ethylene/Diene Copolymers

The following tables summarize quantitative data from the copolymerization of ethylene with an analogous diene monomer, 4-methyl-1,3-pentadiene (B1595702) (4-MPD), using titanium-based catalysts activated by methylaluminoxane (B55162) (MAO). This data is presented to provide an expected range of properties for copolymers of this compound.

Table 1: Copolymerization of Ethylene with 4-Methyl-1,3-pentadiene (4-MPD) using Catalyst 1

Run[4-MPD] (mol/L)4-MPD in Copolymer (mol%)Yield (g)Molar Mass (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
10.2222.5150,0002.1-37.9115.6
20.4352.3145,0002.3-30.1102.4
30.6482.1138,0002.5-22.595.7
40.8551.9130,0002.6-18.390.1

Catalyst 1: 1,4-dithabutanediyl-linked bis(phenolato) titanium complex. Polymerization conditions: Ti complex (10.0 μmol), Al/Ti = 1200, Toluene (B28343) (10 mL), Ethylene pressure = 1 atm, Time = 1 h.

Table 2: Copolymerization of Ethylene with 4-Methyl-1,3-pentadiene (4-MPD) using Catalyst 2

Run[4-MPD] (mol/L)4-MPD in Copolymer (mol%)Yield (g)Molar Mass (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
50.2413.1180,0002.0-25.8108.2
60.4623.5172,0002.2-10.792.3
70.6753.8165,0002.4-1.587.5
80.8834.0158,0002.52.485.3

Catalyst 2: A modified 1,4-dithabutanediyl-linked bis(phenolato) titanium complex with increased steric hindrance. Polymerization conditions: Ti complex (10.0 μmol), Al/Ti = 1200, Toluene (10 mL), Ethylene pressure = 1 atm, Time = 1 h.

Experimental Protocols

The following are generalized protocols for the copolymerization of an alpha-olefin (e.g., ethylene) with a non-conjugated diene like this compound using Ziegler-Natta and metallocene catalysts. Strict anaerobic and anhydrous conditions are required for these procedures.

Protocol 1: Copolymerization using a Ziegler-Natta Catalyst

This protocol describes a general procedure for the copolymerization of ethylene and this compound using a supported Ziegler-Natta catalyst.

Materials:

  • High-purity ethylene gas

  • This compound (purified by distillation over calcium hydride)

  • Anhydrous heptane (B126788) or toluene (polymerization grade)

  • Supported Ziegler-Natta catalyst (e.g., TiCl4/MgCl2)

  • Triethylaluminum (TEAL) or Triisobutylaluminum (TIBA) as a co-catalyst

  • Acidified methanol (B129727) (5% HCl in methanol) for quenching

  • Nitrogen or Argon gas (high purity)

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, gas inlet, and liquid injection ports.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum while heating. Purge the reactor with high-purity nitrogen or argon several times to ensure an inert atmosphere.

  • Solvent and Monomer Addition: Introduce the desired amount of anhydrous solvent into the reactor. Add the purified this compound to the solvent.

  • Co-catalyst Addition: Inject the required amount of co-catalyst (e.g., TEAL solution in heptane) into the reactor to scavenge any remaining impurities. Stir the mixture for 10-15 minutes.

  • Catalyst Slurry Preparation: In a separate Schlenk flask under an inert atmosphere, prepare a slurry of the supported Ziegler-Natta catalyst in a small amount of anhydrous solvent.

  • Polymerization Initiation: Pressurize the reactor with ethylene to the desired pressure. Inject the catalyst slurry into the reactor to initiate the polymerization. Maintain a constant ethylene pressure and temperature throughout the reaction.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction temperature and ethylene uptake.

  • Termination: Stop the ethylene feed and vent the reactor. Terminate the polymerization by injecting acidified methanol into the reactor.

  • Polymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol. Stir the suspension to wash the polymer.

  • Purification: Filter the copolymer and wash it repeatedly with methanol to remove catalyst residues.

  • Drying: Dry the copolymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Copolymerization using a Metallocene Catalyst

This protocol outlines a general procedure for the copolymerization of ethylene and this compound using a metallocene catalyst activated with methylaluminoxane (MAO).

Materials:

  • High-purity ethylene gas

  • This compound (purified by distillation over calcium hydride)

  • Anhydrous toluene (polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2 or a constrained geometry catalyst)

  • Methylaluminoxane (MAO) solution in toluene

  • Acidified methanol (5% HCl in methanol) for quenching

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask or a glass reactor equipped with a magnetic stirrer, gas inlet, and septum.

Procedure:

  • Reactor Preparation: Dry a Schlenk flask or glass reactor under vacuum with heating. Backfill with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Add anhydrous toluene to the reactor via syringe or cannula. Inject the purified this compound.

  • MAO Addition: Introduce the MAO solution into the reactor and stir.

  • Catalyst Solution Preparation: In a glovebox or under a strict inert atmosphere, dissolve the metallocene catalyst in a small amount of anhydrous toluene.

  • Polymerization Initiation: Pressurize the reactor with ethylene to the desired pressure. Initiate the polymerization by injecting the metallocene catalyst solution into the stirred reactor. Maintain a constant ethylene pressure and temperature.

  • Polymerization: Continue the polymerization for the predetermined duration.

  • Termination: Stop the ethylene flow and vent the reactor. Quench the reaction by adding acidified methanol.

  • Polymer Isolation and Purification: Precipitate the copolymer in a large excess of methanol. Filter the polymer, wash thoroughly with methanol, and then dry under vacuum at 60 °C.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reactor and Reagent Preparation cluster_polymerization Polymerization cluster_workup Work-up and Isolation cluster_characterization Characterization Reactor_Prep Reactor Drying and Inerting Solvent_Monomer_Addition Add Solvent and this compound Reactor_Prep->Solvent_Monomer_Addition Solvent_Purification Solvent Purification Solvent_Purification->Solvent_Monomer_Addition Monomer_Purification Monomer Purification Monomer_Purification->Solvent_Monomer_Addition Cocatalyst_Addition Add Cocatalyst (e.g., MAO or TEAL) Solvent_Monomer_Addition->Cocatalyst_Addition Ethylene_Pressurization Pressurize with Ethylene Cocatalyst_Addition->Ethylene_Pressurization Catalyst_Injection Inject Catalyst Solution Ethylene_Pressurization->Catalyst_Injection Polymerization_Reaction Maintain Temperature and Pressure Catalyst_Injection->Polymerization_Reaction Termination Terminate with Acidified Methanol Polymerization_Reaction->Termination Precipitation Precipitate in Methanol Termination->Precipitation Washing Wash Copolymer Precipitation->Washing Drying Dry under Vacuum Washing->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Composition, Microstructure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC

Caption: General workflow for the copolymerization of an olefin with this compound.

Ziegler_Natta_Mechanism Active_Site [Ti]-Polymer Chain Monomer_Coordination Monomer Coordination (this compound) Active_Site->Monomer_Coordination 1. Coordination Insertion Migratory Insertion Monomer_Coordination->Insertion 2. Insertion New_Active_Site [Ti]-Extended Polymer Chain Insertion->New_Active_Site 3. Chain Growth New_Active_Site->Monomer_Coordination Propagation Cycle

Caption: Simplified mechanism of Ziegler-Natta polymerization for this compound.

Electrophilic addition mechanisms for conjugated dienes like 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Electrophilic Addition Mechanisms for Dienes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the mechanisms, thermodynamics, and experimental considerations for the electrophilic addition reactions of dienes. It delineates the distinct reactivity of isolated dienes, exemplified by 2-methyl-1,4-pentadiene, from that of conjugated dienes, which exhibit unique 1,2- and 1,4-addition pathways. The principles of kinetic and thermodynamic control governing product distribution in conjugated systems are thoroughly examined. Detailed experimental protocols and visual diagrams are provided to facilitate a comprehensive understanding and practical application of these reactions.

Introduction: Isolated vs. Conjugated Dienes

Dienes, hydrocarbons containing two carbon-carbon double bonds, are classified based on the relative positions of these bonds. This classification is crucial as it dictates their chemical reactivity, particularly in electrophilic addition reactions.

  • Isolated Dienes: The double bonds are separated by two or more single bonds. In these molecules, the π systems of the double bonds do not interact. As a result, they behave similarly to simple alkenes. This compound is an example of an isolated diene.

  • Conjugated Dienes: The double bonds are separated by a single bond. This arrangement allows for the delocalization of π electrons across the four-carbon system, leading to enhanced stability and unique reactivity, including 1,2- and 1,4-addition pathways. 1,3-Butadiene (B125203) is the simplest example of a conjugated diene.

Electrophilic Addition to Isolated Dienes: The Case of this compound

In an isolated diene, the double bonds react independently of one another. When one equivalent of an electrophilic reagent, such as HBr, is added to an asymmetrical isolated diene like this compound, the reaction proceeds by attacking the more reactive double bond. The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

For this compound, the two double bonds are not equally substituted. The double bond between C1 and C2 is part of a terminal, monosubstituted alkene, while the double bond between C4 and C5 is part of a terminal, disubstituted alkene (due to the methyl group at C2). The more substituted double bond is generally more nucleophilic and reactive towards electrophiles. However, the stability of the resulting carbocation is the determining factor.

Protonation of the C1=C2 double bond at the C1 position leads to a more stable tertiary carbocation at C2. Protonation of the C4=C5 double bond at the C5 position would lead to a secondary carbocation at C4. Therefore, the reaction will preferentially occur at the C1=C2 double bond to form the tertiary carbocation.

Mechanism with HBr:

  • Protonation: The electrophile (H⁺) from HBr adds to the C1 of the more substituted double bond, forming a tertiary carbocation at C2.

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks the carbocation at C2.

The major product of this reaction is 4-bromo-4-methyl-1-pentene .

Caption: Mechanism of HBr addition to this compound.

Electrophilic Addition to Conjugated Dienes: 1,2- vs. 1,4-Addition

Conjugated dienes undergo electrophilic addition to yield a mixture of two products: the 1,2-addition product and the 1,4-addition product. This is a direct consequence of the resonance-stabilized allylic carbocation intermediate formed after the initial protonation.

Let's consider the reaction of 1,3-butadiene with HBr:

  • Protonation: The electrophile (H⁺) adds to a terminal carbon (C1) to form a resonance-stabilized allylic carbocation. The positive charge is delocalized over C2 and C4.

  • Nucleophilic Attack: The bromide ion (Br⁻) can attack either of the electron-deficient carbons:

    • Attack at C2: This results in the 1,2-addition product (3-bromo-1-butene).

    • Attack at C4: This results in the 1,4-addition product (1-bromo-2-butene), which involves a shift of the double bond.

Caption: 1,2- vs. 1,4-addition in the reaction of HBr with 1,3-butadiene.

Kinetic vs. Thermodynamic Control

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature. This phenomenon is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -80 °C to 0 °C), the reaction is irreversible. The major product is the one that is formed fastest, which is the 1,2-addition product . This product, known as the kinetic product, arises from the nucleophilic attack at the secondary carbon (C2) of the allylic carbocation. This pathway has a lower activation energy, partly due to the proximity of the bromide ion to C2 after the initial protonation.

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 40 °C), the reaction becomes reversible. This allows the products to equilibrate, and the major product will be the most stable one. The 1,4-addition product is generally more stable because it has a more substituted (internal) double bond. This more stable product is called the thermodynamic product.

Data Presentation: Product Distribution in the Addition of HBr to 1,3-Butadiene
Temperature (°C)Control Type1,2-Product (%) (3-bromo-1-butene)1,4-Product (%) (1-bromo-2-butene)
-80Kinetic8020
40Thermodynamic2080

Note: Exact ratios can vary slightly depending on reaction conditions and solvent.

Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.

Experimental Protocols

Protocol 1: General Procedure for Hydrohalogenation of a Diene

Objective: To perform the electrophilic addition of a hydrogen halide (e.g., HBr) to a diene and analyze the product distribution.

Materials:

  • Diene (e.g., 1,3-butadiene, handled as a condensed gas or in solution)

  • Hydrogen bromide (as a solution in acetic acid or as a gas)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water or dry ice-acetone) or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for product analysis (GC-MS, NMR)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a clean, dry round-bottom flask.

    • Dissolve the diene (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • For kinetic control , cool the reaction mixture to the desired low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • For thermodynamic control , set up the reaction at a higher temperature (e.g., 40 °C) using a heating mantle with a temperature controller.

  • Reagent Addition:

    • Slowly add the hydrogen bromide solution (1.0 equivalent) to the stirred diene solution over a period of 15-30 minutes. Maintain the desired reaction temperature throughout the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature. The reaction time will vary (e.g., 1-4 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for analysis (e.g., GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a cold, dilute solution of sodium bicarbonate to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel.

    • Extract the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent.

  • Product Isolation and Analysis:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Analyze the crude product mixture to determine the ratio of 1,2- and 1,4-addition products using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • If necessary, purify the products by column chromatography or distillation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis setup Set up reaction flask with diene and solvent temp Establish reaction temperature (cool or heat) setup->temp add Slowly add HBr solution temp->add stir Stir and monitor reaction progress (TLC/GC) add->stir quench Quench with NaHCO3 solution stir->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry organic layer (e.g., MgSO4) wash->dry evaporate Remove solvent (rotary evaporator) dry->evaporate analyze Analyze product ratio (GC-MS, NMR) evaporate->analyze purify Purify products (optional) analyze->purify

Caption: General workflow for the hydrohalogenation of a diene.

Conclusion

The electrophilic addition to dienes is a fundamental reaction in organic chemistry with outcomes that are highly dependent on the structure of the diene. Isolated dienes, such as this compound, react at their individual double bonds according to Markovnikov's rule. In contrast, conjugated dienes afford a mixture of 1,2- and 1,4-addition products via a resonance-stabilized allylic carbocation. The ability to control the product distribution by manipulating the reaction temperature (kinetic vs. thermodynamic control) is a powerful tool in synthetic organic chemistry, enabling the selective formation of desired isomers. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the design and execution of experiments involving these versatile transformations.

Application Notes and Protocols for Palladium-Catalyzed Vinylation of 1,4-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed vinylation of 1,4-dienes, a reaction that forms a new carbon-carbon bond by coupling a vinyl halide with a non-conjugated diene. This method offers a route to synthesize substituted 1,3- and 1,4-dienes, which are valuable building blocks in organic synthesis. The protocol is based on the foundational work of Heck and Nolley, which established the feasibility of this transformation.[1]

Reaction Principle

The palladium-catalyzed vinylation of a 1,4-diene, such as 1,4-pentadiene (B1346968), with a vinyl halide proceeds via an oxidative addition of the vinyl halide to a palladium(0) species. The resulting vinylpalladium(II) complex then undergoes migratory insertion of one of the double bonds of the 1,4-diene. Subsequent β-hydride elimination from the resulting alkylpalladium(II) intermediate yields the vinylated diene product and a hydridopalladium(II) halide. The active palladium(0) catalyst is regenerated by the reaction of the hydridopalladium(II) halide with a base.[1]

Experimental Protocols

The following protocols are adapted from the work of Heck and Nolley.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Vinylation of 1,4-Pentadiene with (E)-1-Bromo-1-hexene

This protocol details the synthesis of (5E,7E)-trideca-5,7-diene and (6E)-6-vinyl-1-undecene.

Materials:

Procedure:

  • To a dried flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add palladium(II) acetate (0.112 g, 0.50 mmol) and triphenylphosphine (0.262 g, 1.00 mmol).

  • Add acetonitrile (20 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To the catalyst mixture, add tri-n-butylamine (12.1 g, 65 mmol), 1,4-pentadiene (3.4 g, 50 mmol), and (E)-1-bromo-1-hexene (8.15 g, 50 mmol).

  • Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated tri-n-butylammonium bromide.

  • The product distribution in the filtrate can be determined by gas chromatography (GC).

  • For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by fractional distillation or column chromatography.

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed vinylation of 1,4-dienes with various vinyl and aryl halides as reported by Heck and Nolley.[1]

EntryDieneHalideProduct(s)Yield (%)
11,4-Pentadiene(E)-1-Bromo-1-hexene(5E,7E)-Trideca-5,7-diene and (6E)-6-vinyl-1-undecene68 (total)
21,4-PentadieneIodobenzene1-Phenyl-1,4-pentadiene and 1-phenyl-1,3-pentadiene76 (total)
31,4-CyclohexadieneIodobenzene3-Phenyl-1,4-cyclohexadiene65

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Palladium-Catalyzed Vinylation of 1,4-Dienes cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cat_prep Mix Pd(OAc)₂ and PPh₃ in Acetonitrile add_reagents Add 1,4-Diene, Vinyl Halide, and Base cat_prep->add_reagents 10 min stirring heating Heat Reaction Mixture (e.g., 80 °C) add_reagents->heating Inert Atmosphere cooling Cool to Room Temperature heating->cooling After 2 hours filtration Filter Precipitate cooling->filtration analysis Analyze by GC filtration->analysis purification Purify by Distillation/Chromatography analysis->purification

Caption: General workflow for the palladium-catalyzed vinylation of 1,4-dienes.

Catalytic Cycle

catalytic_cycle Simplified Catalytic Cycle for Vinylation of a 1,4-Diene Pd0 Pd(0)L₂ VinylPdII R-Pd(II)(X)L₂ Pd0->VinylPdII Oxidative Addition (R-X) AlkylPdII Alkyl-Pd(II)(X)L₂ VinylPdII->AlkylPdII Migratory Insertion (1,4-Diene) HPdII H-Pd(II)(X)L₂ AlkylPdII->HPdII β-Hydride Elimination Product Vinylated Diene AlkylPdII->Product Product Release HPdII->Pd0 Reductive Elimination (+ Base)

Caption: Proposed catalytic cycle for the palladium-catalyzed vinylation of 1,4-dienes.

References

Application Notes: The Role of 2-Methyl-1,4-pentadiene in the Synthesis of Cyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,4-pentadiene is a readily available, non-conjugated diene.[1] Its structure, featuring two double bonds separated by a methylene (B1212753) group, precludes it from direct participation in powerful cycloaddition reactions like the Diels-Alder reaction, which requires a conjugated 1,3-diene system.[2] However, its utility in cyclic synthesis can be unlocked through strategic isomerization to its conjugated counterpart, 2-methyl-1,3-pentadiene (B74102). This transformation enables its use in [4+2] cycloadditions to form substituted cyclohexene (B86901) rings, which are valuable scaffolds in organic synthesis and medicinal chemistry.

This document outlines the primary application of this compound in forming cyclic compounds via a two-step isomerization-cycloaddition sequence and conceptually explores its potential as a precursor for ring-closing metathesis (RCM).

Application 1: Synthesis of a Methyl-Substituted Cyclohexene via Isomerization and Diels-Alder Reaction

The most direct application of this compound for cyclic compound synthesis involves its conversion to a conjugated diene followed by a pericyclic reaction. This process allows for the reliable construction of a six-membered ring with control over regiochemistry.

Principle

The synthesis pathway involves two key stages:

  • Catalytic Isomerization: The non-conjugated this compound is first isomerized to the thermodynamically more stable conjugated diene, 2-methyl-1,3-pentadiene. This can be achieved under various catalytic conditions, including acid, base, or transition metal catalysis.[2][3] Control of this step is crucial, as other isomers like 4-methyl-1,3-pentadiene (B1595702) may form, which are unreactive in subsequent Diels-Alder reactions.[4]

  • Diels-Alder Cycloaddition: The in situ or isolated 2-methyl-1,3-pentadiene then serves as the 4π-electron component in a [4+2] cycloaddition reaction with a suitable dienophile (a 2π-electron component), such as maleic anhydride (B1165640). This concerted reaction forms a substituted cyclohexene ring, in this case, 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride.[5][6]

Workflow

G cluster_0 Overall Synthesis Pathway A This compound (Non-conjugated) B 2-Methyl-1,3-pentadiene (Conjugated) A->B Step 1: Isomerization D 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride (Cyclic Adduct) B->D Step 2: Diels-Alder Reaction C Maleic Anhydride (Dienophile) C->D

Caption: Overall workflow for the synthesis of a cyclic compound from this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Isomerization of this compound

This protocol is based on general procedures for the isomerization of non-conjugated dienes using palladium catalysts.[2]

  • Apparatus Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF).

  • Catalyst Addition: Add bis(acetonitrile)dichloropalladium(II) [PdCl₂(NCMe)₂] (5 mol%) to the solvent.

  • Reactant Addition: Add this compound (1.0 equivalent) to the flask via syringe.

  • Reaction: Stir the mixture at room temperature for 5-10 minutes. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to confirm the disappearance of the starting material and the formation of 2-methyl-1,3-pentadiene.

  • Workup: Once the reaction is complete, the resulting solution containing the conjugated diene can be used directly in the next step or the product can be isolated by careful distillation.

Protocol 2: Diels-Alder Reaction with Maleic Anhydride

This protocol is adapted from standard procedures for the Diels-Alder reaction.[5][7]

  • Reactant Setup: In a separate round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent like toluene (B28343) or xylene.

  • Diene Addition: Add the solution of 2-methyl-1,3-pentadiene (1.0-1.1 equivalents) from Protocol 1 to the maleic anhydride solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-140°C, depending on the solvent) for 30-60 minutes.[8][9] The reaction is often exothermic.

  • Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product, 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, by vacuum filtration.

  • Purification: Wash the collected crystals with a small amount of cold petroleum ether or hexane (B92381) to remove any unreacted starting materials and solvent. The product can be further purified by recrystallization if necessary.

  • Characterization: Dry the product and determine its yield, melting point, and confirm its structure using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR).

Data Presentation
StepReactionKey ReagentsCatalyst/SolventTemp.TimeTypical YieldProduct Name
1. IsomerizationDouble bond migrationThis compoundPdCl₂(NCMe)₂ / THFRoom Temp5-10 min>95% (GC)2-Methyl-1,3-pentadiene
2. Diels-Alder[4+2] Cycloaddition2-Methyl-1,3-pentadiene, Maleic AnhydrideToluene or XyleneReflux30-60 min75-90%4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride

Note: Yields are representative and can vary based on specific reaction scale and purification methods.

Application 2: A Building Block for Ring-Closing Metathesis (RCM) (Conceptual)

While not a direct substrate, this compound can serve as a foundational piece for constructing more complex acyclic dienes that are precursors for Ring-Closing Metathesis (RCM), a powerful reaction for forming rings of various sizes, including macrocycles.[10][11]

Principle

The strategy involves functionalizing this compound to introduce a second reactive site, tethered by a suitable linker, which also bears a terminal alkene. The resulting molecule can then undergo an intramolecular RCM reaction, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), to form a cyclic compound.[12] A potential functionalization route is cross-metathesis.

Logical Pathway

G cluster_1 Conceptual RCM Pathway A This compound C Acyclic Diene Precursor A->C Cross-Metathesis or other coupling B Functionalized Alkene (e.g., with ester, amide) B->C D Methyl-Substituted Cyclic Compound C->D Ring-Closing Metathesis (RCM)

Caption: Conceptual workflow for using this compound as a precursor for RCM.

This approach offers significant versatility in the size and functionality of the target ring but requires a more extensive multi-step synthesis compared to the Diels-Alder approach. The design of the RCM precursor is critical, and reaction conditions must be optimized to favor the intramolecular cyclization over competing intermolecular polymerization.[13]

Relevance in Drug Discovery and Development

The synthesis of methyl-substituted cyclic scaffolds is highly relevant to drug discovery. The introduction of a "magic methyl" group can profoundly influence a molecule's pharmacological profile. Specifically, the methyl group on the cyclohexene ring, derived from this compound, can:

  • Modulate Binding Affinity: The methyl group can provide beneficial steric interactions within a target's binding pocket or restrict bond rotations, locking the molecule into a more bioactive conformation.

  • Improve Pharmacokinetic Properties: It can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Enhance Physicochemical Properties: The methyl group increases lipophilicity, which can affect properties such as solubility and membrane permeability.

Therefore, the synthetic routes starting from this compound provide reliable access to chemical entities with features that are highly desirable for the optimization of lead compounds in drug development programs.

References

Application Notes & Protocols: Polymerization of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-pentadiene is a non-conjugated diene monomer with the potential for creating unique polymer microstructures. Its polymerization using transition metal catalysts like Ziegler-Natta and metallocene systems can lead to novel materials. Ziegler-Natta catalysts, typically heterogeneous systems based on titanium halides and organoaluminum cocatalysts, are industrial workhorses for polyolefin production.[1][2] Metallocene catalysts are more modern, single-site catalysts based on Group 4 metals (like Zr, Ti, Hf) that offer precise control over polymer architecture, resulting in polymers with narrow molecular weight distributions and uniform microstructures.[3][4][5]

This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound. Due to the limited specific literature on this particular monomer, the following data and protocols are adapted from established procedures for structurally similar α-olefins, such as 4-methyl-1-pentene (B8377) and 2-methyl-1-octene. These should serve as a robust starting point for experimental design and optimization.

Ziegler-Natta Catalyzed Polymerization

Ziegler-Natta (ZN) catalysts are highly effective for the polymerization of α-olefins.[6] A typical ZN catalyst system consists of a transition metal compound (e.g., TiCl₄, TiCl₃) and an organoaluminum cocatalyst (e.g., triethylaluminum (B1256330) - TEAL, diethylaluminum chloride - DEAC).[6][7] These catalysts are known for producing polymers with high stereoregularity and linearity. The polymerization proceeds via a coordination-insertion mechanism at the active metal center.[8][9]

Representative Performance Data

The following table summarizes typical results for the Ziegler-Natta polymerization of a related α-olefin, 2-methyl-1-octene, which can be used as an initial benchmark.

Catalyst SystemCocatalystSolventTemperature (°C)Pressure (atm)Polymer Yield (%)Mn ( g/mol )PDI
TiCl₄/MgCl₂Triethylaluminum (TEAL)Heptane70195150,0004.5
TiCl₃Diethylaluminum chloride (DEAC)Toluene (B28343)60192120,0005.0
VCl₄Triisobutylaluminum (TIBAL)Heptane50188100,0004.2
Table 1: Performance data from Ziegler-Natta polymerization of 2-methyl-1-octene. Data adapted from established protocols for alpha-olefins[10]. Mn = Number-Average Molecular Weight, PDI = Polydispersity Index.
General Experimental Workflow

The diagram below illustrates a typical workflow for polymerization experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Reactor Drying & Inert Gas Purge p2 Solvent & Monomer Charging p1->p2 p3 Catalyst & Cocatalyst Preparation p2->p3 r1 Cocatalyst Injection & Scavenging p3->r1 r2 Catalyst Injection & Polymerization r1->r2 w1 Reaction Quenching (e.g., Acidic Methanol) r2->w1 w2 Polymer Precipitation & Filtration w1->w2 w3 Washing & Drying w2->w3 w4 Polymer Characterization w3->w4

Caption: General experimental workflow for olefin polymerization.

Protocol: Ziegler-Natta Polymerization of this compound

This protocol describes a general procedure using a MgCl₂-supported TiCl₄ catalyst. Caution: Organoaluminum compounds are pyrophoric and react violently with air and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (purified by passing through activated alumina (B75360) and stored over molecular sieves)

  • Anhydrous Toluene

  • MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEAL) as a 1.0 M solution in hexanes

  • Methanol (B129727) with 10% HCl

  • Methanol (anhydrous)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • 250 mL jacketed glass reactor with mechanical stirrer, temperature probe, and gas inlet/outlet

  • Schlenk line and associated glassware

  • Dry syringes

Procedure:

  • Reactor Setup: Thoroughly dry the reactor under vacuum with gentle heating, then backfill with inert gas.[8]

  • Charging: Introduce 100 mL of anhydrous toluene into the reactor. Add a small amount of TEAL solution to scavenge residual impurities and stir for 15 minutes.

  • Monomer Addition: Inject the purified this compound monomer (e.g., 20 mL) into the reactor.

  • Polymerization Initiation: Bring the reactor to the desired temperature (e.g., 70 °C). In a separate Schlenk flask, suspend the solid TiCl₄/MgCl₂ catalyst in a small amount of anhydrous toluene. Inject the desired amount of TEAL cocatalyst into the reactor, followed by the catalyst slurry to initiate polymerization. A common Al/Ti molar ratio is 100:1.[10]

  • Reaction: Maintain the reaction at a constant temperature for the desired duration (e.g., 1-2 hours). Monitor for changes in viscosity.

  • Termination: Terminate the polymerization by slowly adding 15 mL of methanol containing 10% HCl to the reactor to quench the catalyst.[10]

  • Polymer Isolation: Pour the reactor contents into a large volume of methanol (e.g., 800 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Wash the solid polymer sequentially with a methanol/HCl solution to remove catalyst residues, followed by pure methanol until the washings are neutral.[8]

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.

Metallocene Catalyzed Polymerization

Metallocene catalysts are organometallic compounds typically featuring a transition metal (e.g., Zr, Hf) sandwiched between two cyclopentadienyl (B1206354) (Cp) ligands or their derivatives.[11][12] When activated with a cocatalyst, most commonly methylaluminoxane (B55162) (MAO), they form highly active, single-site cationic species.[3] This single-site nature allows for the synthesis of polymers with narrow molecular weight distributions (PDI ≈ 2) and precise control over stereochemistry and comonomer incorporation.[3][4]

Representative Performance Data

The table below shows typical results for the metallocene-catalyzed polymerization of related α-olefins, which can be used as a starting point for this compound.

Metallocene CatalystCocatalystSolventTemperature (°C)Pressure (atm)Polymer Yield (%)Mn ( g/mol )PDI
Cp₂ZrCl₂MAOToluene50198250,0002.2
rac-Et(Ind)₂ZrCl₂MAOToluene60197300,0002.1
(n-BuCp)₂ZrCl₂MAOToluene70196280,0002.3
Table 2: Performance data from metallocene polymerization of 2-methyl-1-octene. Data adapted from established protocols[10]. MAO = Methylaluminoxane, Cp = Cyclopentadienyl, Ind = Indenyl.
Metallocene Polymerization Mechanism

The diagram below outlines the key steps in metallocene-catalyzed olefin polymerization: activation of the precatalyst by a cocatalyst (MAO) followed by monomer coordination and insertion into the growing polymer chain.

G cluster_activation Catalyst Activation cluster_propagation Propagation Cycle precatalyst Metallocene Precatalyst (e.g., Cp₂ZrCl₂) active_species Cationic Active Species [Cp₂Zr-R]⁺ precatalyst->active_species + MAO cocatalyst Cocatalyst (MAO) coordination π-Complex Formation active_species->coordination monomer Monomer (Olefin) monomer->coordination insertion Migratory Insertion coordination->insertion growing_chain Growing Polymer Chain [Cp₂Zr-(Polymer)]⁺ insertion->growing_chain growing_chain->coordination Repeats n times

Caption: Simplified mechanism for metallocene-catalyzed polymerization.

Protocol: Metallocene Polymerization of this compound

This protocol provides a general method using a zirconocene (B1252598) catalyst activated by MAO. Caution: Handle all reagents under a dry, inert atmosphere.

Materials:

  • This compound (purified)

  • Anhydrous Toluene

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Acidic Methanol (10% HCl in methanol)

  • Methanol (anhydrous)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • 250 mL jacketed glass reactor with mechanical stirrer, temperature probe, and gas inlet/outlet

  • Glovebox or Schlenk line

  • Dry syringes

Procedure:

  • Reactor Setup: Dry the reactor under vacuum with heating and purge with inert gas.

  • Charging: Add 150 mL of anhydrous toluene to the reactor. Inject the MAO solution (e.g., to achieve an Al/Zr ratio of 1000-2000).[13]

  • Catalyst Preparation: In a glovebox, dissolve the metallocene catalyst (e.g., Cp₂ZrCl₂) in a minimal amount of anhydrous toluene in a vial.

  • Polymerization Initiation: Heat the reactor to the desired temperature (e.g., 50 °C). Inject the metallocene solution into the reactor to initiate the polymerization.[10]

  • Monomer Feed: Immediately begin feeding the purified this compound monomer (e.g., 30 mL) into the reactor.[10]

  • Reaction: Allow the polymerization to proceed for the specified time (e.g., 1 hour) while maintaining a constant temperature.

  • Termination: Quench the reaction by slowly adding 20 mL of acidic methanol.[10]

  • Polymer Isolation and Purification: Precipitate the polymer in excess methanol, filter, and wash thoroughly with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Polymer Characterization

The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure, tacticity, and monomer conversion.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[14]

References

Application Notes and Protocols for the Synthesis of Fragrance Compounds from Pentadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of valuable fragrance compounds derived from pentadiene. The primary focus is on the Diels-Alder reaction, a powerful and atom-economical method for the construction of cyclic molecules that form the structural core of many important scents.

Introduction

Pentadiene, in its various isomeric forms (e.g., 1,3-pentadiene (B166810) or "piperylene"), is a readily available C5 building block that serves as a versatile precursor in organic synthesis. Its conjugated diene system makes it an excellent substrate for cycloaddition reactions, particularly the [4+2] Diels-Alder reaction. This reaction allows for the stereospecific formation of six-membered rings, which are common structural motifs in a wide range of fragrance ingredients, from fresh and green notes to floral and fruity aromas. This document outlines the synthesis of key fragrance compounds from pentadiene derivatives, providing detailed experimental procedures and quantitative data to facilitate research and development in the fragrance industry.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative fragrance compounds from pentadiene derivatives.

Fragrance CompoundDieneDienophileCatalyst/ConditionsYield (%)Purity (%)Odor ProfileReference
Ligustral (Triplal®) 2-Methyl-1,3-pentadieneAcroleinThermal, 45-75 °C, 0.10-0.50 MPaHigh (Industrial Process)>99Strong, green, fresh, citrus
Mefrosol/Mefranal Precursor 1,3-PentadieneNonanalLewis Acid (e.g., AlCl₃)~54 (for similar reactions)-Precursor to floral, fresh scents
Ethyl (2,4-dimethyl-cyclohex-3-ene)carboxylate 2-Methyl-1,3-pentadieneEthyl acrylateThermal59-Fruity, green

Experimental Protocols

Protocol 1: Synthesis of Ligustral (2,4-dimethyl-3-cyclohexene carboxaldehyde)

This protocol is adapted from an industrial process for the synthesis of Ligustral, a widely used fragrance ingredient with a characteristic green and fresh scent.[1]

Reaction:

Materials:

  • 2-Methyl-1,3-pentadiene

  • Acrolein

  • Nitrogen gas

  • Alkaline solution (e.g., 5% sodium carbonate solution)

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Pressure-rated reaction vessel with temperature and pressure control

  • Addition funnel

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Charge the pressure-rated reaction vessel with 2-methyl-1,3-pentadiene. The vessel should be equipped with a stirrer, thermocouple, pressure gauge, and an inlet for acrolein addition. Purge the vessel with nitrogen.

  • Addition of Acrolein: While stirring, slowly add acrolein to the reaction vessel. During the addition, maintain the reaction temperature between 45-75 °C and the pressure between 0.10-0.50 MPa. The addition should be controlled to manage the exothermic nature of the reaction.

  • Aging: After the complete addition of acrolein, age the reaction mixture for 2-6 hours at a temperature of 70-100 °C.

  • Cooling and Distillation: Once the aging period is complete, cool the reaction mixture to 30-40 °C.

  • Crude Product Isolation: Under reduced pressure (-0.070 to -0.085 MPa), slowly heat the mixture to 85-100 °C to distill off unreacted starting materials and light byproducts. The remaining residue is the crude Ligustral product.

  • Washing: Wash the crude Ligustral with a 5% sodium carbonate solution to neutralize any acidic impurities. Follow this with several washes with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Final Purification: Perform a final fractional distillation under reduced pressure (e.g., 10 mmHg). Collect the fraction boiling at 78-83 °C. The purified product is a mixture of cis- and trans-isomers.

Expected Outcome:

The final product, Ligustral, is a colorless to pale yellow liquid with a strong, green, and slightly citrusy odor. The purity is typically greater than 99%.[2]

Visualizations

Logical Relationship Diagram: General Synthesis of Fragrance Compounds from Pentadiene Derivatives

G General Synthesis of Fragrance Compounds via Diels-Alder Reaction Pentadiene Pentadiene Derivative Cycloadduct Cyclohexene Derivative (Fragrance Precursor) Pentadiene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Aldehyde, Ester) Dienophile->Cycloadduct Catalyst Catalyst (Lewis Acid or Thermal) Catalyst->Cycloadduct Fragrance Fragrance Compound Cycloadduct->Fragrance Further Functionalization (e.g., Hydrogenation, Oxidation)

Caption: General workflow for fragrance synthesis from pentadiene.

Experimental Workflow: Synthesis of Ligustral

G Experimental Workflow for Ligustral Synthesis Start Start Reactants Charge Reactor with 2-Methyl-1,3-pentadiene Start->Reactants Addition Slow Addition of Acrolein (45-75 °C, 0.1-0.5 MPa) Reactants->Addition Aging Aging (70-100 °C, 2-6 h) Addition->Aging Distillation1 Crude Distillation (Reduced Pressure) Aging->Distillation1 Washing Wash with Na₂CO₃ and Water Distillation1->Washing Drying Dry with MgSO₄ Washing->Drying Distillation2 Fractional Distillation (Reduced Pressure) Drying->Distillation2 Product Purified Ligustral Distillation2->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-Methyl-1,4-pentadiene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most prevalent impurities are typically isomers of this compound, which have very similar physical properties, making them challenging to separate. Common isomers include 2-Methyl-1,3-pentadiene and 4-Methyl-1,3-pentadiene. Other potential impurities include unreacted starting materials, residual solvents from the synthesis, and byproducts from side reactions. In some syntheses, small amounts of oligomers or polymers of the diene may also be present.

Q2: Why is simple distillation often ineffective for purifying this compound?

A2: Simple distillation is generally not effective for separating this compound from its isomers due to their very close boiling points.[1] Fractional distillation, which provides multiple theoretical plates for vaporization and condensation, is required to achieve a reasonable degree of separation for these close-boiling compounds.[2]

Q3: My this compound sample is turning viscous or forming solids. What is happening and how can I prevent it?

A3: Dienes, especially conjugated dienes that might be present as impurities, are susceptible to polymerization, which can be initiated by heat, light, or the presence of oxygen. To prevent polymerization during purification and storage, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), keep the temperature as low as practically possible, and consider adding a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the crude mixture before heating.

Q4: How can I remove conjugated diene isomers from my this compound sample before final purification?

A4: A selective chemical treatment can be employed to remove conjugated diene impurities. One effective method involves reacting the crude mixture with maleic anhydride (B1165640). Maleic anhydride undergoes a Diels-Alder reaction with conjugated dienes to form a non-volatile adduct, which can then be easily separated from the non-conjugated this compound by distillation.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Gas chromatography (GC) is an excellent technique for determining the purity of volatile compounds like this compound and for quantifying the levels of isomeric impurities.[3] Gas chromatography-mass spectrometry (GC-MS) can be used to identify the specific impurities present in the mixture.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of isomers - Insufficient number of theoretical plates in the fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations, Raschig rings, or metal sponge).- Reduce the heating rate to allow for a slow and steady distillation rate (approximately 1-2 drops per second).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[2]
Temperature fluctuations at the distillation head - Uneven heating of the distillation flask.- "Bumping" of the liquid due to superheating.- Use a heating mantle with a magnetic stirrer for uniform heating.- Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[1]
Low recovery of the product - Significant hold-up in the fractionating column.- Leaks in the distillation apparatus.- Choose a column size appropriate for the volume of the sample to minimize losses.- Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections.
Product is cloudy - Water contamination in the starting material or glassware.- Thoroughly dry all glassware before use.- If the crude product is suspected to contain water, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.
Preparative Gas Chromatography (Prep GC)
Problem Possible Cause(s) Solution(s)
Peak tailing or fronting - Column overload.- Active sites in the injection port or on the column.- Reduce the injection volume.- Use a deactivated injector liner.- Condition the column at a high temperature to remove active contaminants.[5]
Ghost peaks (peaks appearing in blank runs) - Carryover from previous injections.- Contamination in the carrier gas or sample syringe.- Bake out the column at a high temperature between runs.- Clean the injection port and replace the septum.- Use high-purity carrier gas and clean syringes.[6]
Poor resolution between isomers - Inappropriate column phase.- Incorrect oven temperature program.- Select a column with a stationary phase that provides good selectivity for hydrocarbon isomers (e.g., a non-polar or moderately polar phase).- Optimize the temperature program with a slow ramp rate to improve separation.[7]
Low recovery of collected fractions - Inefficient trapping of the eluting compound.- Leaks in the collection system.- Ensure the collection trap is sufficiently cooled (e.g., with a dry ice/acetone bath or liquid nitrogen).- Check all connections in the collection system for leaks.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 763-30-482.14560.6921.406
2-Methyl-1,3-pentadiene926-55-682.1476-770.7161.446
4-Methyl-1,3-pentadiene926-56-782.14760.7221.439

Data compiled from various chemical supplier databases.[8][9]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation with Pre-treatment

This protocol is designed for the purification of this compound from a reaction mixture containing conjugated diene isomers.

Step 1: Removal of Conjugated Dienes (Diels-Alder Reaction)

  • To the crude reaction mixture containing this compound and conjugated diene impurities, add a polymerization inhibitor (e.g., a few crystals of hydroquinone).

  • Add maleic anhydride in a slight molar excess relative to the estimated amount of conjugated diene impurities.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by GC). The Diels-Alder adduct formed is a non-volatile solid.

Step 2: Fractional Distillation

  • Assemble a fractional distillation apparatus with a Vigreux column of at least 30 cm in length. Ensure all glassware is dry.

  • Add the pre-treated reaction mixture and a magnetic stir bar or boiling chips to the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Collect the forerun, which will consist of any low-boiling solvents or impurities, until the temperature at the distillation head stabilizes near the boiling point of this compound (56 °C).

  • Change the receiving flask and collect the main fraction of purified this compound while maintaining a constant head temperature.

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Analyze the collected fraction for purity using GC.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep GC)

This protocol is suitable for obtaining high-purity this compound from a partially purified sample (e.g., after fractional distillation).

  • Instrument Setup:

    • Column: Use a non-polar or semi-polar capillary column suitable for the separation of light hydrocarbons (e.g., a column with a dimethylpolysiloxane or a similar stationary phase).

    • Carrier Gas: Use high-purity helium or hydrogen at an optimized flow rate.

    • Injector: Set the injector temperature to ensure rapid and complete vaporization of the sample without degradation (e.g., 150-200 °C).

    • Oven Program: Develop a temperature program that provides baseline separation of this compound from its isomers. A typical program might start at a low temperature (e.g., 40 °C) and ramp up slowly (e.g., 2-5 °C/min).

    • Detector: Use a flame ionization detector (FID) for its high sensitivity to hydrocarbons.

    • Collection System: Ensure the collection traps are clean and can be cooled effectively (e.g., with a dry ice/acetone slurry or liquid nitrogen).

  • Purification Procedure:

    • Perform a series of injections of the partially purified this compound.

    • Monitor the chromatogram to identify the retention time of the this compound peak.

    • Set the collection window to start just after the elution of any earlier impurities and end just before the elution of any later impurities, focusing on the center of the target peak for the highest purity.

    • Combine the contents of the collection traps from multiple runs.

    • Analyze an aliquot of the collected product by analytical GC to confirm its purity.

Mandatory Visualization

Experimental_Workflow_Purification cluster_pretreatment Pre-treatment cluster_distillation Fractional Distillation cluster_prep_gc Preparative GC crude Crude Reaction Mixture add_inhibitor Add Polymerization Inhibitor crude->add_inhibitor add_ma Add Maleic Anhydride add_inhibitor->add_ma react Diels-Alder Reaction add_ma->react pretreated_mixture Pre-treated Mixture react->pretreated_mixture distill Fractional Distillation forerun Forerun (waste) distill->forerun product Partially Purified Product distill->product residue Residue (adducts) distill->residue pretreated_mixture->distill prep_gc Preparative GC product->prep_gc high_purity_product High-Purity Product prep_gc->high_purity_product impurities Separated Impurities prep_gc->impurities

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_gc Preparative GC start Purification Issue poor_sep Poor Separation? start->poor_sep Distillation bad_peaks Poor Peak Shape? start->bad_peaks Prep GC node_plates Increase Theoretical Plates poor_sep->node_plates node_rate Reduce Distillation Rate poor_sep->node_rate temp_fluct Temp. Fluctuations? node_heat Ensure Even Heating temp_fluct->node_heat node_boil Add Boiling Chips temp_fluct->node_boil low_recovery Low Recovery? node_holdup Check Column Holdup low_recovery->node_holdup node_leaks Check for Leaks low_recovery->node_leaks cloudy Cloudy Product? node_water node_water cloudy->node_water Check for Water node_overload Reduce Injection Volume bad_peaks->node_overload node_active Deactivate System bad_peaks->node_active ghost_peaks Ghost Peaks? node_carryover Bakeout Column ghost_peaks->node_carryover node_contam Check Gas/Syringe ghost_peaks->node_contam poor_res Poor Resolution? node_column Optimize Column/Method poor_res->node_column

Caption: Troubleshooting decision tree for purification issues.

References

Side reactions and byproduct formation in 2-Methyl-1,4-pentadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Methyl-1,4-pentadiene. The focus is on identifying and mitigating common side reactions and byproduct formation to enhance reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory and industrial synthesis of this compound is achieved through the Prins reaction. This reaction involves the acid-catalyzed condensation of isobutylene (B52900) with propionaldehyde (B47417).

Q2: What are the major side reactions and byproducts encountered during the synthesis of this compound via the Prins reaction?

The primary side reactions include:

  • Isomerization: The initially formed this compound can isomerize to more thermodynamically stable conjugated dienes, such as 2-methyl-1,3-pentadiene (B74102) and 4-methyl-1,3-pentadiene (B1595702).

  • Oligomerization/Polymerization: Under acidic conditions and elevated temperatures, the starting materials (isobutylene) and the diene products can undergo oligomerization or polymerization, leading to the formation of higher molecular weight byproducts.

  • Formation of Oxygenated Byproducts: Depending on the reaction conditions, other byproducts such as 4-methyl-4-penten-2-ol, 4,4-dimethyl-m-dioxane, and various polyols can be formed. The outcome of the Prins reaction is highly dependent on the reaction conditions, and in the presence of water, 1,3-diols can be a significant byproduct.[1]

Q3: How can I minimize the isomerization of this compound to its conjugated isomers?

Minimizing isomerization is critical for obtaining high purity this compound. Key strategies include:

  • Catalyst Selection: The choice of catalyst is crucial. Weakly acidic catalysts are often preferred over strong mineral acids to reduce the rate of isomerization.[2] Some ruthenium and rhodium-based catalysts have been shown to influence the isomerization of dienes.[3]

  • Temperature Control: Isomerization is often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can help minimize the formation of conjugated dienes.

  • Reaction Time: Prolonged reaction times can increase the extent of isomerization. It is important to monitor the reaction progress and quench it once the desired conversion of starting materials is achieved.

  • Use of Inhibitors: In some cases, additives like 1,4-benzoquinone (B44022) have been used to suppress isomerization during olefin metathesis, a related reaction.[4] While not a direct Prins reaction additive, this suggests that radical inhibitors could potentially play a role in preventing unwanted side reactions.

Q4: What conditions favor the oligomerization of the diene product, and how can it be prevented?

Oligomerization is typically promoted by:

  • High Acidity: Strong acid catalysts can readily protonate the diene, initiating cationic polymerization.

  • High Temperatures: Increased temperatures provide the activation energy for polymerization reactions.

  • High Monomer Concentration: Higher concentrations of the diene product can increase the rate of oligomerization.

To prevent oligomerization:

  • Use a Milder Catalyst: Employing a less acidic catalyst can reduce the propensity for polymerization.

  • Control Temperature: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • Dilution: Conducting the reaction in a suitable solvent at a lower concentration can disfavor the intermolecular reactions that lead to oligomers.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Low Yield of this compound
Observation Potential Cause Suggested Solution
Low conversion of starting materials1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Presence of impurities in reagents or solvent.1. Increase catalyst loading or use a more active catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Ensure all reagents and solvents are pure and dry.
High proportion of conjugated isomers (e.g., 2-methyl-1,3-pentadiene)1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst is too acidic.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it at the optimal time. 3. Switch to a milder acid catalyst (e.g., a solid acid catalyst).
Significant amount of high-boiling residue1. Oligomerization/polymerization of starting materials or product. 2. Formation of polyols or other high molecular weight byproducts.1. Lower the reaction temperature and/or use a less acidic catalyst. 2. Consider running the reaction at a lower concentration. 3. Optimize the stoichiometry of the reactants.
Formation of 4,4-dimethyl-m-dioxaneExcess of one of the reactants, typically under lower temperatures. The Prins reaction can yield dioxanes with an excess of aldehyde at low temperatures.[1]Adjust the stoichiometry of isobutylene and propionaldehyde. A 1:1 molar ratio is a good starting point.
Product Purity Issues
Observation Potential Cause Suggested Solution
Presence of 2-methyl-1,3-pentadiene and/or 4-methyl-1,3-pentadiene in the final productIsomerization of the desired this compound. The dehydration of 2-methyl-2,4-pentanediol can produce a mixture of 2-methyl-1,3-pentadiene and 4-methyl-1,3-pentadiene.[2][5]1. Optimize reaction conditions (temperature, time, catalyst) to minimize isomerization. 2. Purification by fractional distillation can be challenging due to close boiling points. Consider preparative gas chromatography for high purity samples.
Broad peaks or a baseline hump in GC analysisPresence of oligomers or polymers.1. Implement measures to prevent oligomerization (see FAQ Q4). 2. Purify the product by distillation to remove high-boiling oligomers.
Presence of oxygenated impurities (e.g., alcohols, diols)Incomplete reaction or side reactions favored by the presence of water.1. Ensure anhydrous reaction conditions if the diene is the target product. 2. Optimize the reaction to drive it to completion. 3. Use a purification method such as column chromatography to remove more polar impurities.

Quantitative Data Summary

The following table summarizes typical yields and byproduct distributions reported in the literature for reactions related to the synthesis of methylpentadienes. Note that specific conditions can significantly alter these outcomes.

Reaction Catalyst Temperature (°C) Product(s) Yield/Ratio Reference
Dehydration of 4-methyl-4-pentene-2-olOxalic acid and ferric chloride120-1502-methyl-1,3-pentadiene>90% content, 83% total yield[2]
Dehydration of 4-methyl-4-pentene-2-olPotassium bisulfate and citric acid120-1502-methyl-1,3-pentadiene>92% content, 85% yield[2]
Dehydration of 2-methyl-2,4-pentanediolStrong acid (e.g., iodine, HCl)Not specified2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene3:1 to 4:1[2]

Experimental Protocol: Synthesis of this compound via Prins Reaction

This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the conditions based on their specific equipment and safety protocols.

Materials:

  • Isobutylene (liquefied gas or generated in situ)

  • Propionaldehyde (freshly distilled)

  • Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Assemble a pressure-rated reactor equipped with a magnetic stirrer, a cooling system, a gas inlet, and a thermocouple. The system should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Charging Reactants: Cool the reactor to the desired temperature (e.g., 0-10 °C). Add the anhydrous solvent and the acid catalyst. Carefully introduce a known amount of liquefied isobutylene.

  • Addition of Propionaldehyde: Slowly add freshly distilled propionaldehyde to the stirred reaction mixture over a period of 1-2 hours, maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Quenching: Once the desired conversion is reached, carefully quench the reaction by adding a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure (note the low boiling point of the product). The crude product can be further purified by fractional distillation under a nitrogen atmosphere to isolate this compound.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Main Reaction and Side Reactions in this compound Synthesis Isobutylene Isobutylene Catalyst Acid Catalyst Oligomers Oligomers / Polymers Isobutylene->Oligomers Oligomerization Oxygenates Oxygenated Byproducts (e.g., Diols, Dioxanes) Isobutylene->Oxygenates Side Reactions Propionaldehyde Propionaldehyde Propionaldehyde->Oxygenates Side Reactions MPD_1_4 This compound Catalyst->MPD_1_4 Prins Reaction MPD_1_3 2-Methyl-1,3-pentadiene MPD_1_4->MPD_1_3 Isomerization MPD_4_1_3 4-Methyl-1,3-pentadiene MPD_1_4->MPD_4_1_3 Isomerization MPD_1_4->Oligomers Oligomerization

Caption: Main reaction and side pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Analysis Analyze Byproduct Profile (GC-MS) Start->Analysis HighIsomers High Concentration of Isomers Analysis->HighIsomers Isomers are major byproducts HighOligomers High Concentration of Oligomers Analysis->HighOligomers High MW byproducts observed HighOxygenates High Concentration of Oxygenates Analysis->HighOxygenates Oxygenated byproducts observed LowConversion Low Conversion of Starting Materials Analysis->LowConversion Unreacted starting materials Sol_Isomers - Lower Temperature - Use Milder Catalyst - Reduce Reaction Time HighIsomers->Sol_Isomers Sol_Oligomers - Lower Temperature - Use Milder Catalyst - Lower Concentration HighOligomers->Sol_Oligomers Sol_Oxygenates - Ensure Anhydrous Conditions - Adjust Stoichiometry HighOxygenates->Sol_Oxygenates Sol_LowConversion - Increase Catalyst Loading - Increase Temperature (cautiously) - Purify Reagents LowConversion->Sol_LowConversion

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 2-Methyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction yields. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant conversion of my this compound and aryl halide in a Heck-type reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a palladium-catalyzed cross-coupling reaction is a common issue that can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

Troubleshooting Steps:

  • Catalyst Activation and Integrity: The active catalyst is typically a Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it needs to be reduced in situ. Inadequate reduction can lead to an inactive catalytic cycle.

    • Recommendation: Ensure your phosphine (B1218219) ligand, if used, can act as a reductant. Alternatively, the reaction may be initiated by the homocoupling of the organoboron reagent in Suzuki-Miyaura couplings.[1] Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can deactivate it.

    • Recommendation: Employ rigorous inert atmosphere techniques. Degas your solvents thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period). Assemble your reaction under a positive pressure of an inert gas.

  • Reagent and Solvent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst. Water content in solvents can be particularly problematic for some coupling reactions.

    • Recommendation: Use freshly purified reagents and anhydrous, degassed solvents. Ensure your base is of high purity.

  • Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier for oxidative addition, which is often the rate-limiting step.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition of starting materials or products at higher temperatures.

Experimental Protocol: General Procedure for a Heck-Type Reaction

This protocol provides a starting point for the arylation of this compound with an aryl halide.

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.2-2.0 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., PPh₃, 4 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Anhydrous, degassed solvent (e.g., DMF, Toluene, 5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

    • Add the aryl halide and the solvent.

    • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.

    • Add this compound via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity and Formation of Multiple Products

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired product in reactions with this compound?

Answer:

This compound is a non-conjugated diene with two distinct double bonds, which can lead to issues with regioselectivity. The outcome of the reaction is highly dependent on the specific palladium-catalyzed transformation and the reaction conditions. Isomerization of the starting material or intermediates can also contribute to the formation of multiple products.

Troubleshooting Steps:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in controlling the regioselectivity. Bulky ligands can favor addition to the less sterically hindered double bond, while specific ligand geometries can influence the formation of linear versus branched products.

    • Recommendation: Screen a variety of phosphine ligands with different steric bulk and electronic properties. For example, in hydroamination reactions of similar dienes, ligands like Xantphos have been shown to favor the formation of branched products.[2]

  • Isomerization Control: Palladium catalysts can facilitate the isomerization of 1,4-dienes to more stable conjugated 1,3-dienes. This can lead to the formation of products derived from the isomerized diene.

    • Recommendation: Lowering the reaction temperature can sometimes suppress isomerization. Alternatively, specific catalytic systems are designed to promote a tandem isomerization-functionalization sequence, which can be exploited if the product from the conjugated diene is desired.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome of the reaction.

    • Recommendation: Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).

Data Presentation: Ligand Effects on Regioselectivity

LigandCatalyst SystemSubstrateProduct Ratio (Branched:Linear)Yield (%)Reference
XantphosPd(OAc)₂Myrcene (B1677589)/Benzophenone Hydrazone95:5-[2]
dppbPd(OAc)₂Myrcene/Morpholine-High[2]

Note: Data for the closely related substrate myrcene is presented to illustrate the principle of ligand-controlled regioselectivity.

Issue 3: Catalyst Deactivation and Low Turnover Number

Question: My reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation is a common problem in palladium catalysis and can be caused by several factors, leading to incomplete reactions and low turnover numbers (TON).

Troubleshooting Steps:

  • Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.

    • Recommendation: Ensure an adequate ligand-to-palladium ratio. Using bulky, electron-rich phosphine ligands can help stabilize the active catalytic species. Lowering the reaction temperature may also help.

  • Product Inhibition: The product of the reaction may coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.

    • Recommendation: If product inhibition is suspected, try running the reaction at a lower concentration of starting materials or consider a continuous flow setup where the product is removed as it is formed.

  • Decomposition of Ligands or Substrates: At elevated temperatures, phosphine ligands or the substrates themselves can decompose, leading to species that can poison the catalyst.

    • Recommendation: Screen for more thermally stable ligands. If possible, lower the reaction temperature.

Visualization of Troubleshooting Workflow

G cluster_start Start: Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Conversion catalyst_inactive Inactive Catalyst (Pd(II) not reduced) start->catalyst_inactive catalyst_deactivated Deactivated Catalyst (O₂ exposure) start->catalyst_deactivated catalyst_poisoned Poisoned Catalyst (Impurities) start->catalyst_poisoned temp_low Temperature Too Low start->temp_low solvent_impure Impure Solvents/Reagents start->solvent_impure use_pd0 Use Pd(0) Precatalyst catalyst_inactive->use_pd0 inert_atmosphere Improve Inert Atmosphere catalyst_deactivated->inert_atmosphere purify_reagents Purify Reagents/Solvents catalyst_poisoned->purify_reagents increase_temp Increase Temperature temp_low->increase_temp solvent_impure->purify_reagents G cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Ligand-Based Solutions problem Poor Regioselectivity ligand Ligand Properties problem->ligand solvent Solvent Polarity problem->solvent temperature Reaction Temperature problem->temperature bulky_ligand Bulky Ligand (e.g., tBu₃P) Favors less substituted site ligand->bulky_ligand bidentate_ligand Bidentate Ligand (e.g., Xantphos) Can favor branched products ligand->bidentate_ligand electron_rich_ligand Electron-Rich Ligand (e.g., Buchwald-type) Can accelerate desired reaction ligand->electron_rich_ligand

References

Preventing isomerization of 2-Methyl-1,4-pentadiene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1,4-pentadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted isomerization of this diene during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed from this compound during a reaction?

A1: The most common isomerization products of this compound are its conjugated diene isomers. The primary isomer observed is typically 2-methyl-1,3-pentadiene (B74102) . Depending on the reaction conditions and catalytic system, other isomers such as 4-methyl-1,3-pentadiene (B1595702) may also be formed. The isomerization process is driven by the greater thermodynamic stability of the conjugated system compared to the isolated diene system in the starting material.

Q2: What general factors promote the isomerization of this compound?

A2: Several factors can promote the unwanted isomerization of this compound. These include:

  • High Temperatures: Elevated reaction temperatures provide the activation energy for the double bond migration.

  • Presence of Transition Metal Catalysts: Many transition metals, particularly those from the platinum group (e.g., Palladium, Rhodium, Ruthenium, Nickel), can catalyze the isomerization process. This often occurs via the formation of metal-hydride species which can add to and then eliminate from the diene at a different position.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the isomerization of olefins.

  • Long Reaction Times: Extended reaction times increase the likelihood of the diene reaching its more thermodynamically stable conjugated form.

Q3: How can I minimize isomerization when using a palladium catalyst?

A3: When using palladium catalysts, which are common in cross-coupling reactions, several strategies can be employed to minimize isomerization:

  • Ligand Selection: The choice of ligand is crucial. Bulky electron-donating phosphine (B1218219) ligands can sometimes suppress isomerization by influencing the steric and electronic environment around the metal center.

  • Use of Additives: The addition of a mild base can sometimes suppress isomerization pathways. In the context of the Heck reaction, the choice of base is important for regenerating the active catalyst without promoting side reactions.

  • Low Reaction Temperatures: Whenever possible, running the reaction at the lowest effective temperature can significantly reduce the rate of isomerization.

  • Control of Reaction Time: Monitoring the reaction and stopping it as soon as the desired product is formed can prevent further isomerization to byproducts.

Troubleshooting Guides

Problem 1: Significant formation of 2-methyl-1,3-pentadiene during a Palladium-catalyzed Heck Reaction.

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to 2-methyl-1,3-pentadiene.

  • The yield of the desired Heck product is lower than expected.

  • You may also observe products resulting from the reaction of the isomerized diene.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Reduce the reaction temperature in increments of 10-20 °C and monitor the reaction progress and product distribution.Isomerization is often a thermally activated process. Lowering the temperature can disfavor this side reaction relative to the desired Heck coupling.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed or the product formation plateaus.Extended exposure to the catalytic system, even at moderate temperatures, can lead to the accumulation of the thermodynamically favored conjugated diene.
Inappropriate Base If using a strong base, consider switching to a milder base such as an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic amine (e.g., triethylamine).The base plays a role in the catalytic cycle. A very strong base might facilitate proton abstraction and re-addition pathways that lead to isomerization.
Ligand Effects If using a generic phosphine ligand (e.g., PPh₃), consider screening a panel of ligands. Bulky ligands such as tri-o-tolylphosphine (B155546) have been reported to influence the outcome of reactions with similar dienes.The steric and electronic properties of the ligand can influence the stability of intermediates in the catalytic cycle and potentially suppress pathways leading to isomerization.

Experimental Protocol: Example of a Heck-type Reaction with Minimized Isomerization

A reaction between an aryl iodide and this compound can be performed using a palladium acetate (B1210297) catalyst with a bulky phosphine ligand like tri-o-tolylphosphine. The use of a tertiary amine base such as piperidine (B6355638) can also be beneficial.

  • Reaction Setup: To a solution of the aryl iodide (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add palladium acetate (0.02 eq), tri-o-tolylphosphine (0.04 eq), this compound (1.5 eq), and piperidine (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, for example, 80 °C, and monitored by GC.

  • Work-up: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

By carefully controlling the temperature and using a suitable ligand and base combination, the formation of the isomerized diene can be minimized.

Problem 2: Isomerization of this compound during Rhodium-catalyzed Hydroformylation.

Symptoms:

  • The product mixture contains significant amounts of aldehydes derived from the hydroformylation of 2-methyl-1,3-pentadiene.

  • The regioselectivity of the hydroformylation is not as expected for the starting diene.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Syngas Pressure (CO/H₂) Optimize the partial pressures of CO and H₂. A higher CO partial pressure can sometimes suppress isomerization by favoring the carbonylation pathway.The relative rates of isomerization and hydroformylation are dependent on the concentrations of CO and H₂. High CO pressure can stabilize the rhodium carbonyl species and disfavor the hydride migration that leads to isomerization.
High Reaction Temperature Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.As with palladium catalysis, higher temperatures accelerate the isomerization of the diene.
Ligand Choice The choice of phosphine or phosphite (B83602) ligand is critical. Bidentate ligands with specific bite angles can enforce a particular coordination geometry on the rhodium center that may disfavor isomerization.The ligand framework has a profound impact on the activity and selectivity of the rhodium catalyst. Screening different ligands is often necessary to find the optimal conditions for a specific substrate.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction versus the undesired isomerization.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Isomerization Pathway This compound This compound Reaction_Conditions Reaction Conditions (e.g., Pd Catalyst, Aryl Halide) This compound->Reaction_Conditions Reacts with Isomerization_Conditions Isomerization Conditions (e.g., Heat, Catalyst) This compound->Isomerization_Conditions Undergoes Desired_Product Desired_Product Reaction_Conditions->Desired_Product Forms 2-Methyl-1,3-pentadiene 2-Methyl-1,3-pentadiene Isomerization_Conditions->2-Methyl-1,3-pentadiene Forms Side_Products Side_Products 2-Methyl-1,3-pentadiene->Side_Products Can lead to

Caption: Desired reaction versus undesired isomerization pathway for this compound.

This guide provides a starting point for troubleshooting isomerization issues with this compound. Successful prevention of this unwanted side reaction often requires careful optimization of reaction conditions, including temperature, reaction time, and the choice of catalyst, ligands, and additives.

Technical Support Center: Selective Functionalization of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 2-methyl-1,4-pentadiene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

General Challenges

The selective functionalization of this compound presents several key challenges stemming from its structure as a non-conjugated diene with two distinct double bonds:

  • Chemoselectivity: Differentiating between the two double bonds (the terminal vinyl group and the internal gem-disubstituted alkene) is a primary hurdle.

  • Regioselectivity: For reactions involving the addition of an unsymmetrical reagent, controlling which carbon of the double bond forms a new bond is crucial.

  • Stereoselectivity: Creating chiral centers with a specific configuration (enantioselectivity and diastereoselectivity) requires careful selection of chiral catalysts, ligands, or auxiliaries.

  • Isomerization: Under certain catalytic conditions, this compound can isomerize to its conjugated isomer, 2-methyl-1,3-pentadiene (B74102), which can lead to a different set of products.[1][2]

Troubleshooting Guides & FAQs by Reaction Type

Isomerization to 2-Methyl-1,3-pentadiene

Isomerization to the conjugated diene is often a prerequisite for subsequent reactions like the Diels-Alder cycloaddition.

Frequently Asked Questions (FAQs)

  • Q1: What catalysts are effective for the isomerization of this compound to 2-methyl-1,3-pentadiene?

    • A1: Transition metal complexes, particularly those of rhodium, are known to catalyze the isomerization of 1,4-dienes to 1,3-dienes.[2] Weakly acidic catalysts can also be employed.[1]

  • Q2: What are the typical side products during isomerization?

    • A2: Besides the desired 2-methyl-1,3-pentadiene, other isomers such as 4-methyl-1,3-pentadiene (B1595702) may form.[1] Oligomerization or polymerization can also occur, especially at higher temperatures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low conversion to the conjugated diene Inactive catalyst, incorrect temperature.Ensure the catalyst is active. Optimize the reaction temperature; some isomerizations are equilibrium-controlled.
Formation of multiple isomers Non-selective catalyst, harsh reaction conditions.Screen different catalysts and ligands to improve selectivity. Use milder reaction conditions (lower temperature, shorter reaction time). A two-step dehydration process from 2-methyl-2,4-pentanediol can yield a higher ratio of 2-methyl-1,3-pentadiene to 4-methyl-1,3-pentadiene.[1]
Polymerization of the diene High temperature, presence of radical initiators.Lower the reaction temperature. Add a polymerization inhibitor like hydroquinone.

Experimental Protocol: Rhodium-Catalyzed Isomerization (Generalized)

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium catalyst (e.g., [(diene)RhX] complex, where X is a cyclopentadienyl (B1206354) or other suitable ligand) in a dry, inert solvent (e.g., o-dichlorobenzene).[2]

  • Add this compound to the solution.

  • Heat the reaction mixture to the desired temperature and monitor the progress by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Once the desired conversion is reached, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting mixture of dienes by fractional distillation.

Logical Workflow for Isomerization Troubleshooting

start Start Isomerization check_conversion Low Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No check_catalyst Check Catalyst Activity check_conversion->check_catalyst Yes check_polymerization Polymerization Occurring? check_selectivity->check_polymerization No screen_catalysts Screen Catalysts/Ligands check_selectivity->screen_catalysts Yes lower_temp Lower Temperature check_polymerization->lower_temp Yes end_ok Successful Isomerization check_polymerization->end_ok No optimize_temp Optimize Temperature optimize_temp->check_selectivity check_catalyst->optimize_temp milder_conditions Use Milder Conditions screen_catalysts->milder_conditions milder_conditions->check_polymerization add_inhibitor Add Inhibitor lower_temp->add_inhibitor end_fail Further Optimization Needed add_inhibitor->end_fail

Caption: Troubleshooting workflow for isomerization.

Selective Hydrogenation

The goal is typically to reduce one of the two double bonds, yielding a monoene.

Frequently Asked Questions (FAQs)

  • Q1: How can I selectively hydrogenate one double bond in this compound?

    • A1: Selective hydrogenation can be achieved by using catalysts that show a preference for the less substituted double bond (the terminal vinyl group). Palladium-based catalysts, often on a support like carbon or alumina, are commonly used.[3][4] The selectivity can be influenced by the choice of metal, support, and reaction conditions.

  • Q2: What are the main products of selective hydrogenation?

    • A2: The expected products are 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene. The fully saturated product, 2-methylpentane, can also be formed through over-hydrogenation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Over-hydrogenation to alkane Catalyst is too active, high hydrogen pressure or temperature, long reaction time.Use a less active catalyst or a catalyst poison to moderate activity. Reduce hydrogen pressure and temperature. Monitor the reaction closely and stop it upon consumption of one equivalent of hydrogen.
Low selectivity for one monoene isomer Catalyst is not sufficiently selective.Screen different catalysts (e.g., Pd, Pt, Ni) and supports. Bimetallic catalysts (e.g., Pd-Ag, Pt-Cu) can offer improved selectivity.[4][5]
Isomerization of the product monoene Acidic support, high temperature.Use a neutral support for the catalyst. Lower the reaction temperature.

Quantitative Data for a Related Reaction: Selective Hydrogenation of 1,3-Butadiene (B125203)

CatalystTemperature (°C)Butadiene Conversion (%)Butene Selectivity (%)Reference
1 wt% Pd/carbon160>95>98[3]
Pt-Cu/Al₂O₃ (single-atom alloy)145>95>99[5]
PdNi/ZrO₂4098.444.8[6]

Experimental Protocol: Selective Hydrogenation with a Pd/C Catalyst (Generalized)

  • Place the Pd/C catalyst in a high-pressure reactor (autoclave).

  • Add a suitable solvent (e.g., ethanol, hexane) and this compound.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to the target temperature while stirring vigorously.

  • Monitor the reaction progress by GC, observing the consumption of the diene and the formation of monoenes and the alkane.

  • Once the desired level of conversion is achieved, cool the reactor, vent the hydrogen, and filter the catalyst.

  • The product can be isolated by distillation of the solvent.

Hydroformylation

This reaction introduces a formyl group (-CHO) and a hydrogen atom across a double bond.

Frequently Asked Questions (FAQs)

  • Q1: What are the challenges in the hydroformylation of this compound?

    • A1: The main challenges are controlling regioselectivity (formation of linear vs. branched aldehydes) and chemoselectivity (reaction at the terminal vs. internal double bond). Isomerization of the starting material or product can also occur.

  • Q2: Which catalysts are typically used for regioselective hydroformylation?

    • A2: Rhodium-based catalysts with phosphine (B1218219) or phosphite (B83602) ligands are the most common for achieving high regioselectivity.[7][8] Osmium-based catalysts have also been shown to be highly regioselective for the formation of linear aldehydes.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low regioselectivity (mixture of aldehydes) Inappropriate ligand, non-optimal reaction conditions (temperature, pressure).Screen a variety of phosphine and phosphite ligands to find one that favors the desired isomer. Optimize the temperature and syngas (CO/H₂) pressure.
Low conversion Catalyst deactivation, low temperature or pressure.Ensure the purity of the substrate and syngas. Increase the temperature and/or pressure.
Isomerization of the starting material or product Catalyst promotes isomerization.Use a catalyst system known for low isomerization activity. Lower the reaction temperature.

Signaling Pathway: General Hydroformylation Cycle

catalyst H-M(L)n alkene_complex Alkene Complex catalyst->alkene_complex + Alkene alkyl_intermediate Alkyl Intermediate alkene_complex->alkyl_intermediate Hydride Migration co_insertion CO Insertion alkyl_intermediate->co_insertion + CO acyl_intermediate Acyl Intermediate co_insertion->acyl_intermediate h2_addition Oxidative Addition of H2 acyl_intermediate->h2_addition + H2 aldehyde_elimination Reductive Elimination h2_addition->aldehyde_elimination aldehyde_elimination->catalyst - Aldehyde product Aldehyde aldehyde_elimination->product

Caption: A simplified catalytic cycle for hydroformylation.

Telomerization

Telomerization is the dimerization of the diene with the simultaneous addition of a nucleophile.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected product of the telomerization of this compound with a nucleophile like diethylamine (B46881)?

    • A1: After isomerization to 2-methyl-1,3-pentadiene, the reaction would likely yield a mixture of octadienylamines. The exact structure of the major product depends on the regioselectivity of the catalyst.

  • Q2: What catalysts are effective for telomerization?

    • A2: Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands are highly effective for the telomerization of dienes.[10][11] Nickel and platinum complexes can also be used.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low conversion Inactive catalyst, poor isomerization to the conjugated diene.Ensure the catalyst is active and that the isomerization step is efficient. A tandem catalytic system with separate isomerization and telomerization catalysts can be employed.[10]
Formation of multiple telomer isomers Low catalyst selectivity.Screen different ligands to improve the regioselectivity of the telomerization.
Formation of diene dimers/oligomers without nucleophile incorporation Low concentration or reactivity of the nucleophile.Increase the concentration of the nucleophile. Use a more reactive nucleophile or add a co-catalyst to activate it.

Quantitative Data for a Related Reaction: Tandem Isomerization/Telomerization of 1,4-Pentadiene with 1-Butanol

Isomerization CatalystTelomerization CatalystTemperature (°C)Conversion (%)Telomer Selectivity (%)Reference
RuHCl(PPh₃)₃Pd(IMes)(dvds)13059.127.2[10]

This concludes the current version of the technical support guide. As more specific data for this compound becomes available, this resource will be updated.

References

Technical Support Center: Long-Term Storage of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing 2-Methyl-1,4-pentadiene in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the stability and integrity of the compound during long-term storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: this compound is susceptible to two primary degradation pathways:

  • Oxidation: As an unsaturated hydrocarbon, it can react with atmospheric oxygen, especially if exposed to light or heat. This can lead to the formation of peroxides, aldehydes, ketones, and other oxygenated degradation products.

  • Polymerization: The diene structure makes it prone to free-radical polymerization, which can be initiated by heat, light, or the presence of radical species. This results in the formation of oligomers and polymers, leading to an increase in viscosity and a decrease in the purity of the monomer.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The storage container should be tightly sealed to prevent exposure to air and moisture.

Q3: I've noticed an increase in the viscosity of my this compound sample. What could be the cause?

A3: An increase in viscosity is a strong indicator of polymerization. This suggests that the storage conditions may not be optimal or that the stabilizer has been depleted. It is crucial to re-analyze the purity of the material before use.

Q4: My sample has developed a yellow tint. What does this indicate?

A4: A change in color, such as the development of a yellow tint, can be a sign of oxidation. This may be accompanied by the formation of impurities that could interfere with your experiments.

Q5: Which stabilizers are recommended for the long-term storage of this compound?

A5: Phenolic antioxidants are commonly used to inhibit both oxidation and polymerization in unsaturated hydrocarbons. The two most common and effective stabilizers are Butylated Hydroxytoluene (BHT) and 4-tert-Butylcatechol (TBC).

Q6: What are the recommended concentrations for these stabilizers?

A6: The optimal concentration can depend on the desired shelf-life and storage conditions. However, general guidelines are provided in the table below. It is always recommended to perform a stability study to determine the ideal concentration for your specific application.

Stabilizer Recommendations for this compound

StabilizerRecommended Concentration RangePrimary FunctionNotes
Butylated Hydroxytoluene (BHT) 100 - 500 ppm (0.01% - 0.05%)Antioxidant, Polymerization InhibitorWidely used due to its effectiveness and cost-efficiency.[1][2][3][4][5]
4-tert-Butylcatechol (TBC) 50 - 200 ppm (0.005% - 0.02%)Polymerization InhibitorKnown to be a highly effective polymerization inhibitor for dienes.[6][7][8][9][10]

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the effectiveness of different stabilizers.

1. Materials:

  • High-purity this compound (>99%)

  • Selected stabilizers (e.g., BHT, TBC)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined septa

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Viscometer

  • UV-Vis Spectrophotometer

2. Sample Preparation:

  • Prepare stock solutions of the stabilizers in a compatible solvent at known concentrations.

  • Add the appropriate volume of the stabilizer stock solution to separate aliquots of this compound to achieve the desired final concentrations (e.g., 100 ppm, 250 ppm, 500 ppm of BHT). Include an unstabilized control sample.

  • Gently mix to ensure homogeneity.

  • Dispense the stabilized and control samples into amber glass vials, leaving minimal headspace.

  • Purge the headspace of each vial with an inert gas before sealing.

3. Storage Conditions:

  • Place the vials in a stability chamber at an elevated temperature, for example, 40°C.

  • Protect the samples from light throughout the study.

4. Testing Schedule:

  • Analyze the samples at initial time point (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

5. Analytical Methods:

  • Purity Assay (GC-MS):

    • Use a suitable capillary column for separating volatile hydrocarbons.

    • Quantify the peak area of this compound to monitor its degradation over time.

    • Identify and quantify any degradation products, such as oxides or oligomers.

  • Viscosity Measurement:

    • Measure the viscosity of the samples at each time point to detect the onset of polymerization.

  • Colorimetric Analysis (UV-Vis):

    • Scan the samples in the visible range to detect any color change, which may indicate oxidation.

6. Data Analysis:

  • Plot the concentration of this compound as a function of time for each stabilizer and concentration.

  • Determine the degradation rate for each condition.

  • Compare the effectiveness of the different stabilizers in preventing degradation.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways of this compound MPD This compound Oxidation Oxidation MPD->Oxidation Polymerization Polymerization MPD->Polymerization Oxygen Oxygen (from air) Oxygen->Oxidation initiates HeatLight Heat / Light HeatLight->Oxidation accelerates HeatLight->Polymerization initiates Radical Radical Initiators Radical->Polymerization initiates Peroxides Peroxides Oxidation->Peroxides AldehydesKetones Aldehydes / Ketones Oxidation->AldehydesKetones Oligomers Oligomers / Polymers Polymerization->Oligomers

Potential Degradation Pathways

Experimental Workflow for Stabilizer Efficacy Evaluation Start Start: High-Purity This compound AddStabilizer Add Stabilizers (e.g., BHT, TBC) + Control Start->AddStabilizer Storage Store under Accelerated Conditions (e.g., 40°C, dark) AddStabilizer->Storage Sampling Sample at Regular Intervals (T=0, 1, 2, 4, 8, 12 weeks) Storage->Sampling Analysis Analytical Testing Sampling->Analysis GCMS GC-MS: Purity & Degradation Products Analysis->GCMS Viscosity Viscometry: Polymerization Analysis->Viscosity Color UV-Vis: Color Change Analysis->Color DataAnalysis Data Analysis: Compare Degradation Rates GCMS->DataAnalysis Viscosity->DataAnalysis Color->DataAnalysis Conclusion Conclusion: Determine Optimal Stabilizer & Concentration DataAnalysis->Conclusion

Stabilizer Efficacy Workflow

References

Technical Support Center: Improving Regioselectivity in Additions to 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during addition reactions to 2-methyl-1,4-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in additions to this compound?

A1: The regioselectivity of addition reactions to this compound, an unsymmetrical diene, is primarily governed by two factors:

  • Electronic Effects: The methyl group at the C2 position is an electron-donating group, which stabilizes a carbocation at this position. This electronic preference often leads to Markovnikov addition, where the electrophile adds to the less substituted carbon of a double bond, and the nucleophile adds to the more substituted carbon.[1][2][3]

  • Steric Hindrance: The accessibility of the two double bonds to incoming reagents can influence the reaction pathway. Bulky reagents may preferentially react at the less sterically hindered terminal C4-C5 double bond.[4]

Q2: How do I favor Markovnikov addition to this compound?

A2: To favor the formation of the Markovnikov product, where the addition occurs at the more substituted C1-C2 double bond, consider the following:

  • Reaction Conditions: Employ electrophilic addition reactions under conditions that favor the formation of the more stable tertiary carbocation intermediate at the C2 position.[3][5] This is typically achieved in the absence of radical initiators.

  • Reagent Choice: Use reagents that proceed through a carbocation mechanism, such as the addition of hydrogen halides (e.g., HCl, HBr) in a polar solvent.[5][6]

Q3: How can I achieve anti-Markovnikov addition to this compound?

A3: For anti-Markovnikov addition, where the nucleophile adds to the less substituted carbon, the following strategies are effective:

  • Hydroboration-Oxidation: This is a classic method for achieving anti-Markovnikov hydration of alkenes.[7][8][9][10][11] The boron atom adds to the less sterically hindered carbon of the double bond, and subsequent oxidation replaces boron with a hydroxyl group.[9][12]

  • Radical Addition of HBr: In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product.[3][6]

Q4: Can I selectively react with only one of the double bonds in this compound?

A4: Yes, selective reaction at one of the double bonds is possible by exploiting the differences in their reactivity:

  • Steric Control: Using bulky reagents can favor addition to the less hindered terminal C4-C5 double bond.

  • Catalyst Control: Certain transition metal catalysts can direct the reaction to a specific double bond through coordination.[13][14] For instance, some catalysts may show a preference for terminal over internal double bonds.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Products Obtained

Possible Cause Troubleshooting Action
Ambiguous Reaction Conditions Ensure your reaction conditions strongly favor one mechanism over another (e.g., for Markovnikov addition of HBr, exclude peroxides and light; for anti-Markovnikov, ensure the presence of a radical initiator).
Steric and Electronic Effects are Competing Modify the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.[4]
Inappropriate Solvent The polarity of the solvent can influence the stability of charged intermediates. Screen a range of solvents with varying polarities to optimize regioselectivity.[4]
Catalyst is not selective enough If using a catalyst, consider screening different ligands or metals. The electronic and steric properties of the catalyst system can significantly impact regiocontrol.[13][14]

Issue 2: Reaction Favors the Undesired Regioisomer

Possible Cause Troubleshooting Action
Default Reaction Pathway If the inherent reactivity of the substrate under standard conditions yields the undesired isomer, you must change the reaction type. For example, to switch from Markovnikov to anti-Markovnikov selectivity for hydration, move from acid-catalyzed hydration to hydroboration-oxidation.[7][9][15]
Use of an Inappropriate Reagent For hydroboration, using a bulkier borane (B79455) reagent like disiamylborane (B86530) or 9-BBN can significantly enhance selectivity for the less sterically hindered double bond.[9][12][16]
Thermodynamic vs. Kinetic Control Analyze the stability of the possible products. The observed product might be the kinetic product. Adjusting the reaction temperature and time may allow for equilibration to the more stable thermodynamic product.[17]

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol is designed to favor the formation of 4-methyl-4-penten-1-ol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution.

  • Carefully add the 30% H₂O₂ solution dropwise, ensuring the temperature does not rise significantly.

  • After the addition of peroxide, heat the mixture to reflux for 1 hour.[8]

  • Cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

regioselectivity_workflow start Start: Addition to This compound regio_choice Desired Regioselectivity? start->regio_choice markovnikov Markovnikov Addition regio_choice->markovnikov  Markovnikov anti_markovnikov Anti-Markovnikov Addition regio_choice->anti_markovnikov Anti-Markovnikov   protocol1 Protocol: Electrophilic Addition (e.g., HX in polar solvent) markovnikov->protocol1 protocol2 Protocol: Hydroboration-Oxidation or Radical Addition of HBr anti_markovnikov->protocol2 product1 Product: Addition at C1-C2 double bond protocol1->product1 product2 Product: Addition at C4-C5 double bond protocol2->product2

Caption: Decision workflow for achieving desired regioselectivity.

markovnikov_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack diene This compound intermediate More Stable Tertiary Carbocation (Allylically Stabilized) diene->intermediate + H+ HBr H-Br product Markovnikov Product (e.g., 4-Bromo-4-methyl-1-pentene) intermediate->product + Br- Br_ion Br-

Caption: Simplified mechanism for Markovnikov addition of HBr.

hydroboration_mechanism cluster_step1 Step 1: Hydroboration (Syn-Addition) cluster_step2 Step 2: Oxidation diene This compound organoborane Trialkylborane Intermediate (Boron on less substituted carbon) diene->organoborane BH3 BH3-THF product Anti-Markovnikov Product (e.g., 4-Methyl-4-penten-1-ol) organoborane->product Oxidation oxidant H2O2, NaOH

Caption: Simplified mechanism for Anti-Markovnikov hydroboration-oxidation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methyl-1,4-pentadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in the polymerization of 2-Methyl-1,4-pentadiene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low conversion rates in this compound polymerization?

Low conversion rates can stem from several factors, broadly categorized as issues related to reactants, catalysts, and reaction conditions. These include impurities in the monomer or solvent, improper catalyst activation or deactivation, and suboptimal reaction parameters such as temperature and pressure.

Q2: Which catalyst systems are typically used for the polymerization of this compound and related dienes?

Commonly employed catalyst systems include Ziegler-Natta catalysts (e.g., titanium tetrachloride with an organoaluminum co-catalyst) and metallocene catalysts (e.g., zirconocene-based systems activated with methylaluminoxane, MAO).[1][2] Neodymium-based catalysts have also been shown to be effective for the polymerization of similar dienes like 2-Methyl-1,3-pentadiene.[2]

Q3: How do impurities affect the polymerization process?

Impurities such as water, oxygen, and other polar compounds can react with and deactivate the highly reactive catalyst components. This leads to a reduction in the number of active catalytic sites and, consequently, a lower polymerization rate and conversion.

Q4: Can side reactions impact the conversion rate?

Yes, side reactions such as monomer isomerization, oligomerization, and catalyst deactivation pathways can consume monomer or catalyst in non-productive ways, leading to lower yields of the desired polymer. For instance, the high cationic reactivity of some dienes can interfere with the activity of certain catalysts.[2]

Troubleshooting Guide: Low Monomer Conversion

This guide provides a systematic approach to identifying and resolving the root causes of low conversion rates.

Problem: Low Polymer Yield

Initial Assessment Workflow

Troubleshooting_Workflow Start Low Conversion Observed Check_Monomer Step 1: Verify Monomer and Solvent Purity Start->Check_Monomer Check_Catalyst Step 2: Evaluate Catalyst System Check_Monomer->Check_Catalyst Check_Conditions Step 3: Review Reaction Conditions Check_Catalyst->Check_Conditions Optimize Step 4: Systematic Optimization Check_Conditions->Optimize Catalyst_System cluster_catalyst Catalyst System Catalyst Transition Metal Precursor (e.g., TiCl4, Zirconocene) Active_Site Active Catalytic Site Catalyst->Active_Site Activation Cocatalyst Activator / Co-catalyst (e.g., Organoaluminum, MAO) Cocatalyst->Active_Site Monomer This compound Monomer->Active_Site Coordination & Insertion Polymer Poly(this compound) Active_Site->Polymer Propagation Experimental_Flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Reactor_Prep Dry and Purge Reactor Charge_Reactor Charge Reactor with Solvent and Monomer Reactor_Prep->Charge_Reactor Reagent_Prep Purify and Degas Monomer & Solvent Reagent_Prep->Charge_Reactor Catalyst_Prep Prepare Catalyst and Co-catalyst Solutions Add_Catalyst Add Co-catalyst and Catalyst Catalyst_Prep->Add_Catalyst Charge_Reactor->Add_Catalyst Polymerize Run Polymerization at Controlled Temperature Add_Catalyst->Polymerize Terminate Terminate Reaction with Acidified Methanol Polymerize->Terminate Isolate Filter, Wash, and Dry Polymer Terminate->Isolate

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation issues in reactions involving 2-Methyl-1,4-pentadiene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experimentation.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating catalyst deactivation. The issues are presented in a question-and-answer format, addressing specific symptoms you might observe.

Q1: My reaction has slowed down significantly or stopped completely before full conversion. What is the likely cause?

A rapid decline in reaction rate is a primary indicator of catalyst deactivation. The most common causes are poisoning or fouling (coking).

  • Catalyst Poisoning: This occurs when impurities in the feedstock, solvent, or gas stream strongly adsorb to the active sites of the catalyst, rendering them inactive.

  • Catalyst Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking access to the active sites. Dienes, especially branched ones like this compound, can be prone to oligomerization and subsequent coke formation.[1][2][3]

Troubleshooting Steps:

  • Analyze Feedstock Purity: Check for common poisons such as sulfur compounds, nitrogen-containing heterocycles, water, or other oxygenates. Even trace amounts can be detrimental.

  • Purify Reactants and Solvents: Implement a purification step for your this compound feedstock and solvent. This could involve passing them through a column of activated alumina (B75360) or a suitable adsorbent.

  • Optimize Reaction Temperature: High temperatures can accelerate coke formation.[4] Conversely, a temperature that is too low may result in incomplete conversion and side reactions. Experiment with a lower reaction temperature to see if catalyst lifetime improves.

  • Increase Hydrogen Partial Pressure (for hydrogenation reactions): In hydrogenation processes, a higher hydrogen partial pressure can help to minimize the residence time of coke precursors on the catalyst surface, thereby reducing the rate of coking.[3]

Q2: I'm observing a change in product selectivity over time. Why is this happening?

A shift in selectivity often points towards a change in the nature of the active sites or the diffusion limitations caused by fouling.

  • Partial Poisoning: Some poisons may selectively deactivate certain types of active sites, leading to a change in the product distribution.

  • Pore Mouth Blocking: In porous catalysts, coke can deposit at the entrance of the pores, restricting access for reactants to the active sites within the pores. This can favor reactions that occur on the exterior surface of the catalyst, altering the observed selectivity.[3]

  • Sintering: At high temperatures, small metal crystallites on a supported catalyst can migrate and agglomerate into larger crystals.[5] This decrease in the metal surface area can lead to a loss of activity and can also alter selectivity, as different crystal facets may have different catalytic properties.

Troubleshooting Steps:

  • Characterize the Spent Catalyst: Techniques like Temperature Programmed Oxidation (TPO) can quantify the amount and nature of coke deposits.[6] Transmission Electron Microscopy (TEM) can be used to observe changes in metal particle size (sintering).

  • Lower the Reaction Temperature: This is the most direct way to mitigate sintering.

  • Modify the Catalyst Support: The acidity of the support can influence coke formation.[7] Using a less acidic support might reduce coking and improve selectivity stability.

  • Introduce a Co-feed: In some cases, co-feeding a small amount of a competitively adsorbing agent can prevent the formation of stubborn coke precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions with this compound?

Common poisons include:

  • Sulfur Compounds: (e.g., thiols, thiophenes) often found in hydrocarbon feedstocks.

  • Nitrogen Compounds: (e.g., pyridines, pyrroles) can act as strong Lewis bases and bind to acidic sites or metal centers.[8]

  • Water and Oxygen: Can lead to the oxidation of active metal sites.

  • Heavy Metals: (e.g., mercury, lead) can irreversibly poison precious metal catalysts.[9]

Q2: How can I regenerate a catalyst that has been deactivated by coking?

Catalyst regeneration is often possible for deactivation caused by coking. A common method is a controlled burn-off of the coke in a diluted stream of air or oxygen.[10][11]

Caution: The regeneration temperature must be carefully controlled to avoid sintering of the active metal particles.

Q3: Can I regenerate a poisoned catalyst?

Regeneration of a poisoned catalyst is more challenging and depends on the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by treating the catalyst at a high temperature in a stream of inert gas or hydrogen.

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals is often irreversible, and the catalyst may need to be replaced.

Q4: What is the expected lifespan of a catalyst in a reaction with this compound?

The lifespan of a catalyst is highly dependent on the specific reaction conditions (temperature, pressure, solvent), the purity of the reactants, and the nature of the catalyst itself. A well-optimized process with high-purity reactants can see a catalyst lifetime of hundreds of hours, while suboptimal conditions can lead to deactivation in a matter of hours.

Quantitative Data Summary

The following table provides illustrative data on how catalyst performance might change over time in a hypothetical reaction with this compound under different deactivation scenarios.

Time on Stream (h)Conversion (%) (Ideal Conditions)Conversion (%) (Coking Scenario)Selectivity to Product A (%) (Coking Scenario)Conversion (%) (Poisoning Scenario)
199989595
1099859260
2098708845
5097408030
10095207525

Experimental Protocols

Protocol 1: Catalyst Activity Testing

  • Reactor Setup: A fixed-bed continuous flow reactor is recommended for studying catalyst stability.

  • Catalyst Loading: Load a known amount of catalyst (e.g., 0.5 g) into the reactor, diluted with an inert material like quartz sand to ensure isothermal conditions.

  • Catalyst Pre-treatment: Activate the catalyst in-situ according to the manufacturer's instructions (e.g., reduction in flowing H₂ at a specific temperature).

  • Reaction Initiation: Introduce the feed stream containing this compound, a solvent (if applicable), and any other reactants at the desired temperature and pressure.

  • Product Analysis: Periodically sample the reactor effluent and analyze the composition using Gas Chromatography (GC) to determine conversion and selectivity.

  • Data Collection: Monitor the conversion and selectivity as a function of time on stream to assess catalyst stability.

Protocol 2: Temperature Programmed Oxidation (TPO) for Coke Quantification

  • Sample Preparation: Carefully unload the spent catalyst from the reactor and weigh a small amount (e.g., 50 mg) into a TPO sample tube.

  • TPO Analysis:

    • Heat the sample in a flow of inert gas (e.g., He or Ar) to a desired temperature (e.g., 150 °C) to remove any physisorbed species.

    • Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • Monitor the off-gas for CO₂ and CO using a mass spectrometer or a thermal conductivity detector.

  • Data Interpretation: The amount of CO₂ and CO produced is directly proportional to the amount of coke on the catalyst. The temperature at which the oxidation peaks occur can provide information about the nature of the coke.[6]

Visualizations

DeactivationPathways cluster_poisoning Poisoning cluster_coking Fouling (Coking) cluster_sintering Thermal Degradation (Sintering) Active Catalyst Active Catalyst Impurities (S, N, H2O) Impurities (S, N, H2O) This compound This compound High Temperature High Temperature Deactivated Catalyst Deactivated Catalyst Active Site Blockage Active Site Blockage Impurities (S, N, H2O)->Active Site Blockage Active Site Blockage->Deactivated Catalyst Irreversible/Reversible Oligomerization Oligomerization This compound->Oligomerization Coke Formation Coke Formation Oligomerization->Coke Formation Pore Blocking/Site Coverage Pore Blocking/Site Coverage Coke Formation->Pore Blocking/Site Coverage Pore Blocking/Site Coverage->Deactivated Catalyst Metal Crystallite Migration Metal Crystallite Migration High Temperature->Metal Crystallite Migration Loss of Surface Area Loss of Surface Area Metal Crystallite Migration->Loss of Surface Area Loss of Surface Area->Deactivated Catalyst

Caption: Common catalyst deactivation pathways in reactions with this compound.

TroubleshootingWorkflow start Decreased Activity/Selectivity Observed q1 Is the deactivation rapid? start->q1 a1_yes Likely Poisoning or Rapid Coking q1->a1_yes Yes a1_no Likely Gradual Coking or Sintering q1->a1_no No s1 Check Feed Purity (GC-MS, Elemental Analysis) a1_yes->s1 s2 Lower Reaction Temperature a1_no->s2 s3 Characterize Spent Catalyst (TPO, TEM) a1_no->s3 q2 Is feed pure? s1->q2 end Problem Resolved s2->end s3->end a2_yes Investigate Coking q2->a2_yes Yes a2_no Purify Feedstock q2->a2_no No a2_yes->s2 a2_no->end

Caption: A logical workflow for troubleshooting catalyst deactivation.

ExperimentalWorkflow Start Start Catalyst Loading and Pre-treatment Catalyst Loading and Pre-treatment Start->Catalyst Loading and Pre-treatment Reaction at Set Conditions Reaction at Set Conditions Catalyst Loading and Pre-treatment->Reaction at Set Conditions Online GC Analysis Online GC Analysis Reaction at Set Conditions->Online GC Analysis Monitor Conversion & Selectivity vs. Time Monitor Conversion & Selectivity vs. Time Online GC Analysis->Monitor Conversion & Selectivity vs. Time Deactivation Observed? Deactivation Observed? Monitor Conversion & Selectivity vs. Time->Deactivation Observed? Continue Reaction Continue Reaction Deactivation Observed?->Continue Reaction No Stop Reaction & Characterize Spent Catalyst Stop Reaction & Characterize Spent Catalyst Deactivation Observed?->Stop Reaction & Characterize Spent Catalyst Yes Continue Reaction->Online GC Analysis End End Stop Reaction & Characterize Spent Catalyst->End

Caption: Experimental workflow for catalyst stability testing.

References

High-yield synthesis method for 2-methyl-1,3-pentadiene from intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2-methyl-1,3-pentadiene (B74102) from common intermediates.

Troubleshooting Guides

Issue: Low Yield of 2-Methyl-1,3-pentadiene and High Percentage of 4-Methyl-1,3-pentadiene (B1595702) Isomer

  • Question: My reaction is producing a low yield of the desired 2-methyl-1,3-pentadiene, with a significant amount of the 4-methyl-1,3-pentadiene isomer. How can I improve the selectivity?

  • Answer: The formation of the 4-methyl-1,3-pentadiene isomer is a common issue in the dehydration of 2-methyl-2,4-pentanediol. A one-step dehydration often leads to a mixture of isomers.[1][2] To significantly improve the yield of 2-methyl-1,3-pentadiene and increase the isomer ratio to as high as 9:1, a two-step dehydration method is recommended.[2] This method involves the sequential removal of water, first forming 4-methyl-4-penten-2-ol (B1580817) as an intermediate, which is then dehydrated to the target product.[2] Using weakly acidic catalysts, such as a mixture of oxalic acid and citric acid or potassium bisulfate and citric acid, in the second step can enhance selectivity.[2]

    Additionally, the choice of catalyst in a single-step dehydration is crucial. Strong acids like iodine or hydrochloric acid can lead to a mixture of isomers.[2] Milder catalysts and controlled reaction temperatures are key to favoring the formation of 2-methyl-1,3-pentadiene.

Issue: Catalyst Deactivation

  • Question: I am observing a decrease in catalytic activity over time. What could be the cause and how can I mitigate it?

  • Answer: Catalyst deactivation can occur due to the formation of carbon deposits (coke) on the catalyst surface, especially at higher temperatures in the presence of dienes. While not specific to 2-methyl-1,3-pentadiene, studies on similar diene syntheses, such as from 2-methyltetrahydrofuran, have shown that catalyst deactivation is a significant issue. Boron-containing zeolites have shown greater stability compared to aluminosilicates in such reactions. The choice of a milder catalyst and optimizing the reaction temperature can help reduce coke formation and extend the catalyst's lifespan.

Issue: Difficult Purification of the Final Product

  • Question: I am having trouble separating 2-methyl-1,3-pentadiene from the unreacted intermediates and the 4-methyl-1,3-pentadiene isomer. What purification methods are effective?

  • Answer: Distillation is the primary method for purifying 2-methyl-1,3-pentadiene. The two-step dehydration process facilitates purification as the product is distilled out of the reaction mixture as it is formed in the second step.[2] For separating the cis- and trans- isomers of 2-methyl-1,3-pentadiene from 4-methyl-1,3-pentadiene, a method involving a Diels-Alder reaction with maleic anhydride (B1165640) has been reported.[3] The trans-isomer of 2-methyl-1,3-pentadiene reacts readily with maleic anhydride, allowing for its removal. The remaining mixture can then be treated with a catalyst like iodine to isomerize the cis-isomer to the trans-isomer, which can then be subsequently removed with maleic anhydride, leading to a highly purified 4-methyl-1,3-pentadiene.[3] A similar strategy could potentially be adapted for the purification of 2-methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

  • Question: What is the most reliable high-yield synthesis method for 2-methyl-1,3-pentadiene?

  • Answer: The two-step dehydration of 2-methyl-2,4-pentanediol is a robust and high-yield method, capable of producing 2-methyl-1,3-pentadiene with a yield of over 80% and a high isomeric purity (9:1 ratio of 2-methyl-1,3-pentadiene to 4-methyl-1,3-pentadiene).[2]

  • Question: Are there alternative synthesis routes from different intermediates?

  • Answer: Yes, another reported method is the synthesis from 4-methyl-4-methoxy-2-pentanol, which is said to produce a pure product in good yield in a single reaction.[4] However, detailed experimental protocols for this method are less commonly available in the public domain.

  • Question: What are the typical catalysts used for the dehydration of 2-methyl-2,4-pentanediol?

  • Answer: A range of catalysts can be used. For the first step of the two-step dehydration (to 4-methyl-4-penten-2-ol), ferric chloride loaded on montmorillonite (B579905) is effective.[2] For the second step (to 2-methyl-1,3-pentadiene), weakly acidic catalysts such as a mixture of oxalic acid and citric acid, or potassium bisulfate and citric acid are recommended for high selectivity.[2] Historically, stronger acids like iodine and hydrochloric acid have been used, but they tend to produce a mixture of isomers.[2]

  • Question: Why is the formation of 4-methyl-1,3-pentadiene undesirable?

  • Answer: 4-methyl-1,3-pentadiene is often considered an undesirable byproduct because it does not readily undergo the Diels-Alder reaction, a key reaction for which 2-methyl-1,3-pentadiene is used as an intermediate in the synthesis of various compounds, including fragrances.[1]

Experimental Protocols

High-Yield Synthesis of 2-Methyl-1,3-pentadiene via Two-Step Dehydration of 2-Methyl-2,4-pentanediol [2]

Step 1: Synthesis of 4-Methyl-4-penten-2-ol

  • Apparatus: Set up a 500 ml three-necked flask equipped with a stirring magnet, a thorn-shaped fractionating column, a condensing tube, and a receiving bottle.

  • Reagents:

    • 2-methyl-2,4-pentanediol: 300g

    • Catalyst: 3g of ferric chloride loaded on montmorillonite (mass ratio of ferric chloride to montmorillonite is 0.3:1).

  • Procedure:

    • Add the 2-methyl-2,4-pentanediol and the catalyst to the three-necked flask.

    • Heat the mixture to a temperature of 110-130 °C while stirring.

    • The product, 4-methyl-4-penten-2-ol, will distill out of the reaction mixture.

    • Collect the distillate in the receiving bottle.

    • Monitor the purity of the collected product by gas chromatography (GC); a content of >90% is expected.

Step 2: Synthesis of 2-Methyl-1,3-pentadiene

  • Apparatus: Use the same setup as in Step 1.

  • Reagents:

    • 4-methyl-4-penten-2-ol: 300g (obtained from Step 1)

    • Catalyst: 6g of a mixture of potassium bisulfate and citric acid (mass ratio 1:2).

  • Procedure:

    • Add the 4-methyl-4-penten-2-ol and the catalyst mixture to the three-necked flask.

    • Heat the mixture to a temperature of 120-150 °C while stirring.

    • The final product, 2-methyl-1,3-pentadiene, will distill out of the reaction mixture.

    • Collect the distillate.

    • Analyze the product by GC to confirm a purity of >92%. The yield of 2-methyl-1,3-pentadiene is expected to be around 85%.

Quantitative Data Summary

Synthesis MethodIntermediate(s)Catalyst(s)Reaction Temperature (°C)Yield (%)Isomer Ratio (2-methyl-1,3-PD : 4-methyl-1,3-PD)Reference
Two-Step Dehydration
Step 12-Methyl-2,4-pentanediolFerric chloride on montmorillonite110-130>90N/A (Intermediate formation)[2]
Step 24-Methyl-4-penten-2-olPotassium bisulfate and citric acid (1:2)120-150859:1[2]
Oxalic acid and citric acid (1:1)120-15082>90% purity of 2-methyl-1,3-pentadiene[2]
Single-Step Dehydration (Reported in prior art) 2-Methyl-2,4-pentanediolIodine or Hydrochloric acidNot specifiedLower3:1 to 4:1[1]
Synthesis from 4-methyl-4-methoxy-2-pentanol 4-Methyl-4-methoxy-2-pentanolNot specifiedNot specifiedGoodPure product[4]

Visualizations

Synthesis_Workflow High-Yield Synthesis of 2-Methyl-1,3-pentadiene cluster_step1 Step 1: First Dehydration cluster_step2 Step 2: Second Dehydration cluster_purification Purification Start 2-Methyl-2,4-pentanediol Process1 Reaction with Ferric Chloride on Montmorillonite (110-130°C) Start->Process1 Intermediate 4-Methyl-4-penten-2-ol Process1->Intermediate Process2 Reaction with Weakly Acidic Catalyst (e.g., KHSO4/Citric Acid) (120-150°C) Intermediate->Process2 Product 2-Methyl-1,3-pentadiene (>80% Yield) Process2->Product Byproduct 4-Methyl-1,3-pentadiene (Minimized) Process2->Byproduct Distillation Distillation Product->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure 2-Methyl-1,3-pentadiene

Caption: Workflow for the high-yield, two-step synthesis of 2-methyl-1,3-pentadiene.

References

Managing temperature control in diene polymerization to prevent side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing temperature control in diene polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.

Troubleshooting Guides

This section provides answers to specific issues you may encounter related to temperature control during diene polymerization.

Issue: Low Polymer Yield or Incomplete Monomer Conversion

  • Question: My diene polymerization reaction has a low yield, and analysis shows significant unreacted monomer. Could temperature be the cause?

    Answer: Yes, temperature plays a crucial role in polymerization kinetics.

    • Insufficient Temperature: Polymerization reactions, like most chemical reactions, have an activation energy. If the reaction temperature is too low, the rate of initiation and propagation will be slow, leading to incomplete conversion within the given reaction time.[1] Increasing the temperature will provide more kinetic energy to the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[1]

    • Exceeding the Ceiling Temperature: For certain monomers, there is a "ceiling temperature" above which polymerization is thermodynamically unfavorable.[1] If your reaction temperature exceeds this point, depolymerization can occur, leading to a low net polymer yield. It is crucial to know the ceiling temperature for your specific monomer and reaction conditions.

Issue: Undesirable Polymer Microstructure (e.g., incorrect cis/trans ratio, high 1,2-addition)

  • Question: The microstructure of my polydiene is not what I expected. I'm observing a different ratio of cis-1,4, trans-1,4, and 1,2- or 3,4-addition products. How does temperature influence this?

    Answer: Temperature is a key factor in controlling the stereoselectivity and regioselectivity of diene polymerization. The addition mechanism (1,4- vs. 1,2-addition) and the resulting double bond geometry (cis vs. trans) are often temperature-dependent.[2][3]

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest (often the 1,2-addition product).[4][5] At higher temperatures, the reaction is under thermodynamic control, and the more stable product (often the 1,4-addition product) is favored as the reaction becomes more reversible.[4][5] The specific outcome depends on the diene, initiator, and solvent system used.

    • Catalyst Activity and Selectivity: The activity and selectivity of many polymerization catalysts are highly sensitive to temperature. For a given catalyst system, an optimal temperature range often exists for achieving the desired microstructure. For example, with certain Ziegler-Natta catalysts for isoprene (B109036) polymerization, lower temperatures can favor the formation of highly stereoregular cis-1,4-polyisoprene.[6]

Issue: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: My polymer has a very broad molecular weight distribution. Can improper temperature control be the reason?

    Answer: Inconsistent temperature control is a common cause of high PDI.

    • Temperature Gradients: If there are significant temperature gradients within the reactor, different polymer chains will grow at different rates, leading to a broader distribution of chain lengths.

    • Chain Transfer Reactions: Higher temperatures can increase the rate of chain transfer reactions, where the growing polymer chain is terminated, and a new chain is initiated. This can lead to a larger population of shorter chains, broadening the PDI.

    • Termination Reactions: The rate of termination reactions also increases with temperature.[1] If the temperature is too high, premature termination can lead to a lower overall molecular weight and a broader PDI.[1]

Issue: Runaway Reaction

  • Question: My polymerization reaction experienced a sudden, uncontrolled increase in temperature and pressure. What happened, and how can I prevent it?

    Answer: You have experienced a runaway reaction, which is a significant safety hazard in exothermic polymerization processes.[7][8][9]

    • Causes: A runaway reaction occurs when the heat generated by the polymerization exceeds the rate of heat removal from the reactor.[9] This can be initiated by:

      • Inadequate cooling or failure of the cooling system.[8][9]

      • Incorrect reactant charging (too much monomer or initiator).

      • Insufficient mixing, leading to localized "hot spots" where the reaction accelerates.[10]

    • Prevention:

      • Ensure the cooling system is properly sized and functioning correctly.

      • Add reactants, especially the initiator, at a controlled rate.

      • Maintain vigorous and effective stirring throughout the reaction.

      • Consider using a semi-batch process where the monomer is fed gradually.

      • Have an emergency shutdown procedure in place, which may include the addition of an inhibitor to quench the polymerization.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical temperature range for diene polymerization?

    • A1: There is no single "typical" temperature range. The optimal temperature depends on the specific diene, the type of polymerization (e.g., free radical, anionic, cationic, coordination), the initiator or catalyst used, and the desired polymer properties.[12][13] For some systems, reactions are conducted at temperatures as low as -45°C, while others may be run at over 100°C.[12]

  • Q2: How does temperature affect the molecular weight of the resulting polymer?

    • A2: Generally, increasing the polymerization temperature leads to a decrease in the average molecular weight of the polymer.[1][14] This is because higher temperatures increase the rate of chain termination and chain transfer reactions relative to the rate of propagation.[1]

  • Q3: What are some common side reactions in diene polymerization that are influenced by temperature?

    • A3: Besides changes in microstructure and molecular weight, common temperature-influenced side reactions include:

      • Diels-Alder Reactions: Dienes can react with dienophiles (including other diene molecules) in a [4+2] cycloaddition to form six-membered rings.[15] At higher temperatures, the reverse reaction, the retro-Diels-Alder, can become significant.[16][17][18] This can lead to cross-linking or the formation of cyclic dimers and oligomers.

      • Cyclopolymerization: For non-conjugated dienes, an intramolecular cyclization can compete with intermolecular propagation, and the extent of cyclization is often temperature-dependent.[19]

      • Oxidation: At elevated temperatures, the double bonds in the polymer backbone can be susceptible to oxidation, especially in the presence of air, which can lead to chain scission and degradation of the polymer.[2]

Data Presentation

Table 1: Effect of Temperature on Isoprene Polymerization with a Neodymium Catalyst

Polymerization Temperature (°C)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)cis-1,4 Content (%)
01,200,0002.598
25800,0003.097
50500,0003.595
70300,0004.093

Note: Data is illustrative and based on general trends observed in scientific literature. Actual values will vary with specific experimental conditions.[6][14]

Experimental Protocols

General Protocol for Temperature-Controlled Anionic Polymerization of a Diene

This protocol provides a general guideline. Specific conditions should be optimized for each monomer and desired polymer characteristics.

  • Reagent and Glassware Preparation:

    • All glassware must be rigorously cleaned and dried to remove any moisture. Flame-drying under vacuum is recommended.

    • The solvent (e.g., toluene) and monomer (e.g., isoprene) must be purified to remove inhibitors and protic impurities. This is typically done by distillation over a suitable drying agent (e.g., calcium hydride for the monomer, sodium/benzophenone ketyl for the solvent).

  • Reactor Setup:

    • Assemble the reactor under an inert atmosphere (e.g., nitrogen or argon).

    • Equip the reactor with a magnetic stir bar or overhead stirrer, a thermocouple for internal temperature monitoring, a septum for injections, and a connection to the inert gas line.

    • Place the reactor in a cooling bath (e.g., ice-water, dry ice/acetone, or a cryostat) to maintain the desired polymerization temperature.

  • Polymerization:

    • Add the purified solvent to the reactor via cannula transfer.

    • Allow the solvent to equilibrate to the target temperature.

    • Inject the purified monomer into the reactor.

    • Initiate the polymerization by adding the anionic initiator (e.g., sec-butyllithium) dropwise via syringe. An exotherm may be observed; adjust the cooling bath as necessary to maintain a constant internal temperature.

    • Allow the polymerization to proceed at the desired temperature for the required time. Monitor the reaction by taking aliquots for analysis (e.g., GC for monomer conversion, GPC for molecular weight).[20]

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a degassed proton source (e.g., methanol).[20]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).[20]

    • Filter and wash the polymer, then dry it under vacuum to a constant weight.[20]

Visualizations

Troubleshooting_Temperature_Control start Problem Observed in Diene Polymerization low_yield Low Yield / Incomplete Conversion start->low_yield bad_microstructure Incorrect Microstructure (cis/trans, 1,2-add) start->bad_microstructure high_pdi High PDI / Broad MW Distribution start->high_pdi runaway Runaway Reaction (Temp Spike) start->runaway temp_too_low Temperature Too Low? low_yield->temp_too_low Possible Cause ceiling_temp Exceeded Ceiling Temp? low_yield->ceiling_temp Possible Cause kinetic_thermo Kinetic vs. Thermodynamic Control Issue? bad_microstructure->kinetic_thermo Possible Cause catalyst_temp Suboptimal Catalyst Temperature? bad_microstructure->catalyst_temp Possible Cause temp_gradient Temperature Gradients in Reactor? high_pdi->temp_gradient Possible Cause chain_transfer High Rate of Chain Transfer/Termination? high_pdi->chain_transfer Possible Cause cooling_fail Inadequate Cooling? runaway->cooling_fail Possible Cause mixing_fail Poor Mixing? runaway->mixing_fail Possible Cause control_reagents Control Reagent Addition Rate runaway->control_reagents Prevention increase_temp Increase Temperature temp_too_low->increase_temp Solution decrease_temp Decrease Temperature ceiling_temp->decrease_temp Solution optimize_temp Optimize Temperature for Catalyst & Desired Product kinetic_thermo->optimize_temp Solution catalyst_temp->optimize_temp Solution improve_mixing Improve Stirring/ Baffling temp_gradient->improve_mixing Solution chain_transfer->decrease_temp Solution check_cooling Verify Cooling System Capacity & Operation cooling_fail->check_cooling Solution mixing_fail->improve_mixing Solution

Caption: Troubleshooting workflow for temperature-related issues.

Temperature_Effects temp Temperature increase Increase Temperature temp->increase decrease Decrease Temperature temp->decrease rate_up ↑ Polymerization Rate increase->rate_up leads to mw_down ↓ Molecular Weight increase->mw_down leads to pdi_up ↑ PDI (Broadens) increase->pdi_up can lead to thermo_prod Favors Thermodynamic Product (e.g., 1,4-add) increase->thermo_prod generally term_up ↑ Termination/ Chain Transfer increase->term_up leads to rate_down ↓ Polymerization Rate decrease->rate_down leads to mw_up ↑ Molecular Weight decrease->mw_up leads to kinetic_prod Favors Kinetic Product (e.g., 1,2-add) decrease->kinetic_prod generally

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1,4-pentadiene and 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two isomeric dienes: 2-Methyl-1,4-pentadiene, an isolated diene, and 2-Methyl-1,3-pentadiene, a conjugated diene. Understanding the distinct chemical behaviors of these compounds is crucial for their application in organic synthesis and drug development, where precise control of reactivity is paramount. This document outlines their relative stabilities, supported by experimental data, and provides a detailed experimental protocol for a direct comparison of their reactivity towards electrophilic addition.

Stability and Reactivity Overview

The arrangement of double bonds within a diene molecule significantly influences its stability and subsequent reactivity. 2-Methyl-1,3-pentadiene features a conjugated system where the two double bonds are separated by a single bond. This configuration allows for the delocalization of π-electrons across the four-carbon system, resulting in a more stable molecule.[1] In contrast, this compound is an isolated diene, with its double bonds separated by two single bonds, precluding such resonance stabilization.

The greater stability of conjugated dienes is experimentally verifiable through their lower heat of hydrogenation.[2][3] The heat of hydrogenation is the enthalpy change observed when one mole of an unsaturated compound is saturated with hydrogen. A lower heat of hydrogenation indicates a more stable starting molecule.

Quantitative Comparison of Stability

CompoundDiene TypeEstimated Heat of Hydrogenation (kcal/mol)Relative Stability
This compoundIsolated~ 60.5Less Stable
2-Methyl-1,3-pentadieneConjugated~ 54.2More Stable

Data estimated from values for 1,4-pentadiene (B1346968) and trans-1,3-pentadiene.[4][5]

The lower heat of hydrogenation for 2-Methyl-1,3-pentadiene confirms its enhanced thermodynamic stability due to conjugation. This inherent stability directly impacts its reactivity profile.

Comparative Experimental Protocol: Electrophilic Addition of HBr

This protocol outlines a procedure to compare the reactivity of this compound and 2-Methyl-1,3-pentadiene towards electrophilic addition using hydrogen bromide (HBr). The reaction rates can be monitored by quenching the reaction at various time points and analyzing the product distribution using gas chromatography (GC).

Objective: To determine the relative reactivity of an isolated vs. a conjugated diene in an electrophilic addition reaction.

Materials:

  • This compound

  • 2-Methyl-1,3-pentadiene

  • Hydrogen bromide solution (e.g., 33% in acetic acid)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard for GC analysis (e.g., dodecane)

  • Round-bottom flasks, magnetic stirrers, syringes, ice bath, and GC instrument.

Procedure:

  • Reaction Setup:

    • In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, prepare solutions of each diene.

    • To each flask, add 10 mmol of the respective diene (this compound in Flask A, 2-Methyl-1,3-pentadiene in Flask B).

    • Add 20 mL of anhydrous diethyl ether to each flask and stir until the diene is fully dissolved.

    • Add a known amount of the internal standard to each flask.

    • Cool both flasks to 0°C in an ice bath.

  • Initiation of Reaction:

    • At time t=0, add 10 mmol of the HBr solution to each flask simultaneously using a syringe.

    • Start a timer for each reaction.

  • Reaction Monitoring and Quenching:

    • At predetermined time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing 2 mL of ice-cold saturated sodium bicarbonate solution to neutralize the HBr.

  • Work-up and Sample Preparation for GC Analysis:

    • For each quenched aliquot, separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Dilute the sample with an appropriate amount of diethyl ether for GC analysis.

  • Gas Chromatography (GC) Analysis:

    • Inject the prepared samples into the GC.

    • Analyze the product distribution by comparing the peak areas of the starting material, the addition products, and the internal standard.

    • For this compound, a single major addition product is expected.

    • For 2-Methyl-1,3-pentadiene, a mixture of 1,2- and 1,4-addition products is expected.

Expected Outcome:

The reaction of the isolated diene, this compound, is expected to proceed at a faster rate than the conjugated diene, 2-Methyl-1,3-pentadiene. This is because the double bonds in the isolated diene behave independently and are more readily available for attack by the electrophile. The conjugated system's stability in 2-Methyl-1,3-pentadiene means a higher activation energy is required for the initial electrophilic attack.

Reaction Mechanism: Electrophilic Addition to 2-Methyl-1,3-pentadiene

The reaction of a conjugated diene with an electrophile like HBr is mechanistically distinct from that of an isolated diene. The initial protonation of one of the double bonds in 2-Methyl-1,3-pentadiene leads to the formation of a resonance-stabilized allylic carbocation. This intermediate has two carbons with significant positive charge, allowing the bromide ion to attack at either position, resulting in a mixture of 1,2- and 1,4-addition products.

Electrophilic_Addition cluster_start Reactants cluster_intermediate Resonance-Stabilized Carbocation cluster_products Products 2M13P 2-Methyl-1,3-pentadiene Carbocation1 Tertiary Allylic Carbocation 2M13P->Carbocation1 Protonation HBr HBr Carbocation2 Secondary Allylic Carbocation Carbocation1->Carbocation2 Resonance Product12 1,2-Adduct (Kinetic Product) Carbocation1->Product12 Br- attack at C2 Carbocation2->Carbocation1 Product14 1,4-Adduct (Thermodynamic Product) Carbocation2->Product14 Br- attack at C4

Electrophilic addition of HBr to 2-Methyl-1,3-pentadiene.

The formation of the more substituted and stable tertiary allylic carbocation is favored as the initial intermediate. The subsequent attack of the bromide ion at the two electrophilic centers of the resonance hybrid leads to the observed product mixture. The ratio of these products can often be influenced by reaction conditions such as temperature.

Conclusion

The comparison between this compound and 2-Methyl-1,3-pentadiene highlights the fundamental principles of diene chemistry. The conjugated nature of 2-Methyl-1,3-pentadiene imparts greater thermodynamic stability, which in turn influences its reactivity, particularly in electrophilic addition reactions where it proceeds through a resonance-stabilized carbocation to yield multiple products. In contrast, the isolated double bonds of this compound react more like simple alkenes. For researchers in drug development and organic synthesis, a thorough understanding of these differences is essential for predicting reaction outcomes and designing efficient synthetic pathways.

References

A Comparative Analysis of 1,2- and 1,4-Addition Products in the Hydrobromination of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the regioselective synthesis of brominated pentene derivatives, offering insights into kinetic and thermodynamic control of electrophilic addition reactions.

The electrophilic addition of hydrogen halides to conjugated dienes is a fundamental reaction in organic synthesis, yielding a mixture of 1,2- and 1,4-addition products. The distribution of these products is highly dependent on reaction conditions, a concept critically important in the strategic design of synthetic pathways. This guide provides a detailed comparison of the 1,2- and 1,4-addition products formed in the reaction of 2-methyl-1,3-pentadiene (B74102) with hydrogen bromide (HBr), supported by experimental data and detailed protocols.

Reaction Mechanism and Product Formation

The reaction of 2-methyl-1,3-pentadiene with HBr proceeds through a carbocation intermediate. Protonation of the diene at the C1 position leads to a resonance-stabilized allylic carbocation, with the positive charge delocalized between C2 and C4. Subsequent nucleophilic attack by the bromide ion at these two positions yields the 1,2-addition product (3-bromo-2-methyl-4-pentene) and the 1,4-addition product (5-bromo-2-methyl-2-pentene), respectively.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Analysis A Dissolve 2-methyl-1,3-pentadiene in anhydrous solvent B Cool to desired temperature (-80°C or 40°C) A->B C Bubble HBr gas through the solution or add HBr in acetic acid dropwise B->C D Quench with cold water/brine C->D E Extract with organic solvent D->E F Dry organic layer E->F G Remove solvent under reduced pressure F->G H Analyze crude product by GC-MS and/or 1H NMR to determine product ratio G->H I Purify products by column chromatography if necessary H->I J Characterize purified products (NMR, IR, Mass Spec) I->J

A Spectroscopic Comparison of 2-Methyl-1,4-pentadiene and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-methyl-1,4-pentadiene and its selected structural isomers. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the identification and differentiation of these C6H10 diene isomers. Detailed experimental protocols for the acquisition of these spectra are also provided.

Isomer Structures and Relationships

The isomers under comparison are all dienes with the molecular formula C6H10. Their structural differences, particularly the position of the double bonds and the methyl group, give rise to distinct spectroscopic signatures. This compound is a non-conjugated diene, while its isomers include both conjugated and other non-conjugated systems. Notably, this compound itself does not exhibit E/Z isomerism due to the substitution pattern around its double bonds. However, isomers like 2,4-hexadiene (B1165886) exist as distinct geometric isomers.

isomers Structural Isomers of C6H10 Dienes C6H10 C6H10 Dienes M2P14 This compound (Non-conjugated) C6H10->M2P14 Structural Isomer H15 1,5-Hexadiene (Non-conjugated) C6H10->H15 Structural Isomer H24 2,4-Hexadiene (Conjugated) C6H10->H24 Structural Isomer M4P13 4-Methyl-1,3-pentadiene (Conjugated) C6H10->M4P13 Structural Isomer M3P14 3-Methyl-1,4-pentadiene (Non-conjugated) C6H10->M3P14 Structural Isomer EE_H24 (E,E)-2,4-Hexadiene H24->EE_H24 Geometric Isomer ZZ_H24 (Z,Z)-2,4-Hexadiene H24->ZZ_H24 Geometric Isomer EZ_H24 (E,Z)-2,4-Hexadiene H24->EZ_H24 Geometric Isomer

Caption: Relationship between this compound and its structural isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

CompoundChemical Shift (δ) ppm and Multiplicity
This compound 5.75 (m, 1H), 4.98 (m, 2H), 4.75 (s, 2H), 2.70 (d, 2H), 1.75 (s, 3H)
1,5-Hexadiene [1][2]5.81 (m, 2H), 5.00 (m, 4H), 2.15 (m, 4H)
(E,E)-2,4-Hexadiene 5.90-6.20 (m, 2H), 5.50-5.70 (m, 2H), 1.75 (d, 6H)
4-Methyl-1,3-pentadiene [3]6.54 (dd, 1H), 5.85 (t, 1H), 5.06 (d, 1H), 4.95 (d, 1H), 1.77 (s, 6H)
3-Methyl-1,4-pentadiene 5.70 (m, 2H), 5.00 (m, 4H), 2.90 (m, 1H), 1.05 (d, 3H)
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

CompoundChemical Shift (δ) ppm
This compound [4]144.9, 138.9, 114.8, 112.5, 42.1, 22.4
1,5-Hexadiene [1]138.4, 114.7, 33.5
(E,E)-2,4-Hexadiene [5]131.0, 129.5, 18.2
4-Methyl-1,3-pentadiene [6]138.1, 131.9, 127.2, 113.8, 25.8, 18.4
3-Methyl-1,4-pentadiene [7]142.1, 114.2, 45.3, 20.3
Infrared (IR) Spectroscopy Data

Technique: Liquid Film or Gas Phase

CompoundKey Absorption Bands (cm⁻¹) and Functional Group
This compound 3080 (=C-H stretch), 2970-2850 (C-H stretch), 1650 (C=C stretch), 910, 890 (out-of-plane =C-H bend)
1,5-Hexadiene 3080 (=C-H stretch), 2930-2860 (C-H stretch), 1640 (C=C stretch), 995, 910 (out-of-plane =C-H bend)
(E,E)-2,4-Hexadiene 3020 (=C-H stretch), 2960-2850 (C-H stretch), 1660 (C=C stretch, weak), 965 (trans =C-H bend)
4-Methyl-1,3-pentadiene 3090, 3020 (=C-H stretch), 2970-2860 (C-H stretch), 1650, 1600 (conjugated C=C stretch), 970, 890 (out-of-plane =C-H bend)
3-Methyl-1,4-pentadiene 3080 (=C-H stretch), 2960-2870 (C-H stretch), 1645 (C=C stretch), 995, 915 (out-of-plane =C-H bend)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensity | |---|---| | This compound | 82 | 67 (100), 41, 39, 54 | | 1,5-Hexadiene [8] | 82 | 41 (100), 67 (99), 39, 54 | | (E,E)-2,4-Hexadiene | 82 | 67 (100), 82 (M+), 39, 41, 53 | | 4-Methyl-1,3-pentadiene | 82 | 67 (100), 82 (M+), 41, 39, 53 | | 3-Methyl-1,4-pentadiene | 82 | 67 (100), 41, 39, 54 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (CDCl₃)

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (for ¹H NMR, chemical shift reference at 0.00 ppm). For ¹³C NMR, the solvent peak (CDCl₃ at 77.16 ppm) is typically used as a reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 0 to 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent signal (¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectra phase_cal->analyze

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (NaCl or KBr) or Attenuated Total Reflectance (ATR) accessory

Procedure (Liquid Film Method):

  • Sample Preparation:

    • Place one or two drops of the neat liquid sample onto a clean, dry salt plate.

    • Place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., =C-H, C=C, C-H).

IR_Workflow prep Prepare Liquid Film on Salt Plate background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec analysis Analyze Absorption Bands sample_spec->analysis

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column. A typical temperature program might start at 50°C and ramp up to 250°C.

  • MS Analysis:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • Molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information. The base peak (most intense peak) and other significant fragments are key to identifying the compound.

MS_Workflow prep Prepare Dilute Sample Solution inject Inject into GC-MS prep->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze_ms Mass Analysis ionize->analyze_ms detect Detection analyze_ms->detect data_analysis Analyze Mass Spectrum detect->data_analysis

Caption: Workflow for GC-MS Analysis.

References

Relative Stability of Carbocation Intermediates from 2-Methyl-1,4-pentadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-pentadiene, a non-conjugated diene, can form several distinct carbocation intermediates upon protonation of its two double bonds. The stability of these intermediates is a critical factor in determining the regioselectivity and kinetics of electrophilic addition reactions. Understanding the relative stability of these carbocations is paramount for predicting reaction outcomes and designing synthetic pathways. This guide outlines the predicted stability order based on structural features and discusses the experimental and computational protocols used to determine carbocation stability.

Predicted Relative Stability of Carbocation Intermediates

Protonation of this compound can occur at either the C1-C2 double bond or the C4-C5 double bond, leading to the formation of four possible carbocation intermediates. The stability of these carbocations is primarily governed by two factors: the degree of substitution (tertiary > secondary > primary) and the presence of resonance stabilization (allylic carbocations).[1][2]

Based on these principles, the following order of stability is predicted:

Most Stable > Least Stable

  • 2-Methylpent-4-en-2-yl cation (Tertiary, Non-allylic): Protonation at C1 yields a tertiary carbocation at C2. Tertiary carbocations are highly stabilized by the electron-donating inductive effects and hyperconjugation of the three alkyl groups attached to the positively charged carbon.[2]

  • Pent-1-en-4-yl-2-methyl cation (Secondary, Allylic - via rearrangement): While initial protonation at C5 would form a primary carbocation, a rapid 1,2-hydride shift would lead to a more stable secondary allylic carbocation. Allylic carbocations are stabilized by resonance, delocalizing the positive charge over two carbon atoms.[3][4]

  • 2-Methylpent-4-en-1-yl cation (Primary, Non-allylic): Protonation at C2 would result in a primary carbocation at C1. Primary carbocations are significantly less stable than tertiary or secondary carbocations due to the lack of sufficient alkyl substitution for stabilization.

  • Pent-1-en-5-yl-2-methyl cation (Primary, Non-allylic): Protonation at C4 results in a primary carbocation at C5. Similar to the 2-Methylpent-4-en-1-yl cation, this primary carbocation is highly unstable.

Summary of Predicted Stability
Carbocation IntermediateStructureTypeKey Stabilizing FactorsPredicted Relative Stability
2-Methylpent-4-en-2-yl cationCH₃-C⁺(CH₃)-CH₂-CH=CH₂Tertiary, Non-allylicHyperconjugation, Inductive effectMost Stable
Pent-1-en-4-yl-2-methyl cationCH₂=CH-CH₂-C⁺H-CH₃Secondary, Allylic (rearranged)Resonance, HyperconjugationMore Stable
2-Methylpent-4-en-1-yl cation⁺CH₂-C(CH₃)=CH-CH₂-CH₃Primary, Allylic (rearranged)ResonanceLess Stable
Pent-1-en-5-yl-2-methyl cationCH₂=CH-CH(CH₃)-CH₂-⁺CH₂Primary, Non-allylicMinimalLeast Stable

Note: The relative stability between a tertiary non-allylic and a secondary allylic carbocation can be subtle and may depend on the specific reaction conditions and solvent. However, in the gas phase, tertiary carbocations are generally considered more stable than secondary allylic carbocations.[5][6][7]

Experimental and Computational Protocols

The determination of carbocation stability relies on a combination of experimental techniques and computational modeling.

Experimental Protocols
  • Solvolysis Rate Studies: A common experimental method to gauge carbocation stability is to measure the rates of solvolysis of corresponding alkyl halides or tosylates.[8] The reaction proceeds through an SN1 mechanism where the rate-determining step is the formation of the carbocation. Faster reaction rates imply the formation of a more stable carbocation intermediate. The protocol typically involves:

    • Synthesis of the corresponding alkyl halides (e.g., 2-chloro-2-methyl-4-pentene, 4-chloro-2-methyl-1-pentene).

    • Dissolving the alkyl halide in a polar protic solvent (e.g., ethanol, acetic acid, or a mixture with water).

    • Monitoring the reaction progress over time by techniques such as titration of the acid produced or by spectroscopic methods (e.g., NMR, UV-Vis) to follow the disappearance of the reactant or the appearance of the product.

    • Calculation of the rate constant (k) from the experimental data. A higher value of k indicates a more stable carbocation intermediate.

  • NMR Spectroscopy in Superacids: Direct observation of carbocations can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy in superacid media (e.g., SbF₅/HSO₃F). At very low temperatures, these superacids can protonate alkenes to generate stable carbocations that can be characterized. The chemical shifts of the carbocationic centers provide information about the charge distribution and thus stability.

Computational Protocols
  • Quantum Chemical Calculations (DFT and Ab Initio Methods): Computational chemistry provides a powerful tool for calculating the relative energies of different carbocation isomers.[9] Density Functional Theory (DFT) and high-level ab initio methods (like G4 theory) are commonly employed.[10] The general workflow is as follows:

    • Structure Optimization: The three-dimensional structures of the neutral this compound and each of its possible carbocation intermediates are optimized to find the lowest energy conformation.

    • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

    • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometries using a larger basis set.

    • Relative Energy Calculation: The relative stability of the carbocations is determined by comparing their total electronic energies (including ZPVE corrections). The carbocation with the lowest energy is the most stable.

Visualization of Carbocation Formation and Stability

The following diagram illustrates the formation of the different carbocation intermediates from this compound and their predicted relative stability.

G cluster_start Starting Material cluster_protonation Protonation (H⁺) cluster_intermediates Carbocation Intermediates 2M14PD This compound CH₂=C(CH₃)CH₂CH=CH₂ p1 2M14PD->p1 C1 Tertiary (C2) Most Stable p1->C1  +H⁺ at C1 C2 Secondary Allylic (C4, rearranged) More Stable p1->C2  +H⁺ at C5 (followed by 1,2-H⁻ shift) C3 Primary Allylic (C1, rearranged) Less Stable p1->C3  +H⁺ at C2 C4 Primary (C5) Least Stable p1->C4  +H⁺ at C4

Caption: Formation of carbocation intermediates from this compound.

Conclusion

Based on established principles of physical organic chemistry, the protonation of this compound is predicted to favor the formation of the tertiary carbocation at the C2 position, as this is expected to be the most stable intermediate. Should protonation occur at the terminal double bond, rearrangement to a secondary allylic carbocation is a plausible pathway to a more stabilized intermediate. The formation of primary carbocations is significantly less favorable. While direct experimental data for this specific molecule is lacking, the qualitative comparison presented here, along with the outlined experimental and computational methodologies, provides a valuable framework for researchers in the fields of organic synthesis and drug development to predict and understand the reactivity of non-conjugated dienes.

References

A Comparative Study of Catalysts for 2-Methyl-1,4-pentadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 2-methyl-1,4-pentadiene, a non-conjugated diene, presents unique challenges and opportunities in the synthesis of specialty polymers. The choice of catalyst is paramount in controlling the polymer's microstructure, molecular weight, and overall properties. This guide provides a comparative analysis of three major classes of catalysts—Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts—for the polymerization of this compound and its conjugated isomer, 4-methyl-1,3-pentadiene (B1595702), which serves as a valuable proxy due to potential in-situ isomerization and the greater availability of literature data.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the quantitative performance of various catalyst systems in the polymerization of 4-methyl-1,3-pentadiene. Direct comparative data for this compound is limited; however, the data for its conjugated isomer provides critical insights into catalyst behavior with a C6-diene monomer.

Table 1: Ziegler-Natta/Coordination Catalyst Performance in 4-Methyl-1,3-pentadiene Polymerization

Catalyst SystemMonomerCo-catalystTemp. (°C)Polymer Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Polymer MicrostructureReference
Ti(OnBu)₄4-Methyl-1,3-pentadieneMAO20 to -78Not ReportedNot ReportedNot Reported1,2-syndiotactic or mixed 1,2-syndio/isotactic[1]
C₂-symmetric ansa-zirconocene4-Methyl-1,3-pentadieneMAONot ReportedNot ReportedNot ReportedNot Reported1,2-syndiotactic[2]
rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂4-Methyl-1,3-pentadiene¹³C enriched MAONot ReportedNot ReportedNot ReportedNot Reported1,2-syndiotactic[2]
Homogeneous Titanium Catalyst4-Methyl-1,3-pentadieneMAONot ReportedNot ReportedNot ReportedNot ReportedIsotactic poly-1,2-(4-methyl-1,3-pentadiene)[2]

Table 2: Metallocene Catalyst Performance in Diene Copolymerization

Catalyst SystemCo-monomerCo-catalystActivity ( g/mmol ·h)Diene Incorporation (mol%)Molecular Weight (Mw, g/mol )PDIReference
rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂Isoprene (IP)Borate (B1201080)/TIBA3.45 x 10⁶0.6 - 1.1Not ReportedNot Reported[3]
rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂Butadiene (BD)Borate/TIBA3.45 x 10⁶0.6 - 1.1Not ReportedNot Reported[3]
rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂Vinyl norbornene (VNB)Borate/TIBANot Reported2.70Not ReportedNot Reported[3]
rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂4-Vinylcyclohexene (VCH)Borate/TIBANot Reported1.56Not ReportedNot Reported[3]

Table 3: Late-Transition Metal Catalyst Performance in Diene Polymerization

Specific data for this compound polymerization with late-transition metal catalysts is scarce. The following table provides data for the polymerization of other dienes to offer a comparative perspective.

Catalyst SystemMonomerCo-catalystTemp. (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )PDIPolymer MicrostructureReference
Co(II)-MFU-4l1,3-ButadieneMMAO-1225High200,0001.26>99% cis-1,4[4]
Ni(II)-MFU-4l1,3-ButadieneMMAO-1225High71,0002.1296% cis-1,4[4]
Fe(III) 2-ethylhexanoate/TIBA/diethyl phosphite1,3-Butadiene-40>80Varies1.48 - 1.5244.0% 1,2; 51.0% cis-1,4; 5.0% trans-1,4[5]

Experimental Protocols

Detailed methodologies for key polymerization experiments are provided below. These protocols are based on established procedures for diene polymerization and should be adapted and optimized for the specific requirements of this compound.

Protocol 1: Ziegler-Natta Polymerization of 4-Methyl-1,3-pentadiene

This protocol is adapted from general procedures for the polymerization of conjugated dienes using Ziegler-Natta catalysts.[6]

Materials:

  • 4-Methyl-1,3-pentadiene (freshly distilled and deoxygenated)

  • Titanium tetrachloride (TiCl₄) or Neodymium(III) versatate (Nd(vers)₃)

  • Triethylaluminium (TEA) or Triisobutylaluminum (TIBA)

  • Anhydrous, deoxygenated toluene (B28343) (solvent)

  • Methanol (B129727) (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • Under a strict inert atmosphere, add anhydrous toluene to a dry Schlenk flask equipped with a magnetic stirrer.

    • Introduce the organoaluminum co-catalyst (e.g., TEA or TIBA) to the solvent.

    • Slowly add the transition metal compound (e.g., TiCl₄ or Nd(vers)₃) to the solution to form the active catalyst complex. The mixture will likely become heterogeneous and change color.

    • Age the catalyst slurry for a specified period at a controlled temperature as per established procedures for the chosen catalyst system.

  • Polymerization:

    • Add the freshly distilled 4-methyl-1,3-pentadiene monomer to the activated catalyst slurry.

    • Maintain the reaction at the desired temperature for the required duration, monitoring for an increase in viscosity.

  • Termination and Polymer Recovery:

    • Terminate the polymerization by adding methanol. This will also deactivate and decompose the catalyst residues.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the polymer's microstructure (e.g., 1,2- vs. 1,4-insertion, tacticity) by ¹H and ¹³C NMR spectroscopy.

    • Analyze the molecular weight (Mw and Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

Protocol 2: Metallocene-Catalyzed Polymerization of a Diene Monomer

This protocol provides a general guideline for the polymerization of a diene monomer using a metallocene catalyst.

Materials:

  • Diene monomer (e.g., this compound, purified)

  • Metallocene catalyst (e.g., rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂)

  • Methylaluminoxane (MAO) or a borate activator (e.g., [Ph₃C][B(C₆F₅)₄])

  • Triisobutylaluminum (TIBA) as a scavenger (if using a borate activator)

  • Anhydrous, deoxygenated toluene (solvent)

  • Acidified methanol (for termination)

  • Argon or Nitrogen gas

  • Glovebox and Schlenk line equipment

Procedure:

  • Reactor Setup:

    • A glass reactor is baked in an oven and then assembled hot under a stream of argon.

    • The reactor is charged with toluene and the diene monomer.

  • Catalyst Activation:

    • In a glovebox, the metallocene catalyst is dissolved in toluene.

    • The MAO solution (or TIBA followed by the borate activator) is added to the reactor.

    • The metallocene solution is then injected into the reactor to initiate polymerization.

  • Polymerization:

    • The reaction is carried out at a controlled temperature for a specified time.

  • Termination and Work-up:

    • The polymerization is quenched by the addition of acidified methanol.

    • The polymer is precipitated in excess methanol, filtered, washed, and dried under vacuum.

  • Characterization:

    • The polymer is characterized by NMR for microstructure analysis and GPC for molecular weight and PDI determination.

Protocol 3: Late-Transition Metal-Catalyzed Polymerization of a Diene Monomer

This protocol is a general procedure for diene polymerization using a late-transition metal catalyst.

Materials:

  • Diene monomer (purified)

  • Late-transition metal pre-catalyst (e.g., an iron or cobalt complex with bis(imino)pyridine ligands)

  • Modified Methylaluminoxane (MMAO)

  • Anhydrous, deoxygenated toluene

  • Methanol

  • Inert atmosphere setup

Procedure:

  • Polymerization Setup:

    • A Schlenk tube is charged with the late-transition metal pre-catalyst and toluene under an inert atmosphere.

  • Initiation:

    • The diene monomer is added to the solution.

    • The polymerization is initiated by the addition of the MMAO co-catalyst.

  • Reaction:

    • The reaction mixture is stirred at the desired temperature for the specified duration.

  • Termination and Isolation:

    • The reaction is terminated with methanol.

    • The polymer is precipitated in a large volume of methanol, collected by filtration, and dried under vacuum.

  • Analysis:

    • The resulting polymer is analyzed using NMR and GPC to determine its microstructure and molecular weight characteristics.

Mandatory Visualization

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up Solvent Anhydrous Toluene ActiveCat Active Catalyst Slurry Solvent->ActiveCat CoCat Organoaluminum Co-catalyst (e.g., TEA) CoCat->ActiveCat Cat Transition Metal Compound (e.g., TiCl4) Cat->ActiveCat Polymerization Polymerization (Controlled Temp.) ActiveCat->Polymerization Monomer This compound Monomer->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (e.g., in Methanol) Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation FinalPolymer Poly(this compound) Isolation->FinalPolymer

Caption: Workflow for Ziegler-Natta catalyzed polymerization.

Metallocene Catalysis Signaling Pathway

Metallocene_Catalysis Metallocene Metallocene Pre-catalyst (e.g., Cp₂ZrCl₂) Active_Species Cationic Active Species [Cp₂Zr-R]⁺ Metallocene->Active_Species Activator Activator (MAO or Borate) Activator->Active_Species Coordination Monomer Coordination Active_Species->Coordination Monomer Diene Monomer Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination n cycles Termination Chain Termination (e.g., β-H elimination) Propagation->Termination Polymer Polymer Chain Termination->Polymer

Caption: Catalytic cycle for metallocene-mediated polymerization.

Logical Relationship of Catalyst Properties and Polymer Outcome

Catalyst_Property_Relationship cluster_properties Catalyst Properties cluster_outcome Polymer Outcome Catalyst_Type Catalyst Type (Ziegler-Natta, Metallocene, Late-TM) Active_Site Nature of Active Site (Single vs. Multi-site) Catalyst_Type->Active_Site Ligand Ligand Steric/Electronic Effects Catalyst_Type->Ligand Metal Choice of Metal Catalyst_Type->Metal MWD Molecular Weight Distribution (PDI) Active_Site->MWD Microstructure Microstructure & Tacticity Ligand->Microstructure Activity Catalytic Activity & Yield Ligand->Activity MW Molecular Weight Ligand->MW Metal->Activity

Caption: Influence of catalyst properties on polymer characteristics.

References

A Comparative Guide to the Reaction Products of 2-Methyl-1,4-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 2-Methyl-1,4-pentadiene with various reagents, including hydroboration-oxidation, ozonolysis, and electrophilic addition of hydrogen bromide (HBr). The information presented is intended to assist researchers in predicting and confirming the structure of reaction products and in designing synthetic pathways.

Introduction

This compound is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond. This structural feature dictates that the two double bonds will generally react independently of each other. The regioselectivity of reactions involving this compound is primarily governed by the substitution pattern of each double bond. The C1-C2 double bond is monosubstituted, while the C4-C5 double bond is disubstituted. This difference in substitution influences the reactivity and the products formed in various addition reactions.

Reaction Pathways and Product Comparison

This section details the expected products from the reaction of this compound with three common reagents, along with a comparison to alternative synthetic routes for the resulting products.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. With this compound, the reaction can occur at either double bond. The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, is crucial to prevent the reaction at both double bonds and to enhance regioselectivity.

Expected Products and Regioselectivity:

Due to the steric hindrance of the methyl group at the C2 position, the hydroboration is expected to preferentially occur at the less substituted C1-C2 double bond. This leads to the formation of 2-methyl-4-penten-1-ol as the major product. Reaction at the C4-C5 double bond would lead to the formation of 4-methyl-1-penten-4-ol , which is expected to be the minor product. Complete hydroboration of both double bonds would yield 2-methylpentane-1,4-diol (B3192477) .

Starting MaterialMajor ProductMinor Product(s)
This compound2-Methyl-4-penten-1-ol4-Methyl-1-penten-4-ol, 2-Methylpentane-1,4-diol

Alternative Synthesis of 2-Methylpentane-1,4-diol:

An alternative route to 2-methylpentane-1,4-diol involves the catalytic hydrogenation of diacetone alcohol.[1] Another method describes the selective conversion of 2-methylfuran (B129897) to 1,4-pentanediol (B150768) using a bimetallic catalyst.[2][3]

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The products depend on the workup conditions (reductive or oxidative). For this compound, ozonolysis will cleave both double bonds.

Expected Products:

Under reductive workup conditions (e.g., using zinc and water or dimethyl sulfide), the ozonolysis of this compound is expected to yield formaldehyde , acetone , and malonaldehyde .

Starting MaterialOzonolysis Products (Reductive Workup)
This compoundFormaldehyde, Acetone, Malonaldehyde

Alternative Synthesis of Ozonolysis Products:

  • Formaldehyde is produced industrially by the oxidation of methanol.

  • Acetone is primarily produced via the cumene (B47948) process.

  • Malonaldehyde can be synthesized by the hydrolysis of 1,1,3,3-tetramethoxypropane.

Electrophilic Addition of HBr

The electrophilic addition of HBr to this compound will occur at the more substituted and therefore more nucleophilic C4-C5 double bond.[4] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate.

Expected Product and Regioselectivity:

The major product of the addition of one equivalent of HBr to this compound is 4-bromo-4-methyl-1-pentene .[5] Addition to the C1-C2 double bond would result in the formation of 5-bromo-4-methyl-1-pentene , which is expected to be a minor product.

Starting MaterialMajor ProductMinor Product
This compound4-Bromo-4-methyl-1-pentene5-Bromo-4-methyl-1-pentene

Alternative Synthesis of Brominated Products:

Experimental Protocols

Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Disiamylborane (or 9-BBN) in THF

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of disiamylborane solution to the stirred diene solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of the 30% H₂O₂ solution, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for at least 1 hour.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Ozonolysis of this compound (Reductive Workup)

Materials:

  • This compound

  • Dichloromethane (B109758) (or methanol)

  • Ozone (from an ozone generator)

  • Zinc dust

  • Water (or dimethyl sulfide)

Procedure:

  • Dissolve this compound in dichloromethane in a flask equipped with a gas inlet tube and a vent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add zinc dust and a small amount of water to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir until the ozonide is completely reduced.

  • Filter the mixture to remove zinc oxide.

  • The resulting solution contains the carbonyl products.

Electrophilic Addition of HBr to this compound

Materials:

  • This compound

  • Hydrogen bromide (as a solution in acetic acid or as a gas)

  • Anhydrous diethyl ether (or other inert solvent)

  • Sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of HBr solution to the stirred diene solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Wash the reaction mixture with a cold, dilute sodium bicarbonate solution to neutralize any excess acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_hydroboration Hydroboration-Oxidation cluster_ozonolysis Ozonolysis cluster_hbr_addition Electrophilic Addition Start This compound HB_reagents 1. Disiamylborane 2. H₂O₂, NaOH Start->HB_reagents O3_reagents 1. O₃ 2. Zn, H₂O Start->O3_reagents HBr_reagent HBr Start->HBr_reagent HB_product 2-Methyl-4-penten-1-ol (Major Product) HB_reagents->HB_product O3_products Formaldehyde + Acetone + Malonaldehyde O3_reagents->O3_products HBr_product 4-Bromo-4-methyl-1-pentene (Major Product) HBr_reagent->HBr_product

Caption: Reaction pathways of this compound.

Experimental Workflow: Hydroboration-Oxidation

Hydroboration_Workflow Start Dissolve Diene in THF Cool1 Cool to 0 °C Start->Cool1 AddBorane Add Disiamylborane Cool1->AddBorane React Stir at RT AddBorane->React Cool2 Cool to 0 °C React->Cool2 Oxidize Add NaOH and H₂O₂ Cool2->Oxidize StirOxidize Stir at RT Oxidize->StirOxidize Extract Extract with Et₂O StirOxidize->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Product Final Product Purify->Product

Caption: Hydroboration-Oxidation experimental workflow.

Logical Relationship: Regioselectivity in HBr Addition

HBr_Regioselectivity Diene This compound DoubleBond1 C1=C2 (Monosubstituted) Diene->DoubleBond1 DoubleBond2 C4=C5 (Disubstituted) Diene->DoubleBond2 HBr HBr DoubleBond1->HBr DoubleBond2->HBr Carbocation1 Secondary Carbocation (Less Stable) HBr->Carbocation1 Protonation at C1 Carbocation2 Tertiary Carbocation (More Stable) HBr->Carbocation2 Protonation at C5 Product1 5-Bromo-4-methyl-1-pentene (Minor Product) Carbocation1->Product1 Br⁻ attack Product2 4-Bromo-4-methyl-1-pentene (Major Product) Carbocation2->Product2 Br⁻ attack

Caption: Regioselectivity of HBr addition to this compound.

References

Analysis of Regioisomers in the Hydrohalogenation of 2-Methyl-1,4-pentadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the regioisomers formed during the hydrohalogenation of 2-methyl-1,4-pentadiene. The reaction serves as a fundamental example of electrophilic addition to an isolated diene, where the regiochemical outcome is dictated by the principles of carbocation stability. This document contrasts the reactivity of this non-conjugated diene with that of conjugated systems, offering insights into the factors governing product distribution in such reactions.

Executive Summary

The hydrohalogenation of this compound, an isolated diene, proceeds via two independent pathways, one for each of the carbon-carbon double bonds. The reaction with a hydrohalic acid (HX) is expected to yield two primary regioisomers, a tertiary halide and a secondary halide, in unequal measure. This regioselectivity is a direct consequence of the stability of the carbocation intermediates formed during the reaction, a principle famously encapsulated by Markovnikov's rule. In contrast to conjugated dienes, this compound does not yield 1,4-addition products, a key differentiator in the reactivity of these unsaturated systems.

Regioselectivity in the Hydrohalogenation of this compound

The reaction of this compound with a hydrohalic acid, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), can occur at either of the two isolated double bonds.

  • Attack at the 1,2-double bond: Protonation of the terminal carbon (C1) leads to the formation of a more stable tertiary carbocation at C2. Subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation results in the formation of 2-halo-2-methyl-4-pentene .

  • Attack at the 4,5-double bond: Protonation of the terminal carbon (C5) generates a secondary carbocation at C4. The halide ion then attacks this carbocation to yield 4-halo-2-methyl-1-pentene .

According to Markovnikov's rule, the formation of the more stable carbocation is favored. A tertiary carbocation is more stable than a secondary carbocation. Consequently, the formation of the tertiary halide, 2-halo-2-methyl-4-pentene , is the major pathway.

Predicted Product Distribution
Product NameStructureType of HalidePredicted Distribution
2-Halo-2-methyl-4-penteneCH₂=CHCH₂C(X)(CH₃)₂TertiaryMajor
4-Halo-2-methyl-1-penteneCH₃C(CH₃)=CHCH(X)CH₃SecondaryMinor

Table 1. Predicted regioisomeric products from the mono-hydrohalogenation of this compound.

Comparison with Conjugated Dienes

The hydrohalogenation of conjugated dienes, such as 1,3-butadiene, provides a stark contrast to that of isolated dienes. In conjugated systems, the presence of alternating double and single bonds allows for the formation of a resonance-stabilized allylic carbocation intermediate. This delocalization of the positive charge leads to the formation of both 1,2- and 1,4-addition products.

In the case of this compound, the double bonds are separated by a methylene (B1212753) group (-CH₂-), preventing electronic communication between them. As a result, no resonance stabilization occurs between the two double bonds, and consequently, no 1,4-addition products are formed. The reaction at each double bond proceeds independently, as if it were a simple alkene.

Experimental Protocols

A general experimental procedure for the hydrohalogenation of an isolated diene is provided below. This protocol can be adapted for this compound.

General Procedure for the Hydrobromination of an Isolated Diene:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of hydrogen bromide in acetic acid or ethereal hydrogen chloride (1 equivalent) to the stirred solution of the diene. The addition should be dropwise to control the reaction temperature.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a specified period (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to isolate the different regioisomers.

  • Analysis: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the product ratio.

Visualizing the Reaction Pathways

The logical flow of the hydrohalogenation of this compound, highlighting the formation of the two possible carbocation intermediates and their corresponding products, can be visualized as follows:

hydrohalogenation_pathway cluster_start Starting Material cluster_intermediates Carbocation Intermediates cluster_products Regioisomeric Products start This compound + HX carbocation1 Tertiary Carbocation (at C2) start->carbocation1 Protonation at C1 carbocation2 Secondary Carbocation (at C4) start->carbocation2 Protonation at C5 product1 2-Halo-2-methyl-4-pentene (Major Product) carbocation1->product1 Nucleophilic Attack by X⁻ product2 4-Halo-2-methyl-1-pentene (Minor Product) carbocation2->product2 Nucleophilic Attack by X⁻ experimental_workflow A 1. Reaction Setup - this compound in inert solvent - Cooled to 0 °C B 2. Reagent Addition - Slow addition of HX A->B C 3. Reaction Monitoring - Stirring at 0 °C to RT - TLC or GC analysis B->C D 4. Aqueous Workup - Quench with NaHCO₃ - Phase separation C->D E 5. Purification - Column chromatography or distillation D->E F 6. Product Analysis - NMR, MS - Determination of regioisomer ratio E->F

A Comparative Guide to the Reactivity of 2-Methyl-1,4-pentadiene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Differences

Isoprene (B109036) is a conjugated diene, meaning its double bonds are separated by a single bond. This configuration allows for the delocalization of π-electrons across the four-carbon chain, leading to a more stable molecule compared to a similar non-conjugated diene.[1] This electronic communication between the double bonds is central to its reactivity.

In contrast, 2-methyl-1,4-pentadiene is a non-conjugated (or isolated) diene. Its double bonds are separated by a methylene (B1212753) group (-CH2-), preventing electronic interaction between them. Consequently, the double bonds in this compound react independently of one another, much like simple alkenes.[1]

Reactivity Comparison

The differing electronic structures of isoprene and this compound lead to distinct reactivities in several key classes of organic reactions.

Electrophilic Addition

In electrophilic addition reactions, isoprene's conjugated system allows for the formation of a resonance-stabilized allylic carbocation intermediate. This stabilization not only makes isoprene generally more reactive towards electrophiles than a non-conjugated diene but also leads to the formation of both 1,2- and 1,4-addition products.[2][3][4][5] The ratio of these products can often be controlled by reaction conditions such as temperature.[2]

This compound, with its isolated double bonds, undergoes electrophilic addition as if it were two separate alkene molecules. The reaction follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation at each double bond independently. No 1,4-addition product is possible due to the lack of conjugation.[5][6]

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. Isoprene readily participates as the diene component in Diels-Alder reactions. The concerted mechanism of this reaction is facilitated by the conjugated π-system.[7][8] The presence of the electron-donating methyl group on the diene can further enhance its reactivity.[9]

This compound is generally unreactive as a diene in Diels-Alder reactions because its double bonds are not conjugated. The fundamental requirement for a concerted [4+2] cycloaddition is a conjugated 4π-electron system, which is absent in this compound.[8]

Polymerization

Both isoprene and this compound can undergo polymerization. Isoprene is a well-known monomer for the production of polyisoprene, a synthetic rubber. Polymerization can proceed via 1,2-, 3,4-, or 1,4-addition, with the latter being particularly important for the properties of the resulting polymer.

The polymerization of non-conjugated dienes like this compound can lead to polymers with cyclic structures through a process called cyclopolymerization, or it can result in polymers with pendant double bonds if only one of the double bonds reacts. The reactivity and the structure of the resulting polymer are highly dependent on the catalyst and reaction conditions used.

Quantitative Data Summary

A direct, side-by-side quantitative comparison of the reactivity of this compound and isoprene from a single experimental study is not available in the reviewed literature. The following table summarizes the expected qualitative differences in their reactivity based on fundamental principles of organic chemistry.

Reaction TypeIsoprene (2-Methyl-1,3-butadiene)This compoundRationale for Reactivity Difference
Electrophilic Addition Higher reactivity. Forms a mixture of 1,2- and 1,4-addition products via a resonance-stabilized allylic carbocation.[2][3][5]Lower reactivity. Double bonds react independently, following Markovnikov's rule. No 1,4-addition.[5][6]Conjugation in isoprene stabilizes the carbocation intermediate, lowering the activation energy.
Diels-Alder Reaction Highly reactive as a diene.[7]Generally unreactive as a diene.[8]The concerted [4+2] cycloaddition mechanism requires a conjugated diene system.
Polymerization Readily polymerizes to form polyisoprene with various microstructures (cis-1,4, trans-1,4, 1,2, and 3,4).Can undergo polymerization, potentially leading to polymers with cyclic units or pendant double bonds. Reactivity is catalyst-dependent.The conjugated system of isoprene allows for 1,4-polymerization, leading to a polymer backbone with in-chain double bonds.

Experimental Protocols

To obtain quantitative data for a direct comparison, the following experimental protocols could be employed.

Protocol 1: Determination of Reaction Kinetics using Gas Chromatography (GC)

This protocol is suitable for monitoring the progress of electrophilic addition or Diels-Alder reactions.

1. Materials & Setup:

  • Reactants: Isoprene, this compound, and the desired electrophile or dienophile.

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane).

  • Internal standard (e.g., a non-reactive hydrocarbon like dodecane).

  • Reaction vessel (e.g., a three-neck flask with a condenser and septum).

  • Thermostatically controlled oil bath or heating mantle.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).[10][11]

2. Procedure:

  • Prepare a stock solution of the diene (either isoprene or this compound) and the internal standard in the chosen solvent of known concentrations.

  • Place the stock solution in the reaction vessel and bring it to the desired reaction temperature.

  • Initiate the reaction by adding a known amount of the electrophile or dienophile.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and quench the reaction (e.g., by adding a suitable quenching agent or by rapid cooling).

  • Analyze the quenched aliquots by GC to determine the concentration of the remaining diene and the formed products relative to the internal standard.

  • Plot the concentration of the diene versus time to determine the reaction rate and calculate the rate constant.

Protocol 2: Monitoring Polymerization using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for the real-time monitoring of polymerization reactions.

1. Materials & Setup:

  • Reactants: Isoprene or this compound monomer.

  • Initiator/catalyst system suitable for the desired polymerization.

  • Deuterated solvent (e.g., toluene-d8, CDCl3).

  • NMR tube.

  • NMR spectrometer.[12][13]

2. Procedure:

  • In an NMR tube, prepare a solution of the monomer and the initiator/catalyst in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum to determine the initial concentration of the monomer (by integrating the characteristic vinyl proton signals).

  • Place the NMR tube in the spectrometer's probe, which is maintained at the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the monomer's vinyl proton signals and the appearance of new signals corresponding to the polymer.

  • Calculate the monomer conversion at each time point by comparing the integration of the monomer signals to an internal standard or to the sum of monomer and polymer signals.

  • Plot monomer conversion versus time to determine the polymerization rate.

Visualizations

Logical Relationship of Diene Structure to Reactivity

DieneReactivity cluster_isoprene Isoprene (2-Methyl-1,3-butadiene) cluster_2m14p This compound Isoprene Conjugated Diene Resonance Resonance Stabilization of Intermediate Isoprene->Resonance Poly_14 1,4-Polymerization Isoprene->Poly_14 DA_Reactive Reactive in Diels-Alder Resonance->DA_Reactive Add_14 1,4-Addition Possible Resonance->Add_14 M2P14 Non-conjugated Diene No_Resonance No Resonance Stabilization M2P14->No_Resonance Cyclopoly Cyclopolymerization or Pendant Double Bonds M2P14->Cyclopoly DA_Unreactive Unreactive in Diels-Alder No_Resonance->DA_Unreactive Add_12 Only 1,2-Addition No_Resonance->Add_12 GC_Workflow A Prepare Reactant & Internal Standard Solution B Equilibrate to Reaction Temperature A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by GC E->F G Determine Concentrations F->G H Plot Data & Calculate Rate Constant G->H Electrophilic_Addition_Isoprene Isoprene Isoprene + E+ Carbocation Resonance-Stabilized Allylic Carbocation Isoprene->Carbocation Electrophilic Attack Product_12 1,2-Addition Product Carbocation->Product_12 Attack at C2 Product_14 1,4-Addition Product Carbocation->Product_14 Attack at C4 Nucleophile Nu- Nucleophile->Carbocation

References

Validating Kinetic vs. Thermodynamic Control in Diene Addition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity and stereoselectivity of electrophilic and cycloaddition reactions involving conjugated dienes are pivotal in synthetic chemistry. The outcome of these reactions can often be steered towards one of two products: the kinetic product, which is formed fastest, or the thermodynamic product, which is the most stable. Understanding and validating which of these controlling factors is dominant under specific experimental conditions is crucial for predictable and efficient synthesis. This guide provides a comparative overview of the principles of kinetic and thermodynamic control in diene addition reactions, supported by experimental data and detailed protocols for two classic examples: the hydrobromination of 1,3-butadiene (B125203) and the Diels-Alder reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640).

The Underlying Principles: A Tale of Two Pathways

In a chemical reaction where two different products can be formed from the same starting materials, the product distribution is determined by the relative rates of formation and the relative stabilities of the products.

  • Kinetic Control: At lower temperatures, reactions are often irreversible. The product that is formed through the lowest energy transition state (i.e., has the lowest activation energy) will be the major product, regardless of its ultimate stability. This is because most reacting molecules will have enough energy to overcome the lower energy barrier but not the higher one.[1][2][3]

  • Thermodynamic Control: At higher temperatures, the reactions become reversible, and an equilibrium is established between the products and the starting materials.[3] Under these conditions, the most stable product will be the major component of the final reaction mixture, as it represents the lowest energy state of the system.[1][2][3]

It is important to note that for a given reaction, the kinetic and thermodynamic products can be the same. The distinction becomes critical when the faster-forming product is less stable than the slower-forming one.[1]

Visualizing the Concepts

The relationship between reactants, transition states, and products under kinetic and thermodynamic control can be effectively visualized using reaction coordinate diagrams and logical flowcharts.

G Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control cluster_0 A Reactants B Transition State (Kinetic Product) A->B ΔG‡ (Kinetic) C Transition State (Thermodynamic Product) A->C ΔG‡ (Thermodynamic) G Reaction Coordinate D Kinetic Product (Less Stable) B->D E Thermodynamic Product (More Stable) C->E D->A Reversible at high temp E->A Reversible at high temp F Energy

Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic pathways.

G Experimental Workflow for Validating Control cluster_0 Reaction Setup cluster_1 Product Analysis cluster_2 Interpretation start Diene + Reagent low_temp Low Temperature (e.g., 0°C) start->low_temp high_temp High Temperature (e.g., 40°C or reflux) start->high_temp analyze_low Analyze Product Ratio (GC-MS, NMR) low_temp->analyze_low analyze_high Analyze Product Ratio (GC-MS, NMR) high_temp->analyze_high kinetic_product Identify Kinetic Product (Major at low temp) analyze_low->kinetic_product thermodynamic_product Identify Thermodynamic Product (Major at high temp) analyze_high->thermodynamic_product conclusion Validate Control Mechanism kinetic_product->conclusion thermodynamic_product->conclusion

Caption: Experimental workflow for validating kinetic vs. thermodynamic control.

Case Study 1: Hydrobromination of 1,3-Butadiene

The reaction of 1,3-butadiene with hydrogen bromide (HBr) is a classic example demonstrating the principles of kinetic and thermodynamic control. The reaction can yield two products: the 1,2-adduct (3-bromo-1-butene) and the 1,4-adduct (1-bromo-2-butene).

Data Presentation
Temperature1,2-Adduct (%) [Kinetic Product]1,4-Adduct (%) [Thermodynamic Product]Predominant Control
0 °C7129Kinetic
40 °C1585Thermodynamic

Data compiled from multiple sources.[1][2]

The 1,2-adduct is the kinetic product because it is formed via a more stable secondary allylic carbocation intermediate. However, the 1,4-adduct is the more stable product due to the presence of a more substituted internal double bond.[1]

Experimental Protocols

Objective: To determine the product distribution of the addition of HBr to 1,3-butadiene under kinetic and thermodynamic control.

Materials:

  • 1,3-butadiene

  • Hydrogen bromide (gas or in acetic acid)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Water bath

  • Round-bottom flasks

  • Gas dispersion tube

  • Drying tube (e.g., with calcium chloride)

  • Apparatus for product analysis (GC-MS or NMR)

Protocol for Kinetic Control (0 °C):

  • In a fume hood, cool a two-necked round-bottom flask containing anhydrous diethyl ether to 0 °C using an ice-water bath.

  • Bubble a slow stream of 1,3-butadiene gas through the cold ether for a predetermined time to achieve the desired concentration. Alternatively, a pre-weighed amount of liquified 1,3-butadiene can be added.

  • Slowly bubble gaseous HBr through the stirred solution while maintaining the temperature at 0 °C. The reaction is typically rapid.

  • After the reaction is complete (as determined by a suitable method like TLC if applicable, or after a set time), quench the reaction by adding a cold, dilute sodium bicarbonate solution to neutralize any excess HBr.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure at a low temperature to prevent isomerization.

  • Analyze the product mixture immediately using GC-MS or ¹H NMR to determine the ratio of the 1,2- and 1,4-adducts.

Protocol for Thermodynamic Control (40 °C):

  • Follow the same initial procedure as for the kinetic control experiment, but set up the reaction in a flask equipped with a reflux condenser.

  • Maintain the reaction temperature at 40 °C using a water bath.

  • Slowly introduce HBr gas into the stirred solution of 1,3-butadiene in diethyl ether.

  • Allow the reaction to stir at 40 °C for a sufficient time to allow the product distribution to reach equilibrium (e.g., several hours).

  • Work up the reaction as described for the kinetic control experiment.

  • Analyze the product mixture using GC-MS or ¹H NMR to determine the ratio of the 1,2- and 1,4-adducts.

To further validate thermodynamic control, the kinetically controlled product mixture can be subjected to the thermodynamic conditions:

  • Take a sample of the product mixture obtained under kinetic control.

  • Dissolve it in a suitable solvent and add a catalytic amount of HBr.

  • Heat the mixture to 40 °C and monitor the product ratio over time using GC or NMR. A shift in the product ratio towards the 1,4-adduct will confirm that the reaction is under thermodynamic control at this temperature.[2]

Case Study 2: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

The Diels-Alder reaction, a [4+2] cycloaddition, is another excellent system for studying kinetic and thermodynamic control, particularly concerning the formation of endo and exo stereoisomers. In the reaction between cyclopentadiene and maleic anhydride, the endo product is formed faster (kinetic product), while the exo product is more stable (thermodynamic product).

Data Presentation
Temperatureendo-Adduct (%) [Kinetic Product]exo-Adduct (%) [Thermodynamic Product]Predominant Control
Room Temperature (~25 °C)>95<5Kinetic
Reflux in Toluene (B28343) (~110 °C)~20~80Thermodynamic

Product ratios are approximate and can vary based on reaction time and specific conditions.

The preference for the endo product at lower temperatures is attributed to favorable secondary orbital interactions in the transition state. The exo product is thermodynamically favored due to reduced steric hindrance.

Experimental Protocols

Objective: To synthesize and characterize the kinetic and thermodynamic products of the Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Materials:

Protocol for Kinetic Control (Room Temperature):

  • Preparation of Cyclopentadiene: In a fume hood, set up a fractional distillation apparatus to "crack" dicyclopentadiene. Heat the dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (b.p. ~41 °C) will distill over. Collect the cyclopentadiene in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.[4]

  • In a separate flask, dissolve maleic anhydride in ethyl acetate with gentle warming, then add hexane or petroleum ether.[5]

  • Cool the maleic anhydride solution in an ice bath.[5]

  • Slowly add the freshly prepared, cold cyclopentadiene to the stirred maleic anhydride solution. An exothermic reaction will occur, and a white precipitate of the endo-adduct will form.[6]

  • Allow the reaction to proceed at room temperature for a short period (e.g., 30-60 minutes).

  • Collect the solid product by vacuum filtration, wash with cold hexane, and air dry.

  • Analyze the product by ¹H NMR to confirm the endo stereochemistry and determine its purity. The melting point can also be measured (literature m.p. for endo-adduct is ~165 °C).

Protocol for Thermodynamic Control (Reflux in Toluene):

  • Place the kinetically formed endo-adduct in a round-bottom flask with toluene.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~110 °C) for several hours. The endo-adduct will undergo a retro-Diels-Alder reaction, and the resulting cyclopentadiene and maleic anhydride will then re-form the more stable exo-adduct.

  • After the reflux period, allow the solution to cool slowly to room temperature, which should induce crystallization of the exo-adduct.

  • Collect the crystals by vacuum filtration, wash with cold toluene or hexane, and air dry.

  • Analyze the product by ¹H NMR to confirm the exo stereochemistry and determine the final endo/exo ratio. The melting point of the exo-adduct is lower than the endo-adduct.

By comparing the product distributions under these different conditions, researchers can unequivocally validate the kinetic and thermodynamic control elements of this diene addition reaction.

Conclusion

The ability to distinguish between and manipulate kinetic and thermodynamic control is a powerful tool in organic synthesis. For professionals in research and drug development, a thorough understanding of these principles, backed by robust experimental validation, is essential for designing efficient and selective synthetic routes. The case studies of HBr addition to 1,3-butadiene and the Diels-Alder reaction of cyclopentadiene with maleic anhydride provide clear, actionable examples of how temperature and reaction time can be used to favor either the faster-forming or the more stable product. By implementing the detailed protocols and analytical methods outlined in this guide, scientists can confidently validate and exploit these fundamental concepts in their own work.

References

A Comparative Guide to Alternative Reagents for 2-Methyl-1,4-pentadiene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Non-Conjugated Dienes in Metathesis Reactions.

In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. 2-Methyl-1,4-pentadiene, a non-conjugated diene, serves as a substrate in specialized applications, primarily in the field of olefin metathesis. This guide provides a comprehensive comparison of alternative non-conjugated dienes, focusing on their performance in Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM), supported by experimental data and detailed protocols.

Introduction to this compound and Its Alternatives in Metathesis

This compound is characterized by two terminal double bonds separated by a methylene (B1212753) group. This non-conjugated structure precludes its participation in pericyclic reactions like the Diels-Alder reaction, which requires a conjugated diene system. Instead, its synthetic utility is primarily realized through olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, such as Grubbs and Schrock catalysts.

The primary alternatives to this compound in this context are other simple, non-conjugated α,ω-dienes. This guide will focus on the following key comparators:

  • 1,5-Hexadiene: A simple, unbranched six-carbon diene.

  • 1,6-Heptadiene: A seven-carbon α,ω-diene.

  • 3-Methyl-1,4-pentadiene: A structural isomer of this compound.

The choice of diene in a metathesis reaction can significantly influence the reaction's success, the properties of the resulting polymer in ADMET, or the ease of ring formation in RCM. Factors such as steric hindrance, substitution pattern, and chain length all play a crucial role.

Performance in Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization of α,ω-dienes that produces a polymer and a volatile small molecule, typically ethylene, which drives the reaction to completion. The structure of the diene monomer directly impacts the properties of the resulting polyalkenamer.

While direct side-by-side comparative studies involving this compound are limited in the readily available literature, we can infer performance from studies on structurally similar dienes. For instance, a study by K.B. Wagener and J.M. Boncella laid the groundwork for understanding the reactivity of various dienes in ADMET.

MonomerCatalystPolymer StructureMn ( g/mol )PDI% transReference
1,5-Hexadiene Tungsten AlkylidenePolybutadiene28,0001.8>70[1]
1,9-Decadiene Tungsten AlkylidenePoly(octenylene)108,0001.7>90[1]

Unfortunately, the same foundational study reported that the ADMET polymerization of 2-methyl-1,5-hexadiene was unsuccessful, leading to ill-defined oligomeric products[2]. This suggests that the methyl substitution near one of the double bonds, as is present in this compound, can introduce steric hindrance that impedes the polymerization process with certain catalysts. Similarly, attempts to polymerize 3-methyl-1,4-pentadiene via ADMET were also reported to be unsuccessful, with no productive metathesis observed[3]. This lack of reactivity was attributed to the steric influence of the allylic methyl group.

These findings indicate that simple, unbranched α,ω-dienes like 1,5-hexadiene and 1,6-heptadiene are generally more reliable substrates for ADMET polymerization, leading to higher molecular weight polymers compared to their methylated counterparts like this compound.

Performance in Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from dienes. The success of RCM is highly dependent on the chain length between the two olefins and any substitution on the diene.

For example, the RCM of diallyl derivatives is a common strategy for the synthesis of five-, six-, and seven-membered rings. The presence of a methyl group on the backbone, as would be the case in a derivative of this compound, can influence the stereochemical outcome and reaction rate.

Fig. 1: Logical workflow for the formation of cyclic compounds via RCM from various diene precursors.

Experimental Protocols

General Experimental Protocol for Acyclic Diene Metathesis (ADMET) Polymerization

The following is a general procedure for ADMET polymerization, which can be adapted for various non-conjugated dienes. It is crucial to note that monomer purity, catalyst stability, and the melting point of the final polymer are key variables for a successful polymerization[4].

Materials:

  • α,ω-diene monomer (e.g., 1,5-hexadiene)

  • Grubbs Catalyst® (e.g., 1st or 2nd generation) or other suitable metathesis catalyst

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Monomer Purification: The diene monomer should be rigorously purified by distillation from a suitable drying agent (e.g., CaH₂) to remove any impurities that may poison the catalyst.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer and solvent under an inert atmosphere.

  • Catalyst Addition: The catalyst is added to the reaction mixture as a solid or as a solution in the reaction solvent. The catalyst loading is typically in the range of 0.1 to 1 mol%.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 50-80 °C) under a constant flow of inert gas or under vacuum to facilitate the removal of ethylene. The reaction is monitored by GPC or NMR to follow the increase in molecular weight.

  • Termination and Isolation: The polymerization is terminated by the addition of an agent like ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated polymer is collected by filtration, washed, and dried under vacuum.

ADMET_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up Monomer Purified Diene Monomer Flask Schlenk Flask under Inert Gas Monomer->Flask Solvent Anhydrous Solvent Solvent->Flask Catalyst Add Grubbs Catalyst Flask->Catalyst Heating Heat and Remove Ethylene Catalyst->Heating Monitoring Monitor by GPC/NMR Heating->Monitoring Termination Terminate with Ethyl Vinyl Ether Monitoring->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Fig. 2: General experimental workflow for ADMET polymerization.

Summary and Conclusion

While this compound has its place in specific synthetic contexts, its utility in mainstream applications like ADMET polymerization is hampered by steric hindrance from the methyl group, which often leads to low reactivity and the formation of oligomers rather than high molecular weight polymers. In contrast, unbranched α,ω-dienes such as 1,5-hexadiene and 1,6-heptadiene are generally more robust and reliable substrates for ADMET, consistently producing high molecular weight polyalkenamers. For Ring-Closing Metathesis, the substitution pattern of the diene is a critical design element that can be used to influence reaction rates and stereochemical outcomes.

For researchers and professionals in drug development and materials science, the choice of a non-conjugated diene for metathesis reactions should be guided by the desired outcome. For the synthesis of high molecular weight polymers via ADMET, unsubstituted α,ω-dienes are the preferred reagents. For RCM, where the goal is the formation of a cyclic structure, the substitution on the diene backbone, such as in derivatives of this compound, can be strategically employed to control the cyclization process. This guide serves as a starting point for the rational selection of reagents in this important class of organic transformations.

References

A Comparative Guide to the Stereoselective Polymerization of 2-Methyl-1,3-pentadiene: Neodymium Catalysts vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of polymer microstructure is paramount. In the realm of diene polymerization, neodymium-based catalysts have emerged as a powerful tool for achieving high stereoselectivity. This guide provides an objective comparison of the performance of neodymium catalysts in the polymerization of 2-methyl-1,3-pentadiene (B74102) against alternative systems, supported by experimental data and detailed protocols.

The stereoselective polymerization of 2-methyl-1,3-pentadiene (2MPD) presents a unique opportunity to synthesize polymers with distinct tacticities, leading to materials with varied physical and mechanical properties. Neodymium (Nd) catalysts, in particular, have demonstrated remarkable versatility in controlling the polymer's microstructure, yielding either isotactic or syndiotactic high cis-1,4-poly(2-methyl-1,3-pentadiene). The choice between a heterogeneous or homogeneous neodymium catalyst system is a critical factor in determining the final polymer tacticity.

Performance Comparison of Catalyst Systems

The following tables summarize the quantitative data from key experiments, offering a clear comparison between different catalyst systems for the polymerization of 2-methyl-1,3-pentadiene.

Catalyst SystemCatalyst TypePolymer MicrostructureTacticitycis-1,4 Content (%)Molecular Weight (Mn) ( g/mol )Molecular Weight Distribution (Đ)Catalyst Activity (kg pol / (mol cat · h))
Heterogeneous Nd-basedNeodymiumcis-1,4Isotactic> 98---
Homogeneous Nd-basedNeodymiumcis-1,4Syndiotactic> 98---
AlEt2Cl/Nd(OCOC7H15)3/Al(i-Bu)3Neodymiumcis-1,4Isotactic98–99[1]---
CpTiCl3-MAOTitaniumcis-1,4IsotacticHigh---

Note: Specific values for molecular weight, molecular weight distribution, and catalyst activity were not consistently reported across all compared studies in a directly comparable format and are indicated as "-".

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Synthesis of Isotactic cis-1,4-Poly(2-methyl-1,3-pentadiene) with a Heterogeneous Neodymium Catalyst

Catalyst System: A heterogeneous neodymium catalyst is typically prepared in situ.

Polymerization Procedure:

  • In a nitrogen-purged, flame-dried glass reactor, the solvent (e.g., heptane) is introduced.

  • The monomer, (E)-2-methyl-1,3-pentadiene, is added to the reactor.

  • The components of the heterogeneous neodymium catalyst system are introduced sequentially to the reactor under an inert atmosphere. The heterogeneity of the catalyst becomes apparent as the components are mixed.

  • The polymerization is allowed to proceed at a controlled temperature (e.g., 20 °C) for a specified duration.

  • The reaction is terminated by the addition of a quenching agent, such as methanol (B129727) containing a small amount of antioxidant.

  • The resulting polymer is precipitated, washed with methanol, and dried under vacuum to a constant weight.

Synthesis of Syndiotactic cis-1,4-Poly(2-methyl-1,3-pentadiene) with a Homogeneous Neodymium Catalyst

Catalyst System: A homogeneous neodymium catalyst is utilized.

Polymerization Procedure:

  • Similar to the heterogeneous system, the polymerization is carried out in a moisture- and air-free environment.

  • The solvent and monomer are introduced into the reactor.

  • The components of the homogeneous neodymium catalyst are added. The catalyst remains dissolved in the reaction medium.

  • The polymerization is conducted under controlled temperature conditions.

  • Termination and polymer isolation follow the same procedure as for the isotactic polymer synthesis.

Synthesis of Isotactic cis-1,4-Poly(2-methyl-1,3-pentadiene) with a Titanium-based Catalyst

Catalyst System: Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3) activated with methylaluminoxane (B55162) (MAO).

Polymerization Procedure:

  • In an inert atmosphere, a solution of MAO in a suitable solvent (e.g., toluene) is prepared in the reactor.

  • A solution of CpTiCl3 in the same solvent is then added to the MAO solution to form the active catalyst.

  • The monomer, (E)-2-methyl-1,3-pentadiene, is introduced into the reactor.

  • The polymerization is carried out at room temperature.[1]

  • The reaction is quenched, and the polymer is isolated and purified as described in the previous methods.

Visualizing the Stereoselective Control

The influence of the catalyst's physical state on the resulting polymer tacticity is a key aspect of this polymerization.

Stereoselectivity cluster_catalyst Neodymium Catalyst System cluster_polymer Poly(2-methyl-1,3-pentadiene) Homogeneous Homogeneous Catalyst Syndiotactic Syndiotactic cis-1,4 Homogeneous->Syndiotactic Leads to Heterogeneous Heterogeneous Catalyst Isotactic Isotactic cis-1,4 Heterogeneous->Isotactic Leads to

Caption: Influence of Neodymium Catalyst State on Polymer Tacticity.

Mechanistic Considerations

The stereoselectivity of neodymium catalysts in diene polymerization is attributed to the specific coordination of the monomer to the neodymium active center. In the case of 2-methyl-1,3-pentadiene, the physical state of the catalyst (homogeneous vs. heterogeneous) appears to influence the spatial arrangement of the incoming monomer unit, thereby dictating the tacticity of the resulting polymer chain.[1] Homogeneous systems, where the catalyst is soluble, lead to a syndiotactic arrangement of the methyl groups on the polymer backbone. Conversely, heterogeneous systems, where the active sites are on a solid surface, promote an isotactic arrangement.

The alternative, titanium-based catalysts, such as CpTiCl3 activated by MAO, are also known to produce isotactic cis-1,4-poly(2-methyl-1,3-pentadiene).[1] This suggests a different, yet still highly stereospecific, mechanism of monomer insertion at the titanium active center.

ExperimentalWorkflow Monomer 2-Methyl-1,3-pentadiene Polymerization Polymerization (Controlled Temperature) Monomer->Polymerization Catalyst Catalyst System (Nd-based or Alternative) Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Quenching Quenching (e.g., Methanol) Polymerization->Quenching Isolation Polymer Isolation (Precipitation & Washing) Quenching->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Polymer Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: General Experimental Workflow for Polymerization.

References

A Comparative Guide to the Polymerization of Substituted Pentadienes: Mechanisms and Microstructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of substituted pentadienes is a field of significant interest due to the diverse range of polymeric microstructures and properties achievable. These polymers find applications in areas from synthetic rubbers to advanced materials in drug delivery systems. The choice of polymerization mechanism—anionic, cationic, Ziegler-Natta, or radical—profoundly influences the polymer's architecture, including its stereochemistry and regioselectivity, and consequently its physical and chemical properties. This guide provides an objective comparison of these polymerization methods for substituted pentadienes, supported by experimental data, detailed protocols, and mechanistic diagrams.

Anionic Polymerization: Precision and Control

Anionic polymerization, particularly living anionic polymerization, is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] This high degree of control is crucial for applications requiring precise material properties. The mechanism is sensitive to the choice of initiator, solvent, and the structure of the pentadiene monomer, including the geometry of its double bonds ((E) vs. (Z) isomers).

For 1,3-pentadiene (B166810), anionic polymerization typically initiated by organolithium compounds like n-butyllithium (n-BuLi) yields polymers with a mix of 1,4- and 1,2-addition units.[1] The use of polar solvents or additives, such as tetrahydrofuran (B95107) (THF), tends to increase the proportion of 1,2-units.[1] The living nature of this polymerization allows for the synthesis of well-defined block copolymers by sequential monomer addition.[1]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator R⁻Li⁺ Active_Center_I R-Monomer⁻Li⁺ Initiator->Active_Center_I Initiator attacks monomer Monomer_I Substituted Pentadiene Monomer_I->Active_Center_I Active_Center_P Polymer-Monomerₙ⁻Li⁺ Growing_Chain Polymer-Monomerₙ₊₁⁻Li⁺ Active_Center_P->Growing_Chain Chain End attacks new monomer Monomer_P Monomer Monomer_P->Growing_Chain

Cationic Polymerization: Challenges and Opportunities

Cationic polymerization of dienes is typically initiated by Lewis acids in the presence of a proton source (co-initiator).[3][4] While it offers a pathway to polymerize a variety of monomers, controlling the polymerization of pentadienes via a cationic mechanism is often challenging due to the occurrence of side reactions such as cross-linking, cyclization, and chain transfer.[3][5] These side reactions can lead to polymers with broad molecular weight distributions and reduced unsaturation.[6]

The activity of the catalytic system and the properties of the resulting polymer are highly dependent on the choice of Lewis acid, co-initiator, and reaction conditions. For instance, in the polymerization of 1,3-pentadiene, the use of different carboxylic acids as co-initiators with titanium tetrachloride (TiCl₄) leads to varying catalytic activities.[6]

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Lewis Acid (e.g., AlCl₃) + Co-initiator (e.g., H₂O) Active_Center_I H-Monomer⁺[Lewis Acid Complex]⁻ Initiator->Active_Center_I Protonation of monomer Monomer_I Substituted Pentadiene Monomer_I->Active_Center_I Active_Center_P Polymer-Monomerₙ⁺[Complex]⁻ Growing_Chain Polymer-Monomerₙ₊₁⁺[Complex]⁻ Active_Center_P->Growing_Chain Carbocation attacks new monomer Monomer_P Monomer Monomer_P->Growing_Chain

Ziegler-Natta Polymerization: Stereochemical Control

Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are renowned for their ability to produce stereoregular polymers.[7][8] In the context of substituted pentadienes, these catalysts can afford polymers with high cis-1,4 or trans-1,4 content, as well as isotactic or syndiotactic structures, depending on the specific catalyst system and monomer.[9]

For example, neodymium-based Ziegler-Natta catalysts have been shown to polymerize (E)-2-methyl-1,3-pentadiene to a polymer with a high cis-1,4 content.[9] The choice between a homogeneous or heterogeneous catalyst system can also influence the stereoselectivity of the polymerization.[9] The mechanism involves the coordination of the monomer to the transition metal center followed by insertion into the growing polymer chain.[10][11]

Ziegler_Natta_Polymerization cluster_initiation Initiation cluster_propagation Propagation Catalyst Transition Metal Complex (e.g., TiCl₄ + AlR₃) Active_Site [Ti]-R Catalyst->Active_Site Activation Monomer_I Substituted Pentadiene Insertion [Ti]-Monomer-R Active_Site->Insertion Coordination & Insertion Growing_Chain_P [Ti]-Polymer-R New_Chain [Ti]-Monomer-Polymer-R Growing_Chain_P->New_Chain Coordination & Insertion Monomer_P Monomer Monomer_P->New_Chain

Radical Polymerization: A Less Explored Avenue

The free-radical polymerization of simple substituted pentadienes is less documented compared to other methods.[12] Generally, radical polymerization is initiated by the decomposition of an initiator (like AIBN or a peroxide) to form free radicals, which then add to the monomer.[13] For conjugated dienes, propagation can proceed via 1,2- or 1,4-addition.[13]

Studies on the radical copolymerization of 1,3-pentadiene isomers with acrylonitrile (B1666552) have shown that the cis isomer is more reactive than the trans isomer.[6] However, comprehensive data on the homopolymerization of substituted pentadienes via a radical mechanism, including detailed microstructure analysis and molecular weight control, are limited. This presents an area for further research and exploration.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator I-I Radical 2 I• Initiator->Radical Decomposition Active_Center_I I-Monomer• Radical->Active_Center_I Radical attacks monomer Monomer_I Substituted Pentadiene Monomer_I->Active_Center_I Active_Center_P I-Monomerₙ• Growing_Chain I-Monomerₙ₊₁• Active_Center_P->Growing_Chain Radical attacks new monomer Monomer_P Monomer Monomer_P->Growing_Chain

Quantitative Comparison of Polymerization Mechanisms

The following tables summarize experimental data for the polymerization of various substituted pentadienes using different mechanisms. It is important to note that direct comparison between entries may be limited due to variations in experimental conditions across different studies.

Table 1: Anionic Polymerization of Substituted Pentadienes

MonomerInitiatorSolventTemp. (°C)Mn ( g/mol )PDIMicrostructureReference
(E)-1,3-Pentadienen-BuLiToluene (B28343)252.1 x 10⁴1.151,4- and 1,2-units[1]
(Z)-1,3-Pentadienen-BuLiToluene25-1.551,4- and 1,2-units[1]
(Z)-1,3-Pentadienen-BuLiToluene/THF25-1.161,4- and 1,2-units[1]
4-Methyl-1,3-pentadieneTi-complex/MAOToluene202.2 x 10⁴1.19Highly isotactic 1,2-poly(4-methyl-1,3-pentadiene)[14]

Table 2: Cationic Polymerization of 1,3-Pentadiene

Initiator SystemSolventTemp. (°C)Mn ( g/mol )PDIMicrostructureReference
AlCl₃/SbCl₃n-Hexane-Decreases with [SbCl₃]Widens with [SbCl₃]Unsaturation independent of [SbCl₃][5]
TiCl₄/CF₃COOH--Low-Predominantly 1,4-trans and 1,2-trans[6]
VOCl₃-----[3]

Table 3: Ziegler-Natta Polymerization of Substituted Pentadienes

MonomerCatalyst SystemSolventTemp. (°C)Yield (%)MicrostructureReference
(E)-2-Methyl-1,3-pentadieneNd(OCOC₇H₁₅)₃/Al(i-Bu)₃/AlEt₂Cl---98-99% cis-1,4[9]
(E)-2-Methyl-1,3-pentadieneHomogeneous Nd catalyst---cis-1,4 syndiotactic[9]
(E)-2-Methyl-1,3-pentadieneHeterogeneous Nd catalyst---cis-1,4 isotactic[9]
4-Methyl-1,3-pentadienerac-[CH₂(3-tBu-1-Ind)₂]ZrCl₂/MAO---1,2-syndiotactic[15]

Table 4: Radical Copolymerization of 1,3-Pentadiene Isomers with Acrylonitrile (A)

Pentadiene Isomerr(pentadiene)r(A)Q valuee valueReference
trans-1,3-Pentadiene0.1140.0790.56-0.97[6]
cis-1,3-Pentadiene0.1880.0331.215-1.055[6]

Experimental Protocols

Experimental_Workflow Setup Reactor Setup (Flame-dried glassware, Inert atmosphere) Purification Monomer & Solvent Purification Setup->Purification Polymerization Polymerization (Initiator addition, Temperature control) Purification->Polymerization Termination Termination/ Quenching Polymerization->Termination Isolation Polymer Isolation & Purification (Precipitation, Drying) Termination->Isolation Characterization Characterization (NMR, GPC, DSC) Isolation->Characterization

Anionic Polymerization of 1,3-Pentadiene (Adapted from[1][9])

Materials:

  • 1,3-Pentadiene (mixture of isomers or specific isomer)

  • Anhydrous toluene (or other suitable solvent)

  • n-Butyllithium (n-BuLi) in hexane

  • Methanol (B129727) (degassed)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Glassware Preparation: All glassware is rigorously cleaned and dried in an oven at 150 °C overnight. The reactor is assembled while hot under a stream of inert gas.

  • Solvent and Monomer Purification: Toluene is purified by distillation over sodium/benzophenone ketyl under an inert atmosphere. 1,3-Pentadiene is purified by stirring over calcium hydride for 24 hours, followed by distillation under vacuum.

  • Polymerization: The reactor is charged with purified toluene and cooled to the desired temperature (e.g., 25 °C). A calculated amount of n-BuLi solution is added via syringe. The purified 1,3-pentadiene is then added slowly to the initiator solution with vigorous stirring. The reaction is allowed to proceed for a specified time (e.g., 24 hours).

  • Termination: The polymerization is terminated by adding a small amount of degassed methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

Cationic Polymerization of 1,3-Pentadiene (General Procedure adapted from[5][6])

Materials:

  • 1,3-Pentadiene

  • Anhydrous n-hexane (or other non-polar solvent)

  • Lewis acid (e.g., Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄))

  • Co-initiator (e.g., water or a protic acid)

  • Methanol

Procedure:

  • Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with purified n-hexane and 1,3-pentadiene.

  • Initiation: The initiator system is prepared by adding the co-initiator to the Lewis acid in a separate flask, or by adding them sequentially to the reaction mixture. The polymerization is initiated by adding the activated Lewis acid solution to the monomer solution at the desired temperature.

  • Polymerization: The reaction is stirred for the desired duration. The progress of the reaction can be monitored by taking aliquots and analyzing for monomer conversion.

  • Termination: The polymerization is quenched by the addition of methanol.

  • Polymer Isolation: The polymer is precipitated in methanol, filtered, and dried under vacuum.

Ziegler-Natta Polymerization of a Substituted Pentadiene (Adapted from[9][16])

Materials:

  • Substituted pentadiene (e.g., (E)-2-methyl-1,3-pentadiene)

  • Anhydrous toluene

  • Transition metal compound (e.g., Neodymium(III) versatate)

  • Organoaluminum co-catalyst (e.g., Triisobutylaluminum (TIBA) and Diethylaluminum chloride (DEAC))

  • Methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, the transition metal compound is dissolved in toluene. The organoaluminum co-catalysts are then added sequentially to prepare the active catalyst solution.

  • Polymerization: In a separate reactor, the substituted pentadiene is dissolved in toluene. The prepared catalyst solution is then transferred to the monomer solution to initiate polymerization. The reaction is carried out at a specific temperature for a set time.

  • Termination: The polymerization is terminated by adding methanol containing an antioxidant.

  • Polymer Isolation: The polymer is precipitated by pouring the solution into a large volume of methanol. The polymer is then collected, washed, and dried under vacuum.

Radical Polymerization of a Substituted Pentadiene (General Procedure)

Materials:

  • Substituted pentadiene

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide)

  • Methanol

Procedure:

  • Reaction Setup: The substituted pentadiene, solvent, and radical initiator are placed in a reaction vessel.

  • Degassing: The mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction vessel is sealed and heated to a temperature sufficient to cause the decomposition of the initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a specified time.

  • Polymer Isolation: The polymer is isolated by precipitating the reaction mixture in methanol, followed by filtration and drying under vacuum.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-1,4-pentadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-Methyl-1,4-pentadiene, a highly flammable liquid. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this chemical.

This compound is classified as a highly flammable liquid and vapor, posing significant fire hazards.[1][2][3] Improper disposal can lead to fires, explosions, and environmental contamination.[4][5] This guide outlines the necessary steps for its safe handling and disposal.

Key Chemical and Safety Data

A summary of essential quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number763-30-4
Molecular FormulaC6H10
Molecular Weight82.14 g/mol [3]
Flash Point-2 °C (28.4 °F) - closed cup[2]
Boiling Point56 °C (lit.)[2]
Density0.692 g/mL at 25 °C (lit.)[2]
Hazard ClassFlammable Liquid, Category 2[3]

Experimental Protocols: Proper Disposal Procedures

The following step-by-step methodology must be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, all personnel must be equipped with appropriate PPE, including:

  • Chemical-resistant gloves

  • Protective clothing

  • Eye and face protection (eyeshields, faceshields)[2]

2. Waste Collection and Storage:

  • Container Selection: Use only approved, compatible containers for waste collection. The original container may be used if it is in good condition.[6] Do not use containers that may react with the chemical.

  • Labeling: Immediately label the waste container as "Hazardous Waste" and clearly indicate its contents: "Waste this compound".[6][7]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like acids, bases, or oxidizers.[6]

  • Storage: Store the tightly closed waste container in a designated, cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[8][9] Ensure the storage area is equipped with proper grounding to prevent static discharge.[8]

3. Disposal Method:

  • Professional Disposal: The primary and recommended method for disposal is through a licensed and reputable hazardous waste disposal company.[5][7] These companies are equipped to handle and treat flammable liquids in accordance with environmental regulations.

  • Approved Treatment: Approved disposal methods include controlled incineration at a licensed chemical destruction plant, which may involve flue gas scrubbing.[8]

  • Prohibited Actions: Never pour this compound down the sink or drain, as this can lead to contamination of municipal waste systems and pose a fire or explosion risk.[7][8] Do not attempt to burn the chemical waste yourself.[7]

4. Empty Container Disposal:

  • Contaminated containers must also be treated as hazardous waste.

  • Containers can be triple-rinsed with a suitable solvent (the rinsate must also be collected as hazardous waste).

  • After proper cleaning, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on local regulations.[8]

Emergency Procedures for Spills

In the event of a spill:

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[8]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Evacuate Personnel: Evacuate non-essential personnel to a safe area.

  • Contain the Spill: Use non-combustible absorbent materials to contain the spill.

  • Collect the Waste: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Approved Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Use Non-Sparking Tools) container->transfer seal Tightly Seal Container transfer->seal storage Store in a Cool, Ventilated Area Away from Ignition Sources seal->storage contact_hw Contact Licensed Hazardous Waste Disposal Company storage->contact_hw arrange_pickup Arrange for Waste Pickup contact_hw->arrange_pickup end End: Waste Properly Disposed arrange_pickup->end

Caption: Disposal workflow for this compound.

References

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